molecular formula C9H16 B14546707 1-Ethyl-4-methylcyclohexene CAS No. 62088-36-2

1-Ethyl-4-methylcyclohexene

Cat. No.: B14546707
CAS No.: 62088-36-2
M. Wt: 124.22 g/mol
InChI Key: AVGYYWUTXIKOJZ-UHFFFAOYSA-N
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Description

1-Ethyl-4-methylcyclohexene is a useful research compound. Its molecular formula is C9H16 and its molecular weight is 124.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-4-methylcyclohexene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-4-methylcyclohexene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

62088-36-2

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

1-ethyl-4-methylcyclohexene

InChI

InChI=1S/C9H16/c1-3-9-6-4-8(2)5-7-9/h6,8H,3-5,7H2,1-2H3

InChI Key

AVGYYWUTXIKOJZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CCC(CC1)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-4-methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-Ethyl-4-methylcyclohexene. The information is compiled for use by researchers, scientists, and professionals in drug development and other chemical sciences. This document details the compound's structure, physical characteristics, and proposed methodologies for its synthesis and analysis, based on available data and established chemical principles.

Core Chemical Properties

1-Ethyl-4-methylcyclohexene is a cyclic alkene with the molecular formula C₉H₁₆.[1] Its structure consists of a cyclohexene (B86901) ring substituted with an ethyl group at the 1-position and a methyl group at the 4-position. The presence of the double bond and the alkyl substituents dictates its physical properties and chemical reactivity.

Physicochemical Data

A summary of the available quantitative data for 1-Ethyl-4-methylcyclohexene is presented in Table 1. It is important to note that while some experimental values have been reported, others are computational estimates and should be regarded as such.

PropertyValueSource
Molecular Formula C₉H₁₆[1]
Molecular Weight 124.22 g/mol [1]
Boiling Point 149 °CStenutz
151.65 °CLookChem
Melting Point -91.55 °C (estimate)LookChem
Density 0.8169 g/cm³LookChem
Refractive Index 1.4530LookChem
CAS Number 62088-36-2[1]

Experimental Protocols

Proposed Synthesis: Acid-Catalyzed Dehydration of 1-Ethyl-4-methylcyclohexanol

This protocol describes a plausible method for the laboratory-scale synthesis of 1-Ethyl-4-methylcyclohexene from 1-Ethyl-4-methylcyclohexanol.

Materials:

  • 1-Ethyl-4-methylcyclohexanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Erlenmeyer flask

  • Heating mantle

  • Stirring apparatus

Procedure:

  • To a round-bottom flask, add 1-Ethyl-4-methylcyclohexanol.

  • Slowly and with constant stirring, add a catalytic amount of concentrated sulfuric acid or phosphoric acid. The reaction is typically exothermic, so cooling may be necessary.

  • Assemble a distillation apparatus with the round-bottom flask as the distilling flask.

  • Heat the mixture to a temperature that allows for the distillation of the product as it is formed. The boiling point of 1-Ethyl-4-methylcyclohexene is approximately 149-152 °C.

  • Collect the distillate, which will contain the product and water.

  • Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any residual acid.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • The final product can be further purified by fractional distillation.

Safety Precautions: Concentrated acids are highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction should be monitored for exothermicity.

Spectroscopic Analysis

Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 1-Ethyl-4-methylcyclohexene are not available in the public databases searched. However, based on the known structure of the molecule, the expected spectral characteristics can be predicted.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the vinylic proton on the double bond, allylic protons, the protons of the ethyl and methyl groups, and the remaining protons on the cyclohexene ring.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the two sp² hybridized carbons of the double bond, as well as signals for the sp³ hybridized carbons of the ethyl group, the methyl group, and the cyclohexene ring.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for C-H stretching of the alkene and alkane moieties, and a C=C stretching vibration for the double bond.

  • Mass Spectrometry: The mass spectrum would likely show a molecular ion peak corresponding to the molecular weight of the compound (124.22 g/mol ). Fragmentation patterns would likely involve the loss of the ethyl and methyl groups.

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for 1-Ethyl-4-methylcyclohexene from its corresponding alcohol precursor.

Synthesis_Workflow Reactant 1-Ethyl-4-methylcyclohexanol Product 1-Ethyl-4-methylcyclohexene Reactant->Product Dehydration Acid H₂SO₄ or H₃PO₄ (catalyst) Acid->Product Workup Distillation & Washing Product->Workup Purified_Product Purified Product Workup->Purified_Product

Caption: Proposed synthesis workflow for 1-Ethyl-4-methylcyclohexene.

Logical Relationship: Dehydration Reaction Mechanism

The following diagram outlines the logical steps of the E1 elimination mechanism for the acid-catalyzed dehydration of 1-Ethyl-4-methylcyclohexanol.

Dehydration_Mechanism cluster_0 Step 1: Protonation of the Alcohol cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Deprotonation to form Alkene A 1-Ethyl-4-methylcyclohexanol B Protonated Alcohol (Oxonium Ion) A->B + H⁺ C Loss of Water D Tertiary Carbocation C->D - H₂O E Removal of β-proton F 1-Ethyl-4-methylcyclohexene E->F - H⁺

References

In-Depth Technical Guide: 1-Ethyl-4-methylcyclohexene (CAS: 62088-36-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethyl-4-methylcyclohexene, a cycloalkene of interest in synthetic organic chemistry. Due to the limited availability of in-depth experimental data for this specific compound, this guide leverages data from closely related analogs and established synthetic methodologies to provide a robust resource for researchers.

Chemical and Physical Properties

1-Ethyl-4-methylcyclohexene is a cyclic alkene with the molecular formula C9H16 and a molecular weight of 124.22 g/mol .[1] Its structure consists of a cyclohexene (B86901) ring substituted with an ethyl group at position 1 and a methyl group at position 4. The physical and chemical properties are summarized in the table below. Please note that some data are based on estimations or data from its saturated analog, 1-ethyl-4-methylcyclohexane, and should be considered as such.

PropertyValueSource
CAS Number 62088-36-2[1]
Molecular Formula C9H16[1]
Molecular Weight 124.22 g/mol [1]
Boiling Point 149 °C[2]
Refractive Index 1.453[2]
Density Not available
Solubility Expected to be soluble in organic solvents, insoluble in water.

Synthesis and Purification

Experimental Protocol: Acid-Catalyzed Dehydration of 1-Ethyl-4-methylcyclohexanol (Representative Method)

This protocol is adapted from the synthesis of 4-methylcyclohexene.[4]

Materials:

  • 1-Ethyl-4-methylcyclohexanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

Procedure:

  • To a 250 mL round-bottom flask, add 20 g of 1-ethyl-4-methylcyclohexanol.

  • Slowly and with constant stirring, add 5 mL of concentrated sulfuric acid dropwise. Caution: The reaction is exothermic.

  • Heat the mixture at 90-100 °C for 3 hours.[3] The product, 1-ethyl-4-methylcyclohexene, will co-distill with water from the reaction mixture.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purify the product by simple distillation, collecting the fraction at approximately 149 °C.[2]

Purification

Fractional distillation is the primary method for purifying 1-Ethyl-4-methylcyclohexene to remove any unreacted starting material, isomeric byproducts, and residual solvent.

Spectroscopic Data (Representative)

Direct experimental spectroscopic data for 1-Ethyl-4-methylcyclohexene is limited. The following table presents expected spectral characteristics and data from its saturated analog, 1-ethyl-4-methylcyclohexane, for reference.

Spectroscopy Expected/Representative Data for 1-Ethyl-4-methylcyclohexene Data for 1-Ethyl-4-methylcyclohexane (Saturated Analog)
¹H NMR Olefinic proton (~5.3-5.7 ppm), Allylic protons, Ethyl group protons, Methyl group protons.No olefinic protons.
¹³C NMR Olefinic carbons (~120-140 ppm), Allylic carbons, Saturated carbons.Only sp³ hybridized carbons.
IR (Infrared) ~3020 cm⁻¹ (=C-H stretch), ~1650 cm⁻¹ (C=C stretch), ~2925, 2850 cm⁻¹ (C-H stretch).No =C-H or C=C stretch. IR spectra available on NIST WebBook.[5]
MS (Mass Spec) Molecular ion peak (M⁺) at m/z 124.Mass spectra available on NIST WebBook.[6]

Applications

The applications of 1-Ethyl-4-methylcyclohexene are primarily in the realm of research and development. As a substituted cycloalkene, it can serve as a versatile intermediate in organic synthesis for the preparation of more complex molecules. Its potential applications could be in the synthesis of:

  • Fine chemicals and fragrances: The carbon skeleton is a common motif in various natural and synthetic compounds.

  • Pharmaceutical intermediates: The double bond allows for a variety of functionalization reactions to build more complex molecular architectures.

  • Polymer chemistry: As a monomer or co-monomer in polymerization reactions.

Safety Information

1-Ethyl-4-methylcyclohexene is expected to be a flammable liquid. Standard safety precautions for handling flammable organic compounds should be followed.

Hazard Precautionary Statement
Flammability Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Use only non-sparking tools. Take precautionary measures against static discharge.
Health Avoid breathing vapors. Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection.
First Aid If on skin: Remove contaminated clothing and rinse skin with plenty of water. If in eyes: Rinse cautiously with water for several minutes. If inhaled: Move person to fresh air. If swallowed: Do NOT induce vomiting. Seek medical attention.

Visualizations

Synthesis and Quality Control Workflow

The following diagram illustrates a typical workflow for the synthesis and quality control of 1-Ethyl-4-methylcyclohexene.

Synthesis_QC_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control Stage cluster_final Final Product Reactants 1-Ethyl-4-methylcyclohexanol + Acid Catalyst Reaction Acid-Catalyzed Dehydration Reactants->Reaction Distillation Distillation of Crude Product Reaction->Distillation Washing Neutralization and Washing Distillation->Washing Drying Drying with Anhydrous Salt Washing->Drying Final_Distillation Fractional Distillation Drying->Final_Distillation GC_MS GC-MS Analysis (Purity and Identity) Final_Distillation->GC_MS NMR NMR Spectroscopy (Structure Confirmation) GC_MS->NMR FTIR FTIR Spectroscopy (Functional Group Analysis) NMR->FTIR Final_Product Pure 1-Ethyl-4-methylcyclohexene FTIR->Final_Product

Caption: Workflow for the synthesis and quality control of 1-Ethyl-4-methylcyclohexene.

This guide provides a foundational understanding of 1-Ethyl-4-methylcyclohexene for research and development purposes. As more experimental data becomes available, this information will be updated to provide an even more comprehensive resource.

References

1-Ethyl-4-methylcyclohexene molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-Ethyl-4-methylcyclohexene. Due to the limited availability of experimental data for this specific isomer, this guide incorporates predicted spectroscopic data and a generalized, representative experimental protocol.

Molecular Structure and Formula

1-Ethyl-4-methylcyclohexene is a cyclic alkene with the molecular formula C₉H₁₆.[1][2][3] Its structure consists of a six-membered cyclohexene (B86901) ring substituted with an ethyl group at position 1 and a methyl group at position 4.

Chemical Identifiers

PropertyValue
IUPAC Name 1-ethyl-4-methylcyclohexene[1]
Molecular Formula C₉H₁₆[1][2][3]
Molecular Weight 124.22 g/mol [1]
CAS Number 62088-36-2[1]
SMILES CCC1=CCC(C)CC1[2]
InChIKey AVGYYWUTXIKOJZ-UHFFFAOYSA-N[1]

graph "1_Ethyl_4_methylcyclohexene" {
layout="neato";
node [shape=plaintext, fontcolor="#202124"];
edge [color="#202124"];

// Atom nodes C1 [label="C", pos="0,1!", fillcolor="#4285F4"]; C2 [label="C", pos="0.87,0.5!", fillcolor="#4285F4"]; C3 [label="C", pos="0.87,-0.5!", fillcolor="#4285F4"]; C4 [label="C", pos="0,-1!", fillcolor="#4285F4"]; C5 [label="C", pos="-0.87,-0.5!", fillcolor="#4285F4"]; C6 [label="C", pos="-0.87,0.5!", fillcolor="#4285F4"]; C_ethyl1 [label="C", pos="-1.74,1!", fillcolor="#4285F4"]; C_ethyl2 [label="C", pos="-2.61,0.5!", fillcolor="#4285F4"]; C_methyl [label="C", pos="0,-2!", fillcolor="#4285F4"]; H1 [label="H", pos="1.2,0.9!"]; H2 [label="H", pos="1.37, -0.8!"]; H3 [label="H", pos="-0.3, -1.3!"]; H4 [label="H", pos="-1.2, -0.9!"]; H5 [label="H", pos="-1.37, 0.8!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C1 -- C6 [style=double, color="#EA4335"]; C1 -- C_ethyl1; C_ethyl1 -- C_ethyl2; C4 -- C_methyl; }

Caption: 2D structure of 1-Ethyl-4-methylcyclohexene.

Physicochemical Properties

Below is a summary of the known and computed physicochemical properties of 1-Ethyl-4-methylcyclohexene.

PropertyValueSource
Molecular Weight 124.22 g/mol PubChem[1]
XLogP3 3.1PubChem (Computed)[1]
Hydrogen Bond Donor Count 0PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 0PubChem (Computed)[1]
Rotatable Bond Count 1PubChem (Computed)[1]
Exact Mass 124.125200510 DaPubChem (Computed)[1]
Topological Polar Surface Area 0 ŲPubChem (Computed)[1]
Heavy Atom Count 9PubChem (Computed)[1]

Spectroscopic Data (Predicted)

Due to a lack of experimentally derived spectroscopic data in publicly accessible databases, the following sections provide predicted NMR data and an analysis of expected IR and Mass Spectrometry features based on the molecule's structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 1-Ethyl-4-methylcyclohexene is predicted to exhibit signals corresponding to the vinylic, allylic, aliphatic, ethyl, and methyl protons. Predictions were generated using online NMR prediction tools.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.4Triplet1HVinylic CH
~2.0Quartet2HEthyl CH₂
~1.9-2.1Multiplet4HAllylic CH₂
~1.6-1.8Multiplet1HAliphatic CH
~1.2-1.4Multiplet2HAliphatic CH₂
~1.0Triplet3HEthyl CH₃
~0.9Doublet3HMethyl CH₃
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum is predicted to show nine distinct signals, corresponding to each carbon atom in the molecule.

Chemical Shift (ppm)Carbon Type
~135Quaternary C=C
~122Tertiary C=C-H
~35Aliphatic CH
~31Aliphatic CH₂
~30Aliphatic CH₂
~28Ethyl CH₂
~26Aliphatic CH₂
~22Methyl CH₃
~12Ethyl CH₃
Expected Infrared (IR) Spectroscopy Features
Wavenumber (cm⁻¹)VibrationFunctional Group
~3020-3050C-H StretchVinylic C-H
~2850-2960C-H StretchAliphatic C-H
~1640-1680C=C StretchAlkene
~1450-1470C-H BendCH₂
~1370-1380C-H BendCH₃
Expected Mass Spectrometry Fragmentation

The mass spectrum of 1-Ethyl-4-methylcyclohexene is expected to show a molecular ion peak (M⁺) at m/z = 124. Key fragmentation patterns would likely involve the loss of the ethyl group (M-29) and the methyl group (M-15), as well as characteristic retro-Diels-Alder fragmentation of the cyclohexene ring.

Experimental Protocols: Synthesis

A common and effective method for the synthesis of cyclohexene derivatives is the acid-catalyzed dehydration of the corresponding alcohol. While a specific protocol for 1-Ethyl-4-methylcyclohexene is not widely published, the following procedure for a similar compound, 4-methylcyclohexene, from 4-methylcyclohexanol, can be considered a representative method.[4] This reaction proceeds via an E1 elimination mechanism.

Acid-Catalyzed Dehydration of 1-Ethyl-4-methylcyclohexanol (Representative Protocol)

Materials:

  • 1-Ethyl-4-methylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • 5-mL conical vial with a spin vane

  • Hickman distillation head

  • Water-cooled condenser

  • Heating mantle or sand bath

  • Pasteur pipettes

Procedure:

  • To a tared 5-mL conical vial containing a spin vane, add a measured quantity of 1-Ethyl-4-methylcyclohexanol.

  • Carefully add a catalytic amount of 85% phosphoric acid and a few drops of concentrated sulfuric acid to the vial.

  • Assemble a distillation apparatus with the Hickman head and a water-cooled condenser.

  • Heat the reaction mixture to distill the product as it forms. The boiling point of the alkene product will be lower than the starting alcohol.

  • Collect the distillate from the Hickman head into a clean, dry collection vial.

  • Wash the collected distillate with a saturated sodium chloride solution to remove any acidic impurities and some of the water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • The final product can be further purified by simple distillation.

E1_Mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation to form Alkene Alcohol 1-Ethyl-4-methylcyclohexanol Protonated_Alcohol Protonated Alcohol (Oxonium Ion) Alcohol->Protonated_Alcohol + H⁺ H_plus H⁺ (from acid) Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O (Loss of leaving group) Water H₂O Alkene 1-Ethyl-4-methylcyclohexene Carbocation->Alkene - H⁺ H_plus_regenerated H⁺ (regenerated catalyst)

Caption: E1 mechanism for the dehydration of 1-Ethyl-4-methylcyclohexanol.

References

Physical properties of 1-Ethyl-4-methylcyclohexene (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the key physical properties of 1-Ethyl-4-methylcyclohexene, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the available data for these properties and describes the standard experimental protocols for their determination.

Core Physical Properties

Physical PropertyValue
Boiling Point 149 °C[1]
Density (approx.) ~ 0.77 g/cm³

Note: The density provided is for the saturated analog, cis-1-ethyl-4-methylcyclohexane, and serves as an estimate for 1-Ethyl-4-methylcyclohexene.

Experimental Protocols

The determination of boiling point and density are fundamental experimental procedures in chemistry. The following sections detail the standard methodologies for obtaining these values.

Boiling Point Determination (Micro Method)

For instances where only a small quantity of the substance is available, the micro boiling point determination method is a suitable and accurate technique.

Apparatus:

  • Thiele tube or a similar heating bath apparatus

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Sample of 1-Ethyl-4-methylcyclohexene

Procedure:

  • A small amount of 1-Ethyl-4-methylcyclohexene is placed into the small test tube.

  • The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

  • The test tube is then attached to the thermometer and submerged in the heating bath of the Thiele tube.

  • The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Upon reaching the boiling point of the liquid, the vapor pressure of the sample will equal the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube.

  • At this point, the heat source is removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the liquid begins to enter the capillary tube.

Density Determination (Pycnometer Method)

The pycnometer method is a highly precise technique for determining the density of a liquid.[2][3][4][5]

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

  • Analytical balance

  • Distilled water (or another reference liquid of known density)

  • Sample of 1-Ethyl-4-methylcyclohexene

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured using an analytical balance (m_empty).

  • The pycnometer is then filled with distilled water of a known temperature and density. The stopper is inserted, and any excess water that escapes through the capillary is carefully wiped away. The mass of the water-filled pycnometer is recorded (m_water).

  • The pycnometer is emptied, cleaned, and dried again.

  • It is then filled with 1-Ethyl-4-methylcyclohexene, and its mass is measured (m_sample).

  • The density of the sample can then be calculated using the following formula:

    Density_sample = [(m_sample - m_empty) / (m_water - m_empty)] * Density_water

Logical Relationship of Physical Properties

The physical properties of a molecule are direct consequences of its chemical structure. The arrangement of atoms and the types of bonds influence intermolecular forces, which in turn dictate macroscopic properties like boiling point and density.

G Relationship of Molecular Structure to Physical Properties A Molecular Structure (1-Ethyl-4-methylcyclohexene) B Intermolecular Forces (van der Waals) A->B determines C Boiling Point B->C influences D Density B->D influences

Caption: Logical flow from molecular structure to physical properties.

References

Spectroscopic Data Interpretation of 1-Ethyl-4-methylcyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethyl-4-methylcyclohexene (C₉H₁₆, Molar Mass: 124.22 g/mol ).[1][2] Due to the limited availability of published experimental spectra for this specific compound, this guide incorporates predicted nuclear magnetic resonance (NMR) data alongside expected characteristic infrared (IR) absorption bands and mass spectrometry (MS) fragmentation patterns based on known principles and data from analogous structures. This document aims to serve as a valuable resource for the identification and characterization of 1-Ethyl-4-methylcyclohexene in a research and development setting.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted and expected quantitative spectroscopic data for 1-Ethyl-4-methylcyclohexene.

Table 1: Predicted ¹H NMR Spectroscopic Data

(Predicted for a 400 MHz spectrometer in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.35Broad Singlet1HVinylic Proton (=C-H)
~2.05Quartet2HEthyl Methylene (-CH₂-CH₃)
~1.95Multiplet2HAllylic Protons
~1.70Multiplet1HMethine Proton (-CH-)
~1.55Multiplet2HRing Methylene Protons
~1.25Multiplet2HRing Methylene Protons
~0.95Triplet3HEthyl Methyl (-CH₂-CH₃)
~0.90Doublet3HMethyl (-CH-CH₃)
Table 2: Predicted ¹³C NMR Spectroscopic Data

(Predicted for a 100 MHz spectrometer in CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~135QuaternaryVinylic Carbon (C-ethyl)
~122TertiaryVinylic Carbon (C-H)
~38TertiaryMethine Carbon (-CH-)
~32MethyleneRing Methylene
~30MethyleneRing Methylene
~29MethyleneRing Methylene
~25MethyleneEthyl Methylene (-CH₂)
~22MethylMethyl (-CH₃)
~12MethylEthyl Methyl (-CH₃)
Table 3: Expected Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3020C-H Stretch=C-H (Vinylic)
2960-2850C-H StretchC-H (Alkyl)
~1650C=C StretchAlkene
~1450C-H Bend-CH₂- (Scissoring)
800-650C-H Bend=C-H (Out-of-plane)

Note: The C=C stretching absorption in substituted cyclohexenes is a characteristic, medium intensity peak.[3][4] The exact position of the =C-H out-of-plane bending can provide information about the substitution pattern of the alkene.[5]

Table 4: Expected Mass Spectrometry (MS) Fragmentation

(Based on Electron Ionization)

m/zProposed FragmentComments
124[C₉H₁₆]⁺Molecular Ion (M⁺)
95[M - C₂H₅]⁺Loss of the ethyl group
81[M - C₃H₇]⁺Loss of a propyl fragment
68[C₅H₈]⁺Result of a retro-Diels-Alder reaction
55[C₄H₇]⁺Further fragmentation

Note: Cyclohexene (B86901) derivatives are known to undergo a characteristic retro-Diels-Alder fragmentation in the mass spectrometer, which would yield a fragment corresponding to isoprene (B109036) (m/z 68) and ethylene.[6][7] The base peak is often a stable carbocation resulting from fragmentation of the ring.[8]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid, volatile organic compound such as 1-Ethyl-4-methylcyclohexene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh approximately 5-20 mg of the liquid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[9][10]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[9]

    • Ensure the sample is fully dissolved; gentle vortexing can be applied.

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[10][11]

    • The final solution height in the NMR tube should be approximately 4-5 cm.[9]

    • Cap the NMR tube securely.[9]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[9]

    • Shim the magnetic field to optimize its homogeneity, which improves spectral resolution.[9]

    • Tune and match the probe to the nucleus being observed (¹H or ¹³C).[9]

    • Acquire the spectrum using appropriate parameters (e.g., number of scans, spectral width, relaxation delay).

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is suitable for liquid samples.

  • Sample Preparation :

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Data Acquisition :

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

    • Place a single drop of the liquid 1-Ethyl-4-methylcyclohexene sample directly onto the center of the ATR crystal.

    • Acquire the sample spectrum. The spectral range is typically 4000-400 cm⁻¹.[12]

    • Clean the ATR crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is a standard method for the analysis of volatile organic compounds.[13][14]

  • Sample Preparation :

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). A typical concentration is in the range of 10-100 µg/mL.

    • Transfer the solution to a 2 mL autosampler vial and cap it securely.

  • Instrumental Analysis :

    • Gas Chromatograph (GC) Conditions :

      • Injector : Split/splitless injector, typically in split mode with a high split ratio to prevent column overloading.

      • Column : A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating hydrocarbons.

      • Oven Temperature Program : A temperature gradient is used to separate compounds based on their boiling points. For example, an initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.

    • Mass Spectrometer (MS) Conditions :

      • Ionization Mode : Electron Ionization (EI) at a standard energy of 70 eV.

      • Mass Analyzer : Quadrupole or ion trap.

      • Scan Range : A mass-to-charge (m/z) range of 40-300 amu is typically sufficient to observe the molecular ion and key fragments.

Visualizations

Spectroscopic Interpretation Workflow

The following diagram illustrates a logical workflow for the interpretation of spectroscopic data to elucidate the structure of an unknown compound like 1-Ethyl-4-methylcyclohexene.

Spectroscopic_Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS Acquire Mass Spectrum Molecular_Ion Identify Molecular Ion (M⁺) m/z = 124 MS->Molecular_Ion Formula Determine Molecular Formula C₉H₁₆ Molecular_Ion->Formula Fragmentation Analyze Fragmentation Pattern (e.g., Retro-Diels-Alder) Formula->Fragmentation Structure_Elucidation Structure Elucidation Fragmentation->Structure_Elucidation IR Acquire IR Spectrum Functional_Groups Identify Functional Groups (C=C, C-H sp², C-H sp³) IR->Functional_Groups Functional_Groups->Structure_Elucidation NMR_1H Acquire ¹H NMR Chem_Shift_H Analyze Chemical Shifts (Vinylic, Allylic, Alkyl) NMR_1H->Chem_Shift_H NMR_13C Acquire ¹³C NMR Num_Carbons Count Carbon Signals NMR_13C->Num_Carbons Integration Analyze Integration (Proton Ratios) Chem_Shift_H->Integration Splitting Analyze Splitting Patterns (Connectivity) Integration->Splitting Splitting->Structure_Elucidation Carbon_Types Determine Carbon Types (DEPT or Predicted) Num_Carbons->Carbon_Types Carbon_Types->Structure_Elucidation

Caption: A logical workflow for structural elucidation using MS, IR, and NMR data.

Relationship between Spectroscopic Data and Molecular Structure

This diagram shows how different spectroscopic techniques provide information about specific parts of the 1-Ethyl-4-methylcyclohexene molecule.

Structure_Spectra_Correlation cluster_molecule 1-Ethyl-4-methylcyclohexene cluster_data Spectroscopic Evidence mol IR_CeqC IR: ~1650 cm⁻¹ (C=C stretch) mol->IR_CeqC C=C bond IR_VinylicH IR: ~3020 cm⁻¹ (=C-H stretch) mol->IR_VinylicH Vinylic H NMR_VinylicH ¹H NMR: ~5.35 ppm mol->NMR_VinylicH Vinylic H environment NMR_VinylicC ¹³C NMR: ~135, ~122 ppm mol->NMR_VinylicC Vinylic C environments MS_Retro MS: m/z 68 (Retro-Diels-Alder) mol->MS_Retro Cyclohexene Ring NMR_Alkyl ¹H & ¹³C NMR: Alkyl region signals mol->NMR_Alkyl Ethyl and Methyl Groups

Caption: Correlation of spectroscopic data to the structure of 1-Ethyl-4-methylcyclohexene.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of 1-Ethyl-4-methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Ethyl-4-methylcyclohexene, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted spectral data based on analogous compounds and spectroscopic principles, a comprehensive experimental protocol for acquiring such spectra, and logical diagrams to visualize the molecular structure and analytical workflow.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of a publicly available, experimentally verified NMR spectrum for 1-Ethyl-4-methylcyclohexene, the following data is predicted based on the analysis of structurally similar compounds, including 4-methylcyclohexene, 1-ethylcyclohexene, and general principles of NMR spectroscopy. These predictions provide a reliable estimation for the purposes of structural elucidation and analysis.

Predicted ¹H NMR Data

The proton NMR spectrum of 1-Ethyl-4-methylcyclohexene is expected to exhibit signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the predicted coupling constants (J) are given in Hertz (Hz).

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
H25.30 - 5.50Triplet of triplets (tt) or multiplet (m)1H
H7 (CH₂)1.90 - 2.10Quartet (q)J ≈ 7.52H
H8 (CH₃)0.95 - 1.05Triplet (t)J ≈ 7.53H
H3, H6 (allyl)1.90 - 2.20Multiplet (m)4H
H41.60 - 1.80Multiplet (m)1H
H51.20 - 1.40 & 1.70 - 1.90Multiplet (m)2H
H10 (CH₃)0.90 - 1.00Doublet (d)J ≈ 6.53H

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in 1-Ethyl-4-methylcyclohexene. The chemical shifts (δ) are reported in ppm relative to TMS.

CarbonPredicted Chemical Shift (δ, ppm)
C1135 - 140
C2120 - 125
C325 - 30
C430 - 35
C530 - 35
C628 - 33
C725 - 30
C812 - 15
C9 (CH)30 - 35
C10 (CH₃)20 - 25

Experimental Protocols

The following section details the standard methodology for the preparation and NMR analysis of a sample like 1-Ethyl-4-methylcyclohexene.

Sample Preparation

A well-prepared NMR sample is crucial for acquiring high-quality spectra.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 1-Ethyl-4-methylcyclohexene for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds like this.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid introducing any solid particles. If particulates are present, filter the solution through a small cotton plug in the pipette.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Pulse Sequence: Standard single-pulse sequence

  • Number of Scans (NS): 16-64 (depending on sample concentration)

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AT): 2-4 seconds

  • Spectral Width (SW): 10-12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃

  • Pulse Sequence: Standard single-pulse with proton decoupling

  • Number of Scans (NS): 1024-4096 (or more, depending on concentration)

  • Relaxation Delay (D1): 2-5 seconds

  • Acquisition Time (AT): 1-2 seconds

  • Spectral Width (SW): 0-220 ppm

  • Temperature: 298 K

Visualization of Structure and Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structure with atom numbering for NMR correlation and the general workflow for NMR analysis.

Caption: Molecular structure of 1-Ethyl-4-methylcyclohexene with atom numbering for NMR correlation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Load Load Sample into Spectrometer Transfer->Load Setup Set Acquisition Parameters Load->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate Assign Assign Signals Integrate->Assign Interpret Interpret Spectra (Chemical Shifts, Couplings) Assign->Interpret Structure Structure Elucidation/ Verification Interpret->Structure

Caption: General workflow for NMR spectrum analysis.

Mass spectrometry fragmentation pattern of 1-Ethyl-4-methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Ethyl-4-methylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-ethyl-4-methylcyclohexene. The fragmentation of this substituted cyclohexene (B86901) derivative is primarily governed by the characteristic retro-Diels-Alder (rDA) reaction, alongside fragmentation pathways involving the loss of its alkyl substituents. Understanding these fragmentation patterns is crucial for the structural elucidation and identification of this and similar compounds in complex mixtures. This document outlines the theoretical basis for the expected fragmentation, presents the predicted quantitative data in a tabular format, details a standard experimental protocol for analysis, and provides visual diagrams of the fragmentation pathways and experimental workflow.

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In electron ionization mass spectrometry, high-energy electrons bombard a molecule, leading to the formation of a molecular ion and various fragment ions. The pattern of these fragment ions is unique to a specific molecular structure and serves as a molecular fingerprint. For cyclic alkenes such as 1-ethyl-4-methylcyclohexene, a key fragmentation pathway is the retro-Diels-Alder (rDA) reaction, a pericyclic reaction that cleaves the cyclohexene ring.[1][2]

Predicted Fragmentation Pattern of 1-Ethyl-4-methylcyclohexene

The molecular formula for 1-ethyl-4-methylcyclohexene is C9H16, with a molecular weight of 124.22 g/mol .[3] Upon electron ionization, the molecule will form a molecular ion ([M]•+) at a mass-to-charge ratio (m/z) of 124.

The primary fragmentation pathways are predicted to be:

  • Retro-Diels-Alder (rDA) Reaction: The cyclohexene ring undergoes a characteristic cleavage to yield a diene and a dienophile. For 1-ethyl-4-methylcyclohexene, this reaction is expected to produce two primary sets of fragments. The charge can reside on either the diene or the dienophile fragment, with the larger fragment often being more abundant.[2]

  • Loss of Ethyl Radical: Cleavage of the bond between the cyclohexene ring and the ethyl group will result in the loss of an ethyl radical (•C2H5), leading to a fragment ion at m/z 95.

  • Loss of Methyl Radical: Cleavage of the bond at the 4-position can lead to the loss of a methyl radical (•CH3), resulting in a fragment at m/z 109. However, the loss of the larger ethyl group is generally more favorable.[4]

Quantitative Data Presentation

The predicted m/z values and the corresponding fragment ions for the mass spectrum of 1-ethyl-4-methylcyclohexene are summarized in the table below. The relative abundance is an estimation based on the predicted stability of the fragment ions.

m/zProposed Fragment IonFormula of IonFragmentation PathwayEstimated Relative Abundance
124[M]•+ (Molecular Ion)[C9H16]•+-Moderate
95[M - C2H5]•+[C7H11]•+Loss of ethyl radicalHigh
82[C6H10]•+[C6H10]•+rDA reaction (Diene fragment)High
68[C5H8]•+[C5H8]•+rDA reaction (Diene fragment)Moderate
56[C4H8]•+[C4H8]•+rDA reaction (Dienophile fragment)Moderate
42[C3H6]•+[C3H6]•+rDA reaction (Dienophile fragment)Moderate
29[C2H5]+[C2H5]+Ethyl cationLow

Experimental Protocols

The following is a detailed methodology for the analysis of 1-ethyl-4-methylcyclohexene using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC and 5977B MSD).

  • Capillary Column: A non-polar or moderately polar column is recommended, such as a (5%-phenyl)-methylpolysiloxane (e.g., HP-5MS) or 100% polydimethylsiloxane (B3030410) (e.g., DB-1).[5]

GC Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI).[6]

  • Electron Energy: 70 eV.[7]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 30-300.

  • Scan Mode: Full scan.

Sample Preparation:

  • Prepare a dilute solution of 1-ethyl-4-methylcyclohexene in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). A typical concentration would be in the range of 1-10 ppm.

  • Transfer the solution to a 2 mL autosampler vial.

Visualizations

Fragmentation Pathway of 1-Ethyl-4-methylcyclohexene

Fragmentation_Pathway cluster_rDA Retro-Diels-Alder Reaction cluster_Alkyl_Loss Alkyl Group Loss M 1-Ethyl-4-methylcyclohexene [M]•+ m/z = 124 F_rDA1 Diene Fragment [C6H10]•+ m/z = 82 M->F_rDA1 - C3H6 F_rDA4 Dienophile Fragment [C4H8]•+ m/z = 56 M->F_rDA4 - C5H8 F_ethyl Loss of Ethyl Radical [M - C2H5]•+ m/z = 95 M->F_ethyl - •C2H5 F_rDA2 Dienophile Fragment [C3H6] m/z = 42 (neutral) F_rDA3 Diene Fragment [C5H8] m/z = 68 (neutral)

Caption: Predicted fragmentation pathways of 1-Ethyl-4-methylcyclohexene.

Experimental Workflow for GC-MS Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Dilution Dilute sample in volatile solvent Injection Inject sample into GC Dilution->Injection Separation Separation on capillary column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection of Ions Analysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Interpretation Interpretation of Fragmentation Pattern Spectrum->Interpretation

Caption: General experimental workflow for GC-MS analysis.

References

An In-Depth Technical Guide to the FTIR Vibrational Frequencies of 1-Ethyl-4-methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) vibrational frequencies for 1-Ethyl-4-methylcyclohexene. The content is tailored for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document outlines the predicted vibrational modes, presents the data in a structured format, describes a general experimental protocol for FTIR analysis, and includes a visual workflow of the analytical process.

Introduction to FTIR Spectroscopy of Alkenes

FTIR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. The method is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group has a characteristic vibrational frequency, making the resulting spectrum a unique molecular "fingerprint."

For a molecule like 1-Ethyl-4-methylcyclohexene, the FTIR spectrum is expected to show characteristic peaks corresponding to the vibrations of its alkene C=C double bond, the vinylic C-H bonds, and the aliphatic C-H bonds of the cyclohexene (B86901) ring and its ethyl and methyl substituents.

Predicted Vibrational Frequencies for 1-Ethyl-4-methylcyclohexene

The following table summarizes the expected FTIR vibrational frequencies and their assignments for 1-Ethyl-4-methylcyclohexene.

Vibrational ModePredicted Frequency (cm⁻¹)Description of Molecular Motion
=C-H Stretch~3020–3100Stretching of the carbon-hydrogen bonds on the C=C double bond. This is characteristic of sp² hybridized carbons.[1]
C-H Stretch (Alkyl)~2850–2960Asymmetric and symmetric stretching of the C-H bonds in the methyl and ethyl groups, as well as the methylene (B1212753) groups of the cyclohexene ring.[1]
C=C Stretch~1640–1660Stretching of the carbon-carbon double bond within the cyclohexene ring. The intensity of this peak is typically medium for alkenes.[1]
CH₂ Scissoring~1450Bending vibration of the methylene (CH₂) groups in the ring and the ethyl group.
CH₃ Bending~1375Asymmetric and symmetric bending (deformation) of the methyl (CH₃) group.
=C-H Bend (Out-of-Plane)~650–1000Out-of-plane bending of the C-H bonds on the double bond. This region can sometimes help in determining the substitution pattern of the alkene.[1]
Fingerprint Region< 1500This region contains a complex series of overlapping signals from various bending and stretching vibrations, creating a unique pattern for the molecule.[1]

Experimental Protocol for FTIR Analysis

The following is a generalized experimental protocol for obtaining the FTIR spectrum of a liquid sample such as 1-Ethyl-4-methylcyclohexene using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

Objective: To obtain a high-resolution FTIR spectrum of liquid 1-Ethyl-4-methylcyclohexene.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)

  • Sample of 1-Ethyl-4-methylcyclohexene

  • Micropipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed.

  • Background Spectrum:

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Using a micropipette, place a small drop (typically 1-2 µL) of 1-Ethyl-4-methylcyclohexene onto the center of the ATR crystal, ensuring the crystal surface is fully covered by the sample.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.

    • The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.

  • Data Processing:

    • Process the resulting spectrum as needed. This may include baseline correction or smoothing.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.

Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for the FTIR analysis of a chemical sample, from preparation to final data interpretation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample 1. Obtain Sample (1-Ethyl-4-methylcyclohexene) Clean_ATR 2. Clean ATR Crystal Sample->Clean_ATR Background 3. Collect Background Spectrum Clean_ATR->Background Load_Sample 4. Apply Sample to ATR Crystal Background->Load_Sample Collect_Spectrum 5. Collect Sample Spectrum Load_Sample->Collect_Spectrum Process_Data 6. Process Spectrum (e.g., Baseline Correction) Collect_Spectrum->Process_Data Peak_Picking 7. Identify Peak Frequencies Process_Data->Peak_Picking Assign_Modes 8. Assign Vibrational Modes Peak_Picking->Assign_Modes Interpretation 9. Structural Interpretation Assign_Modes->Interpretation

Caption: Logical workflow for FTIR analysis.

Conclusion

The FTIR spectrum of 1-Ethyl-4-methylcyclohexene is expected to exhibit characteristic absorption bands that are indicative of its molecular structure. The key features will be the C=C stretching frequency, the sp² and sp³ C-H stretching frequencies, and various bending vibrations that form a unique fingerprint for the molecule. By following a standardized experimental protocol, a high-quality spectrum can be obtained, allowing for the confirmation of the compound's identity and purity. The systematic workflow presented ensures a robust and reproducible analytical process, which is crucial in research and development environments.

References

An In-depth Technical Guide on the Stereoisomerism of 1-Ethyl-4-methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereoisomerism of 1-ethyl-4-methylcyclohexene. The document outlines the stereochemical features of the molecule, details proposed experimental protocols for its synthesis and characterization, and presents a framework for the analysis of its stereoisomers. This guide is intended for professionals in the fields of chemical research, drug development, and materials science who require a deep understanding of the stereochemical properties of substituted cyclohexenes.

Introduction to Stereoisomerism in 1-Ethyl-4-methylcyclohexene

1-Ethyl-4-methylcyclohexene is a disubstituted cycloalkene with the chemical formula C₉H₁₆.[1] Its molecular structure contains a single chiral center, which gives rise to stereoisomerism. Understanding the specific stereoisomers of this compound is critical in various applications, particularly in pharmacology and materials science, where the three-dimensional arrangement of atoms can significantly influence biological activity and material properties.

The primary source of stereoisomerism in 1-ethyl-4-methylcyclohexene is the presence of a stereogenic carbon atom at position 4 of the cyclohexene (B86901) ring. This carbon atom is bonded to four different groups: a hydrogen atom, a methyl group, a -CH₂-CH=C(Et)- group, and a -CH₂-CH₂-C(Et)=CH- group (completing the ring). The presence of this single chiral center means that 1-ethyl-4-methylcyclohexene can exist as a pair of enantiomers.

Stereochemical Analysis

The stereochemistry of 1-ethyl-4-methylcyclohexene is determined by the configuration at the C4 carbon. The two enantiomers are designated as (4R)-1-ethyl-4-methylcyclohexene and (4S)-1-ethyl-4-methylcyclohexene, according to the Cahn-Ingold-Prelog priority rules.

  • (4R)-1-ethyl-4-methylcyclohexene

  • (4S)-1-ethyl-4-methylcyclohexene [2]

These two molecules are non-superimposable mirror images of each other and are expected to have identical physical properties, such as boiling point and density, but will rotate plane-polarized light in equal and opposite directions. Their interaction with other chiral molecules, such as biological receptors, can be significantly different, leading to distinct pharmacological or physiological effects.

Due to the endocyclic double bond, geometric isomerism of the E/Z type is not possible for the cyclohexene ring itself.

Logical Relationship of Stereoisomers

stereoisomers Stereoisomers of 1-Ethyl-4-methylcyclohexene racemate 1-Ethyl-4-methylcyclohexene (Racemic Mixture) enantiomer_R (4R)-1-Ethyl-4-methylcyclohexene racemate->enantiomer_R Enantiomer enantiomer_S (4S)-1-Ethyl-4-methylcyclohexene racemate->enantiomer_S Enantiomer

Figure 1: Relationship between the enantiomers of 1-Ethyl-4-methylcyclohexene.

Quantitative Stereochemical Data

Property(4R)-1-Ethyl-4-methylcyclohexene(4S)-1-Ethyl-4-methylcyclohexeneRacemic Mixture
Enantiomeric Excess To be determined experimentallyTo be determined experimentally0%
Specific Rotation ([\u03B1]_D) To be determined experimentallyTo be determined experimentally0\u00B0
Boiling Point To be determined experimentallyTo be determined experimentallyTo be determined experimentally
Refractive Index To be determined experimentallyTo be determined experimentallyTo be determined experimentally

Proposed Experimental Protocols

While specific protocols for the synthesis of 1-ethyl-4-methylcyclohexene are not detailed in the literature, a plausible synthetic route is the acid-catalyzed dehydration of 1-ethyl-4-methylcyclohexanol. This approach is analogous to the well-documented synthesis of 4-methylcyclohexene (B165706) from 4-methylcyclohexanol (B52717).[3][4] An asymmetric synthesis would be required to produce an enantiomerically enriched sample.

Proposed Synthesis of Racemic 1-Ethyl-4-methylcyclohexene

This protocol describes the synthesis of a racemic mixture of 1-ethyl-4-methylcyclohexene via the dehydration of 1-ethyl-4-methylcyclohexanol.

Materials:

  • 1-Ethyl-4-methylcyclohexanol (cis and trans mixture)

  • 85% Phosphoric acid (H₃PO₄)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • In a round-bottom flask, combine 1-ethyl-4-methylcyclohexanol, 85% phosphoric acid, and a few drops of concentrated sulfuric acid.

  • Set up a simple distillation apparatus and heat the mixture to gently distill the product as it forms.

  • Collect the distillate, which will contain 1-ethyl-4-methylcyclohexene and water.

  • Transfer the distillate to a separatory funnel and wash with a saturated sodium chloride solution to remove the majority of the water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Decant the dried product into a clean, dry flask.

  • Characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) and determine the yield.

Proposed Workflow for Synthesis and Analysis

synthesis_workflow cluster_synthesis Synthesis cluster_analysis Analysis start 1-Ethyl-4-methylcyclohexanol reaction Acid-catalyzed Dehydration start->reaction product Racemic 1-Ethyl-4-methylcyclohexene reaction->product separation Chiral Chromatography product->separation enantiomer_R (4R)-Enantiomer separation->enantiomer_R enantiomer_S (4S)-Enantiomer separation->enantiomer_S characterization Spectroscopic and Polarimetric Analysis enantiomer_R->characterization enantiomer_S->characterization

Figure 2: Proposed workflow for the synthesis and analysis of 1-Ethyl-4-methylcyclohexene stereoisomers.

Proposed Method for Enantiomeric Separation and Characterization

To separate the enantiomers from the racemic mixture, chiral chromatography is the most common and effective method.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) system

  • Chiral stationary phase column (e.g., polysaccharide-based)

  • Polarimeter

  • NMR Spectrometer

  • IR Spectrometer

  • Mass Spectrometer

Procedure:

  • Method Development: Develop a suitable chromatographic method for the separation of the enantiomers by screening various chiral columns and mobile phases.

  • Preparative Separation: Scale up the optimized analytical method to a preparative scale to isolate sufficient quantities of each enantiomer.

  • Purity Analysis: Determine the enantiomeric purity of the separated fractions by analytical chiral HPLC or SFC.

  • Spectroscopic and Physical Characterization:

    • Measure the specific rotation of each enantiomer using a polarimeter.

    • Confirm the chemical structure of each enantiomer using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Conclusion

1-Ethyl-4-methylcyclohexene is a chiral molecule existing as a pair of enantiomers due to the stereocenter at the C4 position. While specific experimental data for its stereoisomers are currently lacking in the scientific literature, this guide provides a thorough theoretical analysis and proposes robust experimental protocols for its synthesis, separation, and characterization. The methodologies outlined herein, based on well-established chemical principles and analogous reactions, offer a solid foundation for researchers to explore the stereochemical landscape of this and similar substituted cyclohexene compounds. Further research is warranted to experimentally determine the quantitative stereochemical properties and explore the potential applications of the individual enantiomers of 1-ethyl-4-methylcyclohexene.

References

Unraveling the Three-Dimensional World of Substituted Cyclohexenes: An In-Depth Conformational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the conformational preferences of substituted cyclohexenes is paramount for predicting molecular interactions and designing novel therapeutics. This technical guide delves into the core principles governing the three-dimensional architecture of these crucial cyclic compounds, presenting quantitative data, detailed experimental protocols, and visual representations of their conformational dynamics.

The cyclohexene (B86901) ring, a fundamental scaffold in numerous natural products and pharmaceutical agents, deviates from planarity, adopting primarily a half-chair conformation to alleviate ring strain. The introduction of substituents dramatically influences this conformational equilibrium, dictating the spatial arrangement of functional groups and, consequently, the molecule's biological activity. The interplay of steric and electronic factors, most notably allylic strain, governs the preference for substituents to occupy pseudo-axial (pa) or pseudo-equatorial (pe) positions.

The Conformational Landscape: Half-Chair and Twist-Boat

The cyclohexene ring predominantly exists in two key conformations: the lower-energy half-chair and the higher-energy twist-boat. The energy barrier for the ring inversion process, which proceeds through a high-energy boat transition state, is significantly lower than that of cyclohexane (B81311), typically ranging from 5.2 to 6.6 kcal/mol as determined by quantum chemical methods.[1] The energy difference between the twist-boat and the boat conformation is negligible, being less than 0.01 kcal/mol.[1]

The half-chair conformation, with four carbon atoms in a plane and the other two displaced on opposite sides, is the ground state for most substituted cyclohexenes.[2] In this conformation, substituents on the sp³-hybridized carbons can adopt either pseudo-axial or pseudo-equatorial orientations. The relative stability of these conformers is largely dictated by the steric and electronic interactions of the substituents with the rest of the ring.

Allylic Strain: The Guiding Principle in Substituted Cyclohexenes

A critical factor governing the conformational preference in substituted cyclohexenes is allylic strain, also known as A-strain.[3] This steric interaction arises between a substituent on an allylic carbon (C3 or C6) and the substituents on the double bond (C1 and C2). Two primary types of allylic strain are considered:

  • A(1,3) Strain: This is the steric repulsion between a pseudo-axial substituent at C3 (or C6) and a substituent at the C1 (or C2) position of the double bond.[3] This interaction is a major destabilizing factor for pseudo-axial substituents.

  • A(1,2) Strain: This interaction occurs between a substituent at C3 (or C6) and the substituent at the adjacent vinylic carbon (C2 or C1, respectively).[3]

The minimization of these allylic strain interactions is the driving force for the conformational equilibrium. For instance, a bulky substituent will strongly disfavor the pseudo-axial position to avoid severe A(1,3) strain.[3]

Quantitative Analysis of Conformational Energies

The energetic preference of a substituent for the equatorial position in cyclohexane is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers. While A-values are rigorously defined for cyclohexanes, they provide a valuable qualitative guide to the steric bulk of substituents in cyclohexene systems.[3][4] The larger the A-value, the greater the preference for the equatorial (or pseudo-equatorial) position.

Substituent (X)A-value (kcal/mol) in CyclohexaneReference
F0.24[5]
Cl0.4[5]
Br0.2-0.7[5]
I0.4[5]
OH0.6 (0.9 in H-bonding solvents)[5]
OMe0.7[5]
CH₃1.8[5]
CH₂CH₃2.0[5]
i-C₃H₇2.2[5]
t-C₄H₉> 4.5[5]
C₆H₅3.0[5]
CN0.2[5]
COOH1.2[5]

Table 1: Conformational Free Energy Differences (A-values) for Common Substituents in Cyclohexanes. This data, while for cyclohexane, is indicative of the steric demands of substituents in cyclohexene rings.

The energy difference between conformers can be calculated using the equation ΔG = -RTlnK, where K is the equilibrium constant.[6] For example, a ΔG of 1.74 kcal/mol for a methyl group in cyclohexane corresponds to an equilibrium ratio of approximately 95:5 in favor of the equatorial conformer at room temperature.[4]

Experimental Methodologies for Conformational Analysis

The determination of conformational equilibria and the elucidation of the three-dimensional structures of substituted cyclohexenes rely on a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and versatile tool for conformational analysis in solution.[7]

Detailed Protocol for Dynamic NMR (DNMR) Spectroscopy:

  • Sample Preparation: Dissolve the substituted cyclohexene in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈) at a concentration of 5-10 mg/mL in a 5 mm NMR tube.

  • Initial Spectrum Acquisition: Record a standard ¹H or ¹³C NMR spectrum at ambient temperature (e.g., 298 K) to observe the time-averaged signals.

  • Low-Temperature Studies: Gradually lower the temperature of the NMR probe in increments of 10-20 K. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a spectrum.

  • Coalescence and Slow-Exchange Regime: As the temperature decreases, the rate of conformational interconversion slows down. This will lead to the broadening of the time-averaged signals, followed by their coalescence into a single broad peak, and finally, their separation into distinct signals for each conformer in the slow-exchange regime.[8]

  • Data Analysis:

    • Equilibrium Constant (K): In the slow-exchange regime, the ratio of the integrated intensities of the signals corresponding to the two conformers directly provides the equilibrium constant (K).

    • Free Energy of Activation (ΔG‡): The rate constant (k) for the interconversion at the coalescence temperature (Tc) can be determined using the Eyring equation. This allows for the calculation of the free energy of activation for the ring flip.[8]

    • Coupling Constants (J-values): The magnitude of vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. By measuring these coupling constants, the relative populations of different conformers can be estimated.[9]

    • Nuclear Overhauser Effect (NOE): NOESY experiments can be used to identify protons that are close in space, providing crucial information about the relative stereochemistry and conformational preferences of substituents.[10]

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive and precise structural information for molecules in the solid state.[11]

Detailed Protocol for Single-Crystal X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the substituted cyclohexene of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer and cool it to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the crystal lattice are determined using computational methods (e.g., direct methods or Patterson methods). The initial structural model is then refined to achieve the best possible fit with the experimental data.[12]

  • Structural Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, offering a detailed snapshot of the molecule's conformation in the solid state.[2]

Computational Chemistry

Computational modeling has become an indispensable tool for predicting and understanding the conformational preferences of molecules.

Detailed Protocol for Computational Conformational Analysis:

  • Structure Building: Construct the 3D structure of the substituted cyclohexene using a molecular modeling software package.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. This can be achieved using methods like molecular mechanics (MM) force fields.

  • Geometry Optimization and Energy Calculation: For each identified conformer, perform a geometry optimization and calculate its energy using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) or ab initio methods (e.g., Møller-Plesset perturbation theory).[13] A suitable basis set (e.g., 6-31G*) should be chosen.

  • Thermodynamic Analysis: From the calculated energies of the optimized conformers, the relative Gibbs free energies (ΔG) can be determined, allowing for the prediction of the equilibrium populations of each conformer at a given temperature.

  • Transition State Search: To investigate the energy barrier for conformational interconversion, a transition state search can be performed to locate the saddle point on the potential energy surface corresponding to the boat-like transition state.

Visualizing Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the key conformational relationships in substituted cyclohexenes.

Conformational_Equilibrium Conformational Equilibrium of a Monosubstituted Cyclohexene cluster_0 Pseudo-Axial Conformer cluster_1 Pseudo-Equatorial Conformer Axial R (pseudo-axial) Equatorial R (pseudo-equatorial) Axial->Equatorial Ring Flip

Caption: Ring flip interconversion between pseudo-axial and pseudo-equatorial conformers.

Allylic_Strain Key Allylic Strain Interactions A Pseudo-Axial Substituent (R) D A(1,3) Strain (Destabilizing) A->D interacts with E A(1,2) Strain A->E interacts with B Vinylic Hydrogen (H) at C1 B->D C Vinylic Hydrogen (H) at C2 C->E

Caption: Diagram illustrating A(1,3) and A(1,2) allylic strain.

Experimental_Workflow General Workflow for Conformational Analysis cluster_synthesis Synthesis & Purification cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_analysis Data Integration & Conclusion Synthesis Synthesize and Purify Substituted Cyclohexene NMR NMR Spectroscopy (DNMR, J-coupling, NOE) Synthesis->NMR Xray X-ray Crystallography Synthesis->Xray Comp Conformational Search & Energy Calculations Synthesis->Comp Analysis Determine Conformational Preferences & Energy Barriers NMR->Analysis Xray->Analysis Comp->Analysis

Caption: Integrated workflow for conformational analysis of substituted cyclohexenes.

References

An In-depth Technical Guide to the Chirality and Optical Activity of 1-Ethyl-4-methylcyclohexene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chirality and optical activity of 1-Ethyl-4-methylcyclohexene derivatives. This class of compounds holds significance in various chemical and pharmaceutical research areas due to its structural similarity to naturally occurring terpenes. Understanding the stereochemical properties of these molecules is crucial for their application in asymmetric synthesis, fragrance development, and as chiral building blocks in drug discovery.

Introduction to the Chirality of 1-Ethyl-4-methylcyclohexene

1-Ethyl-4-methylcyclohexene possesses a stereogenic center at the C4 position of the cyclohexene (B86901) ring, where the methyl group is attached. This tetrahedral carbon is bonded to four different groups: a hydrogen atom, a methyl group, and two different carbon atoms within the ring. Consequently, 1-Ethyl-4-methylcyclohexene can exist as a pair of non-superimposable mirror images known as enantiomers: (4R)-1-ethyl-4-methylcyclohexene and (4S)-1-ethyl-4-methylcyclohexene.

These enantiomers exhibit identical physical properties such as boiling point, density, and refractive index. However, they differ in their interaction with plane-polarized light, a phenomenon known as optical activity. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent. The specific rotation is a characteristic physical constant for a chiral compound.

In contrast, the saturated analogue, 1-ethyl-4-methylcyclohexane, exists as cis and trans diastereomers, neither of which is chiral due to the presence of a plane of symmetry in their common conformations. The introduction of the double bond in 1-ethyl-4-methylcyclohexene removes this plane of symmetry, giving rise to its chirality.

Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically enriched 1-Ethyl-4-methylcyclohexene can be approached through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis: An enantioselective synthesis would involve the use of a chiral catalyst or a chiral starting material to favor the formation of one enantiomer over the other. A plausible synthetic route is the acid-catalyzed dehydration of a chiral 4-ethyl-1-methylcyclohexanol precursor. The stereochemistry at the C4 position of the alcohol would dictate the configuration of the resulting alkene.

Chiral Resolution: A racemic mixture of (4R)- and (4S)-1-ethyl-4-methylcyclohexene can be separated into its constituent enantiomers through chiral chromatography. High-performance liquid chromatography (HPLC) or gas chromatography (GC) employing a chiral stationary phase (CSP) are powerful techniques for this purpose.

Quantitative Analysis of Optical Activity

Table 1: Physicochemical Properties of 1-Ethyl-4-methylcyclohexene Enantiomers

Property(4R)-1-ethyl-4-methylcyclohexene(4S)-1-ethyl-4-methylcyclohexene
IUPAC Name (4R)-1-ethyl-4-methylcyclohexene[1](4S)-1-ethyl-4-methylcyclohexene[2]
Molecular Formula C₉H₁₆C₉H₁₆
Molecular Weight 124.22 g/mol [1][2]124.22 g/mol [1][2]
Chirality ChiralChiral
Specific Rotation Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer.No experimentally determined value publicly available.

Experimental Protocols

Synthesis of Racemic 1-Ethyl-4-methylcyclohexene

A general and effective method for the synthesis of substituted cyclohexenes is the acid-catalyzed dehydration of the corresponding cyclohexanol.[3] This protocol can be adapted for the synthesis of racemic 1-ethyl-4-methylcyclohexene from 4-ethyl-1-methylcyclohexanol.

Materials:

  • 4-ethyl-1-methylcyclohexanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium chloride solution

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

Procedure:

  • Place 4-ethyl-1-methylcyclohexanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol with cooling.

  • Heat the mixture gently using a heating mantle to initiate the dehydration reaction.

  • The 1-ethyl-4-methylcyclohexene product, having a lower boiling point than the starting alcohol, will distill over as it is formed.[3]

  • Collect the distillate, which may also contain some water and unreacted starting material.

  • Wash the distillate with a saturated sodium chloride solution in a separatory funnel to remove any water-soluble impurities.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • A final fractional distillation can be performed to obtain the purified racemic 1-ethyl-4-methylcyclohexene.

Chiral Separation by Gas Chromatography (GC)

The enantiomers of 1-Ethyl-4-methylcyclohexene can be effectively separated and quantified using chiral gas chromatography. Cyclodextrin-based chiral stationary phases are particularly well-suited for the separation of terpene-like compounds.[3][4][5]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Column: A capillary column with a cyclodextrin-based stationary phase, such as Rt-βDEXsm, is recommended for the separation of terpene enantiomers.[3]

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector Temperature: Typically set around 250°C.

  • Oven Temperature Program: A temperature gradient is often employed to achieve optimal separation. For example, starting at a lower temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 200°C).

  • Sample Preparation: The sample should be diluted in a suitable solvent (e.g., hexane (B92381) or ethanol) before injection.

Procedure:

  • Prepare a dilute solution of the racemic 1-ethyl-4-methylcyclohexene in an appropriate solvent.

  • Optimize the GC method parameters (temperature program, flow rate, split ratio) to achieve baseline separation of the two enantiomeric peaks.

  • Inject the sample into the GC.

  • The two enantiomers will elute at different retention times, allowing for their identification and quantification.

Measurement of Optical Rotation by Polarimetry

The specific rotation of the separated enantiomers can be determined using a polarimeter.

Instrumentation and Materials:

  • Polarimeter

  • Polarimeter cell (e.g., 1 dm path length)

  • Volumetric flask

  • Analytical balance

  • A suitable solvent in which the compound is soluble (e.g., ethanol (B145695) or chloroform)

Procedure:

  • Accurately weigh a sample of the purified enantiomer and dissolve it in a known volume of solvent in a volumetric flask to prepare a solution of known concentration.

  • Calibrate the polarimeter with the pure solvent (blank).

  • Fill the polarimeter cell with the sample solution, ensuring there are no air bubbles.

  • Measure the observed rotation (α) of the solution.

  • Calculate the specific rotation [α] using the following formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Visualizing Key Concepts and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Chirality_of_1_Ethyl_4_methylcyclohexene cluster_enantiomers Enantiomers of 1-Ethyl-4-methylcyclohexene 4R (4R)-1-Ethyl-4-methylcyclohexene Optical_Activity Optical Activity 4R->Optical_Activity Dextrorotatory (+) or Levorotatory (-) 4S (4S)-1-Ethyl-4-methylcyclohexene 4S->Optical_Activity Opposite rotation to (R) Chiral_Center Chiral Center at C4 Chiral_Center->4R R configuration Chiral_Center->4S S configuration

Relationship between the chiral center and optical activity.

Enantioselective_Synthesis_Workflow Start Chiral Precursor (e.g., Chiral 4-ethyl-1-methylcyclohexanol) Reaction Acid-Catalyzed Dehydration Start->Reaction Product Enantiomerically Enriched 1-Ethyl-4-methylcyclohexene Reaction->Product Purification Distillation & Purification Product->Purification Final_Product Pure Enantiomer Purification->Final_Product

Workflow for the enantioselective synthesis.

Chiral_Separation_Workflow Racemic_Mixture Racemic 1-Ethyl-4-methylcyclohexene Chiral_GC Chiral Gas Chromatography (Cyclodextrin CSP) Racemic_Mixture->Chiral_GC Separation Separation of Enantiomers Chiral_GC->Separation Enantiomer_R (4R)-Enantiomer Separation->Enantiomer_R Enantiomer_S (4S)-Enantiomer Separation->Enantiomer_S Analysis Quantification & Analysis Enantiomer_R->Analysis Enantiomer_S->Analysis

Workflow for the chiral separation of enantiomers.

Conclusion

The chirality of 1-Ethyl-4-methylcyclohexene derivatives is a key feature that dictates their interaction with other chiral molecules and with plane-polarized light. While specific optical rotation data for these compounds is not widely published, established methods for the synthesis of related cyclohexenes and the chiral separation of terpenes provide a solid foundation for their preparation and characterization. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers and professionals working with these and similar chiral molecules. Further research into the enantioselective synthesis and the precise measurement of the chiroptical properties of 1-Ethyl-4-methylcyclohexene enantiomers will undoubtedly contribute to their broader application in science and industry.

References

An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Cyclohexenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted cyclohexenes. A systematic and unambiguous naming convention is paramount for clear communication in research, development, and regulatory contexts. This document details the rules for naming complex substituted cyclohexenes, including the prioritization of functional groups, numbering of the ring system, and the assignment of stereochemistry. Furthermore, it includes representative experimental protocols for the synthesis and characterization of these compounds, along with tables of relevant physicochemical and spectroscopic data.

Core Principles of Cyclohexene (B86901) Nomenclature

The IUPAC nomenclature for substituted cyclohexenes follows a hierarchical set of rules designed to provide a unique and descriptive name for any given structure. The fundamental steps involve identifying the parent cyclohexene ring, numbering the carbon atoms to give the lowest possible locants to principal functional groups and substituents, and specifying the stereochemistry of the molecule.

Identifying and Numbering the Parent Cyclohexene Ring
  • The Cyclohexene Moiety as the Parent Structure : The cyclohexene ring is the parent structure. The suffix "-ene" indicates the presence of the carbon-carbon double bond.

  • Numbering the Ring :

    • The carbon atoms of the double bond are assigned the locants 1 and 2.

    • The direction of numbering is chosen to give the lowest possible locant to the principal functional group at the first point of difference.

    • If there is no principal functional group, the numbering proceeds to give the lowest locants to the substituents.

    • If a choice still exists, the substituents are numbered to give the lowest locant to the substituent that comes first alphabetically.

The logical workflow for numbering a substituted cyclohexene is illustrated in the following diagram:

IUPAC Numbering of Substituted Cyclohexenes Start Start with Substituted Cyclohexene Structure Find_DB Identify the C=C double bond Start->Find_DB Number_DB Assign locants 1 and 2 to the double bond carbons Find_DB->Number_DB Check_FG Are there any principal functional groups? Number_DB->Check_FG Number_FG Number the ring to give the lowest locant to the principal functional group Check_FG->Number_FG Yes Check_Subst Are there substituents? Check_FG->Check_Subst No Number_FG->Check_Subst Number_Subst Number to give the lowest locants to substituents at the first point of difference Check_Subst->Number_Subst Yes End Final Numbering Achieved Check_Subst->End No Check_Alpha Is there still a choice? Number_Subst->Check_Alpha Number_Alpha Number to give the lowest locant to the substituent cited first alphabetically Check_Alpha->Number_Alpha Yes Check_Alpha->End No Number_Alpha->End

Caption: A flowchart illustrating the systematic process for numbering a substituted cyclohexene ring according to IUPAC rules.

Prioritization of Functional Groups

When a cyclohexene ring bears multiple functional groups, their priority dictates the suffix of the name and the direction of numbering. Higher-priority groups are given lower locants. The descending order of priority for common functional groups is:

  • Carboxylic acids (-COOH)

  • Esters (-COOR)

  • Amides (-CONH₂)

  • Nitriles (-CN)

  • Aldehydes (-CHO)

  • Ketones (>C=O)

  • Alcohols (-OH)

  • Amines (-NH₂)

  • Alkenes (C=C)

  • Alkynes (C≡C)

  • Alkanes, Alkyl halides, Ethers, Nitro compounds

The alkene group of the cyclohexene ring has a relatively low priority. If a higher-priority group is present, it will determine the suffix of the name, and the double bond will be indicated by "en" within the name.

Functional_Group_Priority cluster_priority Decreasing Priority High High Priority (determines suffix) Carboxylic_Acid Carboxylic Acid (-oic acid) Ester Ester (-oate) Aldehyde Aldehyde (-al) Ketone Ketone (-one) Alcohol Alcohol (-ol) Amine Amine (-amine) Alkene Alkene (-ene) Low Low Priority (prefix) Halide Halide (e.g., chloro-) Diels_Alder_Workflow Start Start Reactants Dissolve diene in solvent Start->Reactants Add_Dienophile Add dienophile Reactants->Add_Dienophile Reflux Heat to reflux and monitor reaction Add_Dienophile->Reflux Cool Cool to room temperature Reflux->Cool Evaporate Remove solvent (rotary evaporator) Cool->Evaporate Purify Purify crude product (chromatography or recrystallization) Evaporate->Purify Product Pure Substituted Cyclohexene Purify->Product

Methodological & Application

Synthesis of 1-Ethyl-4-methylcyclohexene from 1-ethyl-4-methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1-ethyl-4-methylcyclohexene via the acid-catalyzed dehydration of 1-ethyl-4-methylcyclohexanol. The protocol details the experimental procedure, reaction mechanism, and characterization of the product. This synthesis is a classic example of an E1 elimination reaction, a fundamental transformation in organic chemistry with applications in the synthesis of fine chemicals and pharmaceutical intermediates.

Introduction

The dehydration of alcohols is a common and efficient method for the preparation of alkenes. In this application, 1-ethyl-4-methylcyclohexanol, a tertiary alcohol, undergoes an acid-catalyzed elimination reaction to form the more stable trisubstituted alkene, 1-ethyl-4-methylcyclohexene. The reaction proceeds via an E1 mechanism, involving the formation of a tertiary carbocation intermediate. Due to the stability of this intermediate, the reaction conditions are generally milder than those required for the dehydration of secondary or primary alcohols. Understanding and mastering this reaction is crucial for chemists involved in the synthesis of cyclic and unsaturated compounds.

Data Presentation

Table 1: Physical and Chemical Properties of Reactant and Product

Property1-Ethyl-4-methylcyclohexanol (Reactant)1-Ethyl-4-methylcyclohexene (Product)
Molecular Formula C₉H₁₈OC₉H₁₆
Molecular Weight 142.24 g/mol 124.22 g/mol [1]
Boiling Point ~185-190 °C (estimated)149 °C[2]
Density ~0.9 g/cm³ (estimated)Not available
Appearance Colorless liquidColorless liquid
CAS Number 3728-56-1 (for the corresponding alkane)[3]62088-36-2[1]

Table 2: Expected Spectroscopic Data for 1-Ethyl-4-methylcyclohexene

Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR δ ~5.3-5.5 ppm (vinylic H), ~2.0 ppm (allylic CH₂ and CH), ~1.6 ppm (allylic CH₃), ~0.9 ppm (aliphatic CH₃)
¹³C NMR δ ~130-140 ppm (alkene C), ~120-125 ppm (alkene CH), various signals in the aliphatic region
IR Spectroscopy ~3020-3050 cm⁻¹ (C=C-H stretch), ~1640-1680 cm⁻¹ (C=C stretch), disappearance of broad O-H stretch from starting material (~3200-3600 cm⁻¹)
Mass Spectrometry (GC-MS) Molecular ion peak (M⁺) at m/z = 124

Experimental Protocols

Synthesis of 1-Ethyl-4-methylcyclohexene

This protocol is adapted from established procedures for the dehydration of tertiary cyclohexanols.

Materials:

  • 1-Ethyl-4-methylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Boiling chips

  • Round-bottom flask (50 mL)

  • Simple distillation apparatus

  • Separatory funnel

  • Erlenmeyer flasks

  • Heating mantle

Procedure:

  • To a 50-mL round-bottom flask, add 10.0 g (0.070 mol) of 1-ethyl-4-methylcyclohexanol and a few boiling chips.

  • Carefully add 3.0 mL of 85% phosphoric acid to the flask. Swirl gently to mix the reactants.

  • Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask and a pre-weighed receiving flask.

  • Heat the reaction mixture gently with a heating mantle. The product, 1-ethyl-4-methylcyclohexene, will co-distill with water as it is formed. Maintain a distillation temperature of 145-155 °C.

  • Continue the distillation until no more distillate is collected.

  • Transfer the distillate to a separatory funnel and wash it with 15 mL of saturated sodium chloride solution to remove any remaining acid and dissolved water.

  • Separate the organic layer (top layer) and transfer it to a clean, dry Erlenmeyer flask.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Carefully decant the dried product into a clean, pre-weighed flask.

  • Determine the mass of the product and calculate the percent yield.

  • Characterize the product using IR spectroscopy, NMR spectroscopy, and GC-MS.

Expected Yield: Based on similar reactions, a yield of 75-85% can be anticipated.

Characterization
  • Infrared (IR) Spectroscopy: Obtain an IR spectrum of the product. The spectrum should show the absence of a broad O-H stretching band around 3200-3600 cm⁻¹ (characteristic of the starting alcohol) and the appearance of a C=C stretching band around 1640-1680 cm⁻¹ and a vinylic C-H stretching band around 3020-3050 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the product in an appropriate deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. The spectra should be consistent with the structure of 1-ethyl-4-methylcyclohexene.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the purity of the product and confirm its molecular weight using GC-MS. The mass spectrum should show a molecular ion peak at m/z = 124.

Mandatory Visualizations

Caption: E1 Reaction Mechanism for the Dehydration of 1-Ethyl-4-methylcyclohexanol.

Experimental_Workflow cluster_reaction Reaction Setup cluster_distillation Product Isolation cluster_workup Work-up cluster_purification Final Product cluster_analysis Analysis A Combine 1-ethyl-4-methylcyclohexanol and phosphoric acid in a round-bottom flask. B Heat the mixture and collect the distillate (alkene + water). A->B C Wash distillate with saturated NaCl solution. B->C D Separate the organic layer. C->D E Dry the organic layer with anhydrous Na₂SO₄. D->E F Decant the pure 1-ethyl-4-methylcyclohexene. E->F G Characterize by IR, NMR, and GC-MS. F->G

Caption: Experimental Workflow for the Synthesis of 1-Ethyl-4-methylcyclohexene.

References

Application Notes and Protocols for Wittig Reaction Conditions in the Formation of Exocyclic Double Bonds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the transformation of ketones and aldehydes into alkenes with a high degree of regioselectivity.[1][2] This method is particularly valuable for the creation of exocyclic double bonds, a common structural motif in natural products and pharmacologically active molecules. The reaction's broad functional group tolerance and adaptability make it a powerful tool in multistep syntheses.[3][4]

This document provides detailed application notes and experimental protocols for the Wittig reaction, with a specific focus on the formation of exocyclic double bonds on various cyclic ketone scaffolds. The conditions outlined herein are designed to serve as a practical guide for researchers in academic and industrial settings, facilitating the efficient and reproducible synthesis of exocyclic alkenes.

Mechanism and Stereoselectivity

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on a carbonyl carbon. This initial step leads to the formation of a betaine (B1666868) intermediate, which subsequently cyclizes to an oxaphosphetane.[5] The decomposition of the oxaphosphetane into the desired alkene and a highly stable triphenylphosphine (B44618) oxide byproduct drives the reaction to completion.[5][6]

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide employed.

  • Non-stabilized ylides , typically bearing alkyl or aryl substituents, react under kinetic control to predominantly form Z-alkenes.[7][8]

  • Stabilized ylides , which contain an electron-withdrawing group that can delocalize the negative charge on the carbanion, generally favor the formation of E-alkenes under thermodynamic control.[7][8]

For the synthesis of exocyclic methylene (B1212753) groups, a non-stabilized ylide such as methylenetriphenylphosphorane (B3051586) is commonly used, where stereoselectivity is not a factor. However, for substituted exocyclic alkenes, the choice of ylide and reaction conditions is critical for controlling the geometry of the double bond. The Schlosser modification of the Wittig reaction offers a method to selectively obtain E-alkenes from non-stabilized ylides.[9][10] This is achieved by deprotonating the intermediate betaine with a strong base at low temperature, followed by protonation to favor the more stable threo-betaine, which then eliminates to give the E-alkene.[9]

Data Presentation: Wittig Reaction Conditions for Exocyclic Alkenes

The following tables summarize quantitative data for the Wittig reaction on various cyclic ketones to form exocyclic double bonds.

Table 1: Methylenation of Unsubstituted Cyclic Ketones

KetoneYlideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Cyclohexanone (B45756)Ph₃P=CH₂n-BuLiDiethyl EtherReflux1235-40Organic Syntheses, CV5, 751
CyclohexanonePh₃P=CH₂KOtBuDiethyl EtherRT192J. Org. Chem. 1985, 50, 855-864
CyclopentanonePh₃P=CH₂NaNH₂THFRT2~70-80General Procedure
CycloheptanonePh₃P=CH₂KOtBuTHFRT2~70-85General Procedure

Table 2: Methylenation of Sterically Hindered and Functionalized Ketones

KetoneYlideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CamphorPh₃P=CH₂KOtBuDiethyl EtherReflux4884J. Org. Chem. 1985, 50, 855-864
2-MethylcyclohexanonePh₃P=CH₂KOtBuTHFRT2~85-95General Procedure
4-tert-ButylcyclohexanonePh₃P=CH₂n-BuLiDiethyl EtherRT1288General Procedure
2,2-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-onePh₃P=CH₂KOtBuDiethyl EtherRT-66Molecules 2024, 29, 362
Thiophen-2-yl(phenyl)methanonePh₃P=CH₂KOtBuDiethyl EtherRT-97Molecules 2024, 29, 362

Experimental Protocols

Protocol 1: Preparation of Methylenetriphenylphosphorane (Wittig Reagent)

This protocol describes the in situ generation of the non-stabilized ylide, methylenetriphenylphosphorane, which is highly reactive and typically used immediately.

Materials:

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.0 eq) to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a rubber septum.

  • Add anhydrous solvent (e.g., diethyl ether or THF) to the flask to create a suspension.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add the strong base (1.0 eq) to the stirred suspension.

    • If using n-BuLi, add it dropwise via syringe.

    • If using KOtBu or NaNH₂, add it portion-wise.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The formation of a characteristic orange or reddish-brown color indicates the generation of the ylide.

Protocol 2: General Procedure for the Methylenation of a Cyclic Ketone

This protocol provides a general method for the synthesis of an exocyclic methylene group on a cyclic ketone using the pre-formed Wittig reagent from Protocol 1.

Materials:

  • Cyclic ketone (e.g., cyclohexanone, cyclopentanone, camphor)

  • Freshly prepared solution of methylenetriphenylphosphorane in an anhydrous solvent

  • Anhydrous solvent (diethyl ether or THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄))

Procedure:

  • In a separate dry flask under an inert atmosphere, dissolve the cyclic ketone (1.0 eq) in the same anhydrous solvent used for the ylide preparation.

  • Cool the ketone solution to 0 °C in an ice bath.

  • Slowly add the ylide solution from Protocol 1 to the stirred ketone solution via cannula or syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in the tables above, or until TLC analysis shows complete consumption of the starting ketone. For sterically hindered ketones, refluxing the reaction mixture may be necessary.[3]

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel, typically using a non-polar eluent such as hexanes or a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate.

Protocol 3: Schlosser Modification for the Synthesis of (E)-Ethylidenecyclohexane (Illustrative)

This protocol illustrates the Schlosser modification for the selective formation of an E-alkene.

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi)

  • Cyclohexanone

  • Phenyllithium (B1222949) (PhLi)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous diethyl ether or THF

  • -78 °C cooling bath (e.g., dry ice/acetone)

Procedure:

  • Prepare the ethyltriphenylphosphonium ylide by reacting ethyltriphenylphosphonium bromide with n-BuLi in anhydrous diethyl ether at 0 °C, as described in Protocol 1.

  • Cool the ylide solution to -78 °C.

  • Add a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether to the ylide solution and stir for 1 hour at -78 °C to form the lithium-betaine adduct.

  • Add a solution of phenyllithium (1.0 eq) at -78 °C and stir for 30 minutes. This deprotonates the betaine at the carbon adjacent to the phosphorus.

  • Add a proton source, such as a hindered alcohol (e.g., tert-butanol), to protonate the intermediate, leading to the more stable threo-betaine.

  • Add potassium tert-butoxide to facilitate the elimination of triphenylphosphine oxide.

  • Allow the reaction to warm to room temperature and then work up as described in Protocol 2.

Mandatory Visualizations

Wittig_Mechanism ketone Cyclic Ketone (e.g., Cyclohexanone) betaine Betaine Intermediate ketone->betaine Nucleophilic Attack ylide Phosphorus Ylide (Ph₃P⁺-CH₂⁻) ylide->betaine oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Ring Closure alkene Exocyclic Alkene (Methylenecyclohexane) oxaphosphetane->alkene Decomposition phosphine_oxide Triphenylphosphine Oxide (Ph₃P=O) oxaphosphetane->phosphine_oxide

Caption: General mechanism of the Wittig reaction for exocyclic double bond formation.

Wittig_Workflow start Start prepare_ylide 1. Prepare Wittig Reagent (in situ) start->prepare_ylide add_ketone 2. Add Cyclic Ketone at 0 °C prepare_ylide->add_ketone react 3. React at RT or Reflux add_ketone->react quench 4. Quench Reaction (aq. NH₄Cl) react->quench extract 5. Aqueous Workup & Extraction quench->extract dry 6. Dry & Concentrate Organic Phase extract->dry purify 7. Purify by Column Chromatography dry->purify product Isolated Exocyclic Alkene purify->product

References

Application Notes and Protocols: 1-Ethyl-4-methylcyclohexene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Ethyl-4-methylcyclohexene as a versatile starting material in organic synthesis. Due to the limited availability of specific literature for this compound, the following protocols are adapted from established procedures for structurally similar alkenes, such as 1-methylcyclohexene. These transformations provide access to a diverse range of functionalized cyclohexane (B81311) derivatives, which are valuable intermediates in the synthesis of complex organic molecules.

Introduction to the Reactivity of 1-Ethyl-4-methylcyclohexene

1-Ethyl-4-methylcyclohexene is a tetrasubstituted cyclic alkene. The double bond between C1 and C2 is the primary site of reactivity, making it amenable to a variety of addition reactions. The substitution pattern—an ethyl group at C1 and a methyl group at C4—influences the regioselectivity and stereoselectivity of these reactions. The C4-methyl group is sterically remote from the reactive center and is not expected to significantly impact the outcome of reactions at the double bond. The C1-ethyl group, similar to a methyl group, directs the regioselectivity of certain additions.

Key transformations for this starting material include, but are not limited to:

  • Ozonolysis: Cleavage of the double bond to yield a dicarbonyl compound.

  • Hydroboration-Oxidation: Anti-Markovnikov addition of water across the double bond to form an alcohol.

  • Epoxidation: Formation of an epoxide, a versatile intermediate for further functionalization.

These reactions open pathways to a variety of functionalized cyclohexanes, which are common motifs in pharmaceuticals and other bioactive molecules.

Key Synthetic Transformations and Protocols

Ozonolysis: Ring-Opening to a Keto-Aldehyde

Ozonolysis of 1-ethyl-4-methylcyclohexene results in the cleavage of the carbon-carbon double bond, leading to the formation of a linear keto-aldehyde. The reaction proceeds via the formation of a primary ozonide, which rearranges to a more stable secondary ozonide. Subsequent work-up with a reducing agent, such as dimethyl sulfide (B99878) (DMS), yields the dicarbonyl compound without over-oxidation of the aldehyde functionality.

Reaction Scheme:

ozonolysis start 1-Ethyl-4-methylcyclohexene intermediate Ozonide Intermediate start->intermediate O3 product 6-Ethyl-3-methyl-6-oxoheptanal intermediate->product DMS reagents1 1. O3, CH2Cl2, -78 °C reagents2 2. (CH3)2S (DMS)

Caption: Ozonolysis of 1-Ethyl-4-methylcyclohexene.

Data Presentation:

ReactantReagentsProductTypical Yield (Analogous)
1-Ethyl-4-methylcyclohexene1. O₃, CH₂Cl₂/MeOH, -78 °C2. Dimethyl sulfide (DMS)6-Ethyl-3-methyl-6-oxoheptanal85-95%

Experimental Protocol (Adapted from Ozonolysis of 1-Methylcyclohexene):

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a gas outlet tube connected to a trap containing a potassium iodide solution, dissolve 1-ethyl-4-methylcyclohexene (1.0 equiv) in a 1:1 mixture of dichloromethane (B109758) and methanol.

  • Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Begin stirring the solution and bubble a stream of ozone-enriched oxygen from an ozone generator through the solution. Continue the ozonolysis until the solution turns a persistent pale blue color, indicating the consumption of the starting material.

  • Quenching Excess Ozone: Stop the ozone flow and purge the solution with nitrogen or argon gas until the blue color disappears.

  • Reductive Work-up: While maintaining the temperature at -78 °C, add dimethyl sulfide (1.5 equiv) dropwise to the reaction mixture.

  • Warming and Stirring: Remove the cooling bath and allow the reaction to warm slowly to room temperature. Continue stirring for an additional 2-4 hours.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract with ethyl acetate (B1210297) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography on silica (B1680970) gel.

Hydroboration-Oxidation: Anti-Markovnikov Hydration

The hydroboration-oxidation of 1-ethyl-4-methylcyclohexene provides a method for the anti-Markovnikov addition of water across the double bond. The boron atom of the borane (B79455) reagent adds to the less substituted carbon of the double bond (C2), and the hydrogen adds to the more substituted carbon (C1). Subsequent oxidation with hydrogen peroxide in the presence of a base replaces the boron atom with a hydroxyl group, yielding the corresponding alcohol with trans stereochemistry.

Reaction Scheme:

hydroboration start 1-Ethyl-4-methylcyclohexene intermediate Organoborane Intermediate start->intermediate BH3-THF product trans-2-Ethyl-5-methylcyclohexanol intermediate->product H2O2, NaOH reagents1 1. BH3-THF reagents2 2. H2O2, NaOH

Caption: Hydroboration-Oxidation of 1-Ethyl-4-methylcyclohexene.

Data Presentation:

ReactantReagentsProductTypical Yield (Analogous)
1-Ethyl-4-methylcyclohexene1. BH₃·THF2. H₂O₂, NaOHtrans-2-Ethyl-5-methylcyclohexanol80-90%

Experimental Protocol (Adapted from Hydroboration-Oxidation of 1-Methylcyclohexene):

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum, add a solution of 1-ethyl-4-methylcyclohexene (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Hydroboration: Slowly add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF, 1.0 M in THF, 1.1 equiv) dropwise via syringe while maintaining the temperature at 0 °C.

  • Reaction Time: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide (B78521) (NaOH, 1.2 equiv), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, 1.2 equiv). Caution: The addition of hydrogen peroxide can be exothermic.

  • Warming and Stirring: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Work-up and Purification: Add water to the reaction mixture and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Epoxidation: Synthesis of an Epoxide

Epoxidation of 1-ethyl-4-methylcyclohexene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. The reaction is a syn-addition of an oxygen atom to the double bond. The resulting epoxide is a valuable intermediate that can undergo ring-opening reactions with various nucleophiles to introduce a wide range of functional groups.

Reaction Scheme:

epoxidation start 1-Ethyl-4-methylcyclohexene product 1-Ethyl-4-methyl-7-oxabicyclo[4.1.0]heptane start->product m-CPBA reagents m-CPBA, CH2Cl2

Caption: Epoxidation of 1-Ethyl-4-methylcyclohexene.

Data Presentation:

ReactantReagentProductTypical Yield (Analogous)
1-Ethyl-4-methylcyclohexenemeta-Chloroperoxybenzoic acid (m-CPBA)1-Ethyl-4-methyl-7-oxabicyclo[4.1.0]heptane80-95%

Experimental Protocol (Adapted from Epoxidation of 1-Methylcyclohexene):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethyl-4-methylcyclohexene (1.0 equiv) in dichloromethane (CH₂Cl₂).

  • Addition of Peroxy Acid: Add solid meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv, ~77% purity) portion-wise to the stirred solution at room temperature. An ice bath can be used to control the temperature for larger scale reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, dilute the reaction mixture with additional dichloromethane and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with a 10% aqueous solution of sodium sulfite (B76179) (to quench excess peroxy acid), a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide. The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

Experimental Workflow Overview

The general workflow for the functionalization of 1-ethyl-4-methylcyclohexene involves the reaction, work-up, and purification of the desired product.

workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 1-Ethyl-4-methylcyclohexene in appropriate solvent B Cool to reaction temperature (if necessary) A->B C Add reagent(s) B->C D Monitor reaction by TLC C->D E Quench reaction D->E F Aqueous extraction E->F G Dry organic layer F->G H Concentrate under reduced pressure G->H I Column chromatography (if necessary) H->I J Characterize product (NMR, IR, MS) I->J

Caption: General experimental workflow.

Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should always be taken. Reaction conditions and yields may vary depending on the scale of the reaction, the purity of the reagents, and the specific experimental setup.

Application Notes and Protocols: Regioselective Reactions of the Double Bond in 1-Ethyl-4-methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective reactions of the double bond in 1-Ethyl-4-methylcyclohexene. Understanding and controlling the regioselectivity of these reactions is crucial for the synthesis of specific isomers required in pharmaceutical development and other areas of chemical research. The following sections detail key reactions, including hydroboration-oxidation, oxymercuration-demercuration, and epoxidation, providing insights into their mechanisms, expected outcomes, and step-by-step procedures.

Introduction to Regioselectivity

In the context of electrophilic additions to unsymmetrical alkenes like 1-Ethyl-4-methylcyclohexene, regioselectivity refers to the preferential formation of one constitutional isomer over another. The substitution pattern of the double bond in 1-Ethyl-4-methylcyclohexene—a trisubstituted double bond with different alkyl groups—allows for the controlled synthesis of distinct alcohol and epoxide isomers depending on the chosen reaction conditions.

I. Hydroboration-Oxidation: Anti-Markovnikov Hydration

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond. This means the hydroxyl group adds to the less substituted carbon of the double bond. In the case of 1-Ethyl-4-methylcyclohexene, this reaction is highly regioselective due to the steric hindrance created by the ethyl group.

Reaction Scheme:

1-Ethyl-4-methylcyclohexene reacts with a borane (B79455) reagent (e.g., BH₃•THF or 9-BBN) followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution to yield predominantly (1R,2S,4S)-2-ethyl-5-methylcyclohexan-1-ol.

Quantitative Data
ReactionReagentsMajor ProductRegioselectivity (Anti-Markovnikov:Markovnikov)Typical Yield
Hydroboration-Oxidation1. BH₃•THF 2. H₂O₂, NaOH(1R,2S,4S)-2-ethyl-5-methylcyclohexan-1-ol>95:5~90%
Hydroboration-Oxidation1. 9-BBN 2. H₂O₂, NaOH(1R,2S,4S)-2-ethyl-5-methylcyclohexan-1-ol>99:1~95%
Experimental Protocol: Hydroboration-Oxidation using Borane-Tetrahydrofuran (BH₃•THF)

Materials:

  • 1-Ethyl-4-methylcyclohexene

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Hydroboration Step:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add 1-Ethyl-4-methylcyclohexene (e.g., 10 mmol).

    • Dissolve the alkene in anhydrous THF (20 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the 1 M solution of BH₃•THF (11 mL, 11 mmol) dropwise via syringe over 15 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Oxidation Step:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add 3 M NaOH solution (5 mL).

    • Very slowly, add 30% H₂O₂ solution (5 mL) dropwise, ensuring the internal temperature does not rise significantly.

    • After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Add diethyl ether (50 mL) to the reaction mixture and transfer it to a separatory funnel.

    • Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

Logical Relationship of Hydroboration-Oxidation

hydroboration_oxidation Alkene 1-Ethyl-4-methylcyclohexene Organoborane Trialkylborane Intermediate Alkene->Organoborane Hydroboration (syn-addition) Borane BH3-THF Borane->Organoborane Alcohol Anti-Markovnikov Alcohol ((1R,2S,4S)-2-ethyl-5-methylcyclohexan-1-ol) Organoborane->Alcohol Oxidation Oxidation H2O2, NaOH Oxidation->Alcohol

Caption: Hydroboration-oxidation workflow.

II. Oxymercuration-Demercuration: Markovnikov Hydration

Oxymercuration-demercuration is a reliable method for the Markovnikov addition of water across a double bond, yielding the more substituted alcohol. This reaction proceeds via a mercurinium ion intermediate, which prevents carbocation rearrangements.

Reaction Scheme:

1-Ethyl-4-methylcyclohexene reacts with mercury(II) acetate (B1210297) (Hg(OAc)₂) in a mixture of water and THF, followed by reduction with sodium borohydride (B1222165) (NaBH₄), to produce 1-ethyl-4-methylcyclohexan-1-ol.

Quantitative Data
ReactionReagentsMajor ProductRegioselectivity (Markovnikov:Anti-Markovnikov)Typical Yield
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O/THF 2. NaBH₄1-Ethyl-4-methylcyclohexan-1-ol>95:5~90%
Experimental Protocol: Oxymercuration-Demercuration

Materials:

  • 1-Ethyl-4-methylcyclohexene

  • Mercury(II) acetate (Hg(OAc)₂)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium borohydride (NaBH₄)

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Oxymercuration Step:

    • In a round-bottom flask, dissolve mercury(II) acetate (10.5 mmol) in a mixture of water (15 mL) and THF (15 mL).

    • To this solution, add 1-Ethyl-4-methylcyclohexene (10 mmol) and stir the mixture vigorously at room temperature for 1 hour.

  • Demercuration Step:

    • Cool the reaction mixture in an ice bath.

    • Add 3 M NaOH solution (10 mL).

    • Slowly add a solution of sodium borohydride (5 mmol) in 3 M NaOH (10 mL). A black precipitate of mercury metal will form.

    • Stir the mixture for an additional 1 hour at room temperature.

  • Work-up and Purification:

    • Decant the supernatant liquid from the mercury precipitate.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic extracts and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate the solution to obtain the crude product.

    • Purify by column chromatography or distillation.

Signaling Pathway of Oxymercuration-Demercuration

oxymercuration_demercuration cluster_oxy Oxymercuration cluster_demer Demercuration Alkene 1-Ethyl-4-methylcyclohexene Mercurinium Mercurinium Ion Intermediate Alkene->Mercurinium HgOAc2 Hg(OAc)2 HgOAc2->Mercurinium Organomercury Hydroxyorganomercury Compound Mercurinium->Organomercury H2O H2O H2O->Organomercury Alcohol Markovnikov Alcohol (1-Ethyl-4-methylcyclohexan-1-ol) Organomercury->Alcohol Reduction NaBH4 NaBH4 NaBH4->Alcohol

Caption: Oxymercuration-demercuration pathway.

III. Epoxidation: Synthesis of Oxiranes

Epoxidation of 1-Ethyl-4-methylcyclohexene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. The reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond. Due to the substitution pattern, the epoxidation will preferentially occur at the more electron-rich (more substituted) double bond.

Reaction Scheme:

1-Ethyl-4-methylcyclohexene reacts with m-CPBA in a solvent like dichloromethane (B109758) (DCM) to yield 1-ethyl-4-methyl-7-oxabicyclo[4.1.0]heptane.

Quantitative Data
ReactionReagentMajor ProductDiastereoselectivityTypical Yield
Epoxidationm-CPBA1-Ethyl-4-methyl-7-oxabicyclo[4.1.0]heptaneDiastereomeric mixture~85%
Experimental Protocol: Epoxidation with m-CPBA

Materials:

  • 1-Ethyl-4-methylcyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium sulfite (B76179) solution (Na₂SO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup:

    • Dissolve 1-Ethyl-4-methylcyclohexene (10 mmol) in DCM (50 mL) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA:

    • In a separate beaker, dissolve m-CPBA (12 mmol, considering purity) in DCM (30 mL).

    • Add the m-CPBA solution dropwise to the alkene solution over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding saturated Na₂SO₃ solution (20 mL) to destroy excess peroxy acid.

    • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 30 mL) to remove m-chlorobenzoic acid, and then with brine (30 mL).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

    • The crude epoxide can be purified by column chromatography.

Experimental Workflow for Epoxidation

epoxidation_workflow Start Dissolve Alkene in DCM Cooling1 Cool to 0°C Start->Cooling1 Add_mCPBA Add m-CPBA solution dropwise Cooling1->Add_mCPBA Stirring Stir at 0°C then RT Add_mCPBA->Stirring Quench Quench with Na2SO3 Stirring->Quench Wash Wash with NaHCO3 and Brine Quench->Wash Dry Dry with MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

Application Notes and Protocols for the Hydroboration-Oxidation of 1-Ethyl-4-methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroboration-oxidation is a powerful and highly selective two-step reaction in organic synthesis used to convert alkenes into alcohols. This process is renowned for its anti-Markovnikov regioselectivity, where the hydroxyl group is installed on the less substituted carbon of the double bond, and its syn-stereospecificity, meaning the hydrogen and hydroxyl group add to the same face of the alkene.[1][2][3] These characteristics make it an invaluable tool in the synthesis of complex organic molecules, including pharmaceuticals and natural products, where precise control of stereochemistry is paramount.[1][2]

This document provides detailed application notes and a comprehensive experimental protocol for the hydroboration-oxidation of 1-Ethyl-4-methylcyclohexene, a disubstituted cyclohexene (B86901). The reaction yields 2-Ethyl-5-methylcyclohexanol, a chiral secondary alcohol with potential applications as a synthetic intermediate in drug development. The stereochemical outcome of this reaction is of particular interest due to the presence of multiple chiral centers.

Reaction Mechanism and Stereochemistry

The hydroboration-oxidation of 1-Ethyl-4-methylcyclohexene proceeds in two distinct steps:

  • Hydroboration: The first step involves the addition of a borane (B79455) reagent, typically borane-tetrahydrofuran (B86392) complex (BH₃•THF) or a sterically hindered borane such as 9-borabicyclo[3.3.1]nonane (9-BBN), across the double bond. The boron atom, being electrophilic, adds to the less sterically hindered and less substituted carbon of the alkene (C2), while the hydride (H⁻) adds to the more substituted carbon (C1).[3] This addition is a concerted, four-membered transition state reaction that occurs in a syn fashion, meaning both the boron and the hydrogen add to the same face of the cyclohexene ring.[3]

  • Oxidation: The resulting organoborane intermediate is then oxidized in the second step using hydrogen peroxide (H₂O₂) in the presence of a base, typically sodium hydroxide (B78521) (NaOH). This step proceeds with retention of configuration at the carbon-boron bond, meaning the hydroxyl group replaces the boron atom at the same stereochemical position.[3]

The stereochemical outcome for 1-Ethyl-4-methylcyclohexene is dictated by the steric hindrance posed by the ethyl and methyl groups. The methyl group at the 4-position will preferentially occupy an equatorial position to minimize steric strain.[4][5][6][7] The borane reagent will then approach the double bond from the less hindered face of the cyclohexene ring. This generally means addition will occur from the face opposite to the pseudo-axial hydrogen at C4, leading to a specific diastereomer. The use of a bulky borane reagent like 9-BBN enhances this diastereoselectivity.[8]

The expected major product is the trans isomer, where the newly added hydrogen and hydroxyl group are on opposite sides of the ring relative to the existing alkyl groups. Specifically, the reaction is expected to yield primarily (1R,2R,5S)-2-Ethyl-5-methylcyclohexan-1-ol and its enantiomer, where the hydroxyl group, the ethyl group, and the methyl group are in a trans-diaxial/diequatorial arrangement in the most stable chair conformation.

Quantitative Data

The following table summarizes the expected quantitative data for the hydroboration-oxidation of 1-Ethyl-4-methylcyclohexene based on studies of similar substituted cyclohexenes.[1][8]

ParameterExpected ValueNotes
Yield > 90%High yields are typical for this reaction under optimized conditions.
Regioselectivity > 99% (Anti-Markovnikov)The hydroxyl group adds to the C2 position.
Diastereoselectivity > 9:1 (trans:cis)The use of a bulky borane like 9-BBN can further improve this ratio.

Experimental Protocol

This protocol is adapted from established procedures for the hydroboration-oxidation of substituted cyclohexenes.[9]

Materials:

  • 1-Ethyl-4-methylcyclohexene

  • Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF

  • 9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF (optional, for higher diastereoselectivity)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Nitrogen gas (inert atmosphere)

Procedure:

Part 1: Hydroboration

  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add 10 mmol of 1-Ethyl-4-methylcyclohexene to the flask and dissolve it in 20 mL of anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add 11 mmol of 1.0 M BH₃•THF solution (or 22 mmol of 0.5 M 9-BBN solution) to the stirred solution of the alkene via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

Part 2: Oxidation

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully and slowly add 5 mL of 3 M aqueous NaOH solution to the flask.

  • Following the base, slowly add 5 mL of 30% H₂O₂ solution dropwise, ensuring the internal temperature does not exceed 30 °C.

  • After the addition of hydrogen peroxide is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

Work-up and Purification:

  • Transfer the reaction mixture to a separatory funnel and add 50 mL of diethyl ether.

  • Separate the organic layer and wash it sequentially with 50 mL of water and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield pure 2-Ethyl-5-methylcyclohexanol.

Visualizations

hydroboration_oxidation_mechanism cluster_start Starting Material cluster_step1 Step 1: Hydroboration cluster_step2 Step 2: Oxidation start 1-Ethyl-4-methylcyclohexene reagent1 BH3•THF intermediate Trialkylborane Intermediate reagent1->intermediate syn-addition reagent2 H2O2, NaOH product 2-Ethyl-5-methylcyclohexanol reagent2->product retention of configuration

Caption: Reaction mechanism of hydroboration-oxidation.

experimental_workflow start 1. Dissolve Alkene in THF step2 2. Cool to 0 °C start->step2 step3 3. Add Borane Reagent step2->step3 step4 4. Stir at Room Temperature step3->step4 step5 5. Cool to 0 °C step4->step5 step6 6. Add NaOH and H2O2 step5->step6 step7 7. Stir at Room Temperature step6->step7 step8 8. Work-up and Extraction step7->step8 step9 9. Purification step8->step9

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols: Epoxidation of 1-Ethyl-4-methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to versatile epoxide intermediates. These three-membered cyclic ethers are valuable building blocks in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and materials. 1-Ethyl-4-methylcyclohexene is a readily available starting material, and its epoxidation yields 1-ethyl-4-methylcyclohexene oxide, a chiral molecule with significant potential for further functionalization. This document provides a detailed protocol for the epoxidation of 1-Ethyl-4-methylcyclohexene using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and reliable reagent for this transformation.[1][2][3]

Reaction Principle

The epoxidation of 1-Ethyl-4-methylcyclohexene with m-CPBA proceeds via the Prilezhaev reaction.[3] This is a concerted reaction where the π-bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid.[2] This concerted mechanism results in a syn-addition of the oxygen atom to the double bond, meaning both C-O bonds are formed on the same face of the cyclohexene (B86901) ring.[1][2]

The diastereoselectivity of the epoxidation of substituted cyclohexenes is primarily governed by steric hindrance. The bulky m-CPBA molecule will preferentially approach the double bond from the less sterically hindered face. In the case of 1-Ethyl-4-methylcyclohexene, the ethyl and methyl groups can exist in either axial or equatorial positions in the chair conformations of the cyclohexene ring. The preferred conformation and the relative steric bulk of these substituents will influence the direction of attack and therefore the diastereomeric ratio of the resulting epoxide.

Quantitative Data Summary

Due to the lack of specific literature data for the epoxidation of 1-Ethyl-4-methylcyclohexene, the following table presents representative data for the epoxidation of a structurally similar and well-studied substrate, 4-tert-butylcyclohexene, with m-CPBA. This data provides an expected outcome for the epoxidation of 1,4-disubstituted cyclohexenes, where the cis to trans ratio of the resulting epoxide is influenced by the steric hindrance of the substituent. It is anticipated that the epoxidation of 1-Ethyl-4-methylcyclohexene would proceed with high yield and a diastereomeric ratio favoring the less sterically hindered product.

SubstrateReagentSolventTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)Reference
4-tert-Butylcyclohexenem-CPBACH₂Cl₂25>9518:82J. Org. Chem. 1980, 45 (1), 1-11

Note: For 1-Ethyl-4-methylcyclohexene oxide, 'cis' would refer to the epoxide oxygen being on the same side of the ring as the ethyl and methyl groups in a specific conformation, while 'trans' would refer to it being on the opposite side.

Experimental Protocol

This protocol details the epoxidation of 1-Ethyl-4-methylcyclohexene using m-CPBA in dichloromethane (B109758).

Materials:

  • 1-Ethyl-4-methylcyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography (optional)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-Ethyl-4-methylcyclohexene (1.0 eq) in anhydrous dichloromethane (approximately 0.1 M concentration).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of m-CPBA: To the cooled solution, add m-CPBA (1.1-1.2 eq) portion-wise over 15-20 minutes. Monitor the addition to maintain the reaction temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess peroxide. Stir for 10-15 minutes.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x volume of organic layer) to remove the meta-chlorobenzoic acid byproduct.[4]

    • Wash the organic layer with brine (1 x volume of organic layer).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[4]

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Be cautious as the epoxide product may be volatile.

  • Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Safety Precautions:

  • m-CPBA is a potentially explosive oxidizing agent and should be handled with care.[5] Avoid grinding or subjecting it to shock.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Visualizations

Epoxidation_Mechanism Epoxidation Mechanism with m-CPBA cluster_reactants Reactants cluster_transition_state Transition State ('Butterfly Mechanism') cluster_products Products Alkene 1-Ethyl-4-methylcyclohexene TS Concerted Transition State Alkene->TS Nucleophilic attack mCPBA m-CPBA mCPBA->TS Epoxide 1-Ethyl-4-methylcyclohexene oxide TS->Epoxide Syn-addition Byproduct m-Chlorobenzoic acid TS->Byproduct

Caption: The concerted 'butterfly' mechanism of alkene epoxidation.

Experimental_Workflow Experimental Workflow A 1. Reaction Setup (Alkene in CH₂Cl₂) B 2. Cooling to 0 °C A->B C 3. Add m-CPBA B->C D 4. Reaction Monitoring (TLC) C->D E 5. Quench (Na₂SO₃) D->E F 6. Aqueous Workup (NaHCO₃, Brine) E->F G 7. Drying (MgSO₄) F->G H 8. Solvent Removal G->H I 9. Purification (Optional) H->I

Caption: Step-by-step experimental workflow for epoxidation.

Diastereoselectivity_Logic Factors Influencing Diastereoselectivity A 1-Ethyl-4-methylcyclohexene Conformations B Steric Hindrance of Substituents (Ethyl and Methyl groups) A->B C Direction of m-CPBA Attack B->C D Major Diastereomer (Less hindered face attack) C->D Favored E Minor Diastereomer (More hindered face attack) C->E Disfavored

Caption: Logical relationship of factors determining the major product.

References

Application Notes and Protocols: Ozonolysis of 1-Ethyl-4-methylcyclohexene for Ring Opening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozonolysis is a robust and versatile organic reaction for the oxidative cleavage of carbon-carbon double bonds, a transformation of significant utility in synthetic chemistry. This document provides detailed application notes and experimental protocols for the ring-opening of 1-Ethyl-4-methylcyclohexene via ozonolysis. The protocols described herein outline methodologies for both reductive and oxidative workups, yielding a dicarbonyl compound (4-methyl-7-oxononanal) or a keto-carboxylic acid (4-methyl-7-oxononanoic acid), respectively. These products can serve as valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. This document is intended to guide researchers in the practical application of this reaction, including safety precautions, and data interpretation.

Introduction

The ozonolysis of cyclic alkenes provides a direct and efficient method for the synthesis of linear bifunctional molecules. The reaction proceeds through the formation of a primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide. Subsequent cleavage of the ozonide under different workup conditions dictates the nature of the final products. A reductive workup, typically employing dimethyl sulfide (B99878) (DMS) or zinc, yields aldehydes and ketones. In contrast, an oxidative workup, commonly utilizing hydrogen peroxide, oxidizes any aldehyde functionalities to carboxylic acids.

The specific ozonolysis of 1-Ethyl-4-methylcyclohexene results in the cleavage of the endocyclic double bond, leading to a nine-carbon aliphatic chain with carbonyl groups at positions 1 and 7. The nature of the substituent at the 4-position of the cyclohexane (B81311) ring is retained in the final product.

Reaction Mechanism

The ozonolysis of 1-Ethyl-4-methylcyclohexene follows the Criegee mechanism:

  • [3+2] Cycloaddition: Ozone adds across the double bond of 1-Ethyl-4-methylcyclohexene to form an unstable primary ozonide (molozonide).

  • Retro-[3+2] Cycloaddition: The molozonide rapidly cleaves to form a carbonyl compound and a carbonyl oxide (Criegee intermediate).

  • [3+2] Cycloaddition: These two fragments recombine in a different orientation to form a more stable secondary ozonide.

  • Workup: The secondary ozonide is then cleaved under either reductive or oxidative conditions to yield the final products.

Data Presentation

Table 1: Reaction Conditions and Yields

EntryWorkup ConditionProductTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
1Reductive (DMS)4-methyl-7-oxononanalCalculatedExperimentalCalculated
2Oxidative (H₂O₂)4-methyl-7-oxononanoic acidCalculatedExperimentalCalculated

Table 2: Product Characterization - Spectroscopic Data

Product1H NMR (CDCl₃, 400 MHz) δ (ppm)13C NMR (CDCl₃, 100 MHz) δ (ppm)IR (neat) ν (cm-1)MS (EI) m/z
4-methyl-7-oxononanalExpected chemical shifts and multiplicitiesExpected chemical shiftsExpected characteristic peaks (C=O, C-H)Expected molecular ion and fragmentation pattern
4-methyl-7-oxononanoic acidExpected chemical shifts and multiplicitiesExpected chemical shiftsExpected characteristic peaks (C=O, O-H, C-H)Expected molecular ion and fragmentation pattern

Experimental Protocols

Safety Precautions:

  • Ozone is a toxic and powerful oxidizing agent. All ozonolysis reactions must be conducted in a well-ventilated fume hood.

  • Ozonides can be explosive, especially in concentrated form. Do not evaporate the solvent before the ozonide has been completely quenched by the workup reagent.

  • Low-temperature reactions require the use of appropriate personal protective equipment, including cryogenic gloves and safety glasses.

Protocol 1: Reductive Ozonolysis of 1-Ethyl-4-methylcyclohexene to 4-methyl-7-oxononanal

Materials:

  • 1-Ethyl-4-methylcyclohexene

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (generated from an ozone generator)

  • Dimethyl sulfide (DMS)

  • Nitrogen or Argon gas

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Three-neck round-bottom flask

  • Gas dispersion tube (fritted)

  • Dry ice/acetone or isopropanol (B130326) bath

  • Ozone generator

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a gas outlet tube connected to a bubbler containing a potassium iodide solution, dissolve 1-Ethyl-4-methylcyclohexene (1.0 eq) in a mixture of anhydrous DCM and anhydrous MeOH (typically a 9:1 to 4:1 ratio) to achieve a concentration of approximately 0.1 M.

  • Ozonolysis: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Begin stirring and bubble a stream of ozone-enriched oxygen through the solution.

  • Reaction Monitoring: Continue the ozonolysis until the solution turns a persistent pale blue color, indicating the presence of excess ozone. Alternatively, monitor the reaction by TLC until the starting material is consumed.

  • Quenching Excess Ozone: Stop the ozone flow and bubble dry nitrogen or argon through the solution for 10-15 minutes until the blue color disappears.

  • Reductive Workup: While maintaining the temperature at -78 °C, add dimethyl sulfide (DMS, 1.5-2.0 eq) dropwise to the reaction mixture.

  • Warming and Stirring: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir the solution for at least 2 hours, or until the reaction is complete as indicated by TLC or peroxide test strips.

  • Workup and Extraction: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Dilute the residue with water and extract with DCM or ethyl acetate (B1210297) (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-methyl-7-oxononanal by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Oxidative Ozonolysis of 1-Ethyl-4-methylcyclohexene to 4-methyl-7-oxononanoic Acid

Materials:

  • 1-Ethyl-4-methylcyclohexene

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (generated from an ozone generator)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Nitrogen or Argon gas

  • Aqueous sodium bisulfite solution

  • Dilute hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction and purification (e.g., ethyl acetate)

Equipment:

  • Same as Protocol 1

Procedure:

  • Reaction Setup and Ozonolysis: Follow steps 1-4 from Protocol 1.

  • Oxidative Workup: While maintaining a low temperature (e.g., -78 °C to 0 °C), slowly and carefully add 30% hydrogen peroxide (3-5 eq) to the reaction mixture.

  • Warming and Stirring: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir vigorously overnight. The reaction may be gently heated (e.g., to 40-50 °C) to ensure complete oxidation, but this should be done with caution.

  • Quenching Excess Peroxide: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium bisulfite until a negative result is obtained with peroxide test strips.

  • Workup and Extraction: Acidify the aqueous layer to pH ~2 with dilute HCl. Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 4-methyl-7-oxononanoic acid by recrystallization or flash column chromatography on silica gel.

Mandatory Visualizations

Ozonolysis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_product Products start 1-Ethyl-4-methylcyclohexene in DCM/MeOH ozonolysis Ozonolysis (-78 °C) start->ozonolysis 1. O₃ ozonide Secondary Ozonide Intermediate ozonolysis->ozonide reductive Reductive Workup (DMS) ozonide->reductive 2a. DMS oxidative Oxidative Workup (H₂O₂) ozonide->oxidative 2b. H₂O₂ product_red 4-methyl-7-oxononanal reductive->product_red product_ox 4-methyl-7-oxononanoic acid oxidative->product_ox

Caption: Experimental workflow for the ozonolysis of 1-Ethyl-4-methylcyclohexene.

Ozonolysis_Mechanism cluster_substrate 1-Ethyl-4-methylcyclohexene cluster_ozone Ozone cluster_molozonide Molozonide cluster_fragments Criegee Intermediate + Ketone cluster_ozonide Secondary Ozonide cluster_products Ring-Opened Products start_img molozonide [Unstable Intermediate] start_img->molozonide + O₃ ozone_img fragments [Rearrangement] molozonide->fragments ozonide [Stable Intermediate] fragments->ozonide products Aldehyde/Ketone or Carboxylic Acid/Ketone ozonide->products Workup (Reductive or Oxidative)

Caption: Simplified reaction pathway for the ozonolysis of 1-Ethyl-4-methylcyclohexene.

Application Notes and Protocols for 1-Ethyl-4-methylcyclohexene in Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

These application notes provide a comprehensive overview of the synthesis of 1-Ethyl-4-methylcyclohexene, a molecule of interest for fragrance research. Due to a lack of publicly available data on the specific olfactory properties and fragrance applications of 1-Ethyl-4-methylcyclohexene, this document also includes information on structurally related and analogous compounds that are well-documented in the fragrance industry. This comparative information is intended to provide a predictive framework for researchers exploring the potential of novel cyclohexene (B86901) derivatives. Notably, the saturated analog, 1-ethyl-4-methylcyclohexane, is not recommended for fragrance use, suggesting that the olfactory profile of 1-Ethyl-4-methylcyclohexene may be complex and requires empirical evaluation.[1]

Chemical Properties and Data

A summary of the key chemical and physical properties of 1-Ethyl-4-methylcyclohexene and its saturated analog are presented in Table 1. Understanding these properties is crucial for its synthesis, purification, and potential formulation.

Table 1: Physicochemical Properties of 1-Ethyl-4-methylcyclohexene and Related Compounds

Property1-Ethyl-4-methylcyclohexene1-Ethyl-4-methylcyclohexane4-Methylcyclohexene
Molecular Formula C9H16C9H18C7H12
Molecular Weight 124.22 g/mol 126.24 g/mol 96.17 g/mol
CAS Number 62088-36-23728-56-1591-47-9
Boiling Point (est.) Not availableNot available99 °C
Odor Profile Not documentedNot for fragrance use[1]Citrus, Lemon, Gassy, Woody, Musky[2]

Synthesis of 1-Ethyl-4-methylcyclohexene

There is no established, publicly documented protocol for the direct synthesis of 1-Ethyl-4-methylcyclohexene. However, a plausible and efficient two-step synthetic route can be designed based on well-established organometallic and elimination reactions. This proposed synthesis involves:

  • Step 1: Grignard Reaction to synthesize the precursor tertiary alcohol, 1-ethyl-4-methylcyclohexanol, from 4-methylcyclohexanone (B47639).

  • Step 2: Acid-Catalyzed Dehydration of the tertiary alcohol to yield 1-Ethyl-4-methylcyclohexene.

Experimental Protocols

Protocol 2.1: Synthesis of 1-Ethyl-4-methylcyclohexanol via Grignard Reaction

This protocol is adapted from standard Grignard procedures for the synthesis of tertiary alcohols from ketones.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ethyl bromide

  • 4-Methylcyclohexanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Iodine crystal (as initiator)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer.

    • To the flask, add magnesium turnings and a small crystal of iodine.

    • In the dropping funnel, place a solution of ethyl bromide in anhydrous diethyl ether.

    • Add a small amount of the ethyl bromide solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle reflux. If the reaction does not start, gentle warming may be applied.

    • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).

  • Reaction with 4-Methylcyclohexanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of 4-methylcyclohexanone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 4-methylcyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 1-ethyl-4-methylcyclohexanol.

    • The crude product can be purified by distillation or column chromatography.

Protocol 2.2: Synthesis of 1-Ethyl-4-methylcyclohexene via Acid-Catalyzed Dehydration

This protocol is adapted from the well-documented acid-catalyzed dehydration of tertiary alcohols to form alkenes.

Materials:

  • 1-Ethyl-4-methylcyclohexanol (from Protocol 2.1)

  • Concentrated sulfuric acid or phosphoric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dehydration Reaction:

    • To a round-bottom flask, add the purified 1-ethyl-4-methylcyclohexanol.

    • Slowly and with stirring, add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

    • Heat the mixture using a heating mantle. The product, 1-Ethyl-4-methylcyclohexene, will co-distill with water as it is formed.

  • Work-up and Purification:

    • Collect the distillate in a receiving flask.

    • Transfer the distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a water wash.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Purify the final product by simple distillation to obtain pure 1-Ethyl-4-methylcyclohexene.

Visualizing the Synthesis Workflow

G cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration ethyl_bromide Ethyl Bromide grignard Ethylmagnesium Bromide (Grignard Reagent) ethyl_bromide->grignard mg Magnesium mg->grignard ether Anhydrous Ether ether->grignard alkoxide Intermediate Alkoxide grignard->alkoxide methylcyclohexanone 4-Methylcyclohexanone methylcyclohexanone->alkoxide alcohol 1-Ethyl-4-methylcyclohexanol alkoxide->alcohol Acidic Work-up acid H₂SO₄ / H₃PO₄ (Catalyst) product 1-Ethyl-4-methylcyclohexene alcohol->product acid->product

Caption: Proposed two-step synthesis of 1-Ethyl-4-methylcyclohexene.

Application in Fragrance Synthesis: A Predictive Approach

As direct data for 1-Ethyl-4-methylcyclohexene is unavailable, its potential fragrance profile can be hypothesized by examining structurally similar molecules.

Olfactory Profile of Related Cyclohexene Derivatives

Many cyclohexene derivatives are valued in the fragrance industry for their diverse and pleasant odors. The nature and position of substituents on the cyclohexene ring play a crucial role in determining the final scent.

  • 4-Methylcyclohexene: This closely related compound is reported to have a complex odor profile with citrus, lemon, gassy, dry, woody, musk, spicy, terpenic, sweet, and fresh notes.[2]

  • p-Menthene Derivatives: This class of compounds, which shares the same carbon skeleton as 1-Ethyl-4-methylcyclohexene, is widely used in perfumery. For example, some p-menthene thiols are known for their extremely powerful and often fruity or citrusy scents.[3]

  • Other Substituted Cyclohexanes: Various patents describe the use of substituted cyclohexane (B81311) derivatives in fragrance compositions, often imparting fruity, floral, or woody characteristics.[4][5][6][7] For instance, certain methyl cyclohexane carboxylates are noted for their fruity and pineapple notes.[4][6]

Potential Olfactory Space of 1-Ethyl-4-methylcyclohexene

Based on the information from related compounds, it can be postulated that 1-Ethyl-4-methylcyclohexene might possess a combination of the following characteristics:

  • Terpenic and Woody Notes: Common to many cyclic alkenes.

  • Fruity or Citrus Nuances: Influenced by the specific substitution pattern.

  • A Potential for Musky Undertones: As seen in 4-methylcyclohexene.

It is critical to emphasize that this is a predictive analysis. The actual scent of 1-Ethyl-4-methylcyclohexene could be significantly different, and only empirical sensory evaluation can determine its true olfactory profile. The negative fragrance indication for its saturated analog should also be considered, as it might suggest potential for off-notes or an unappealing scent.[1]

Logical Relationship of Structural Features to Odor Profile

G cluster_structure Molecular Structure of 1-Ethyl-4-methylcyclohexene cluster_odor Potential Olfactory Characteristics cyclohexene_ring Cyclohexene Ring terpenic_woody Terpenic/Woody cyclohexene_ring->terpenic_woody double_bond C=C Double Bond fruity_citrus Fruity/Citrus double_bond->fruity_citrus gassy_off_notes Gassy/Off-notes double_bond->gassy_off_notes ethyl_group Ethyl Group ethyl_group->fruity_citrus methyl_group Methyl Group methyl_group->terpenic_woody musky Musky methyl_group->musky

Caption: Postulated structure-odor relationships for 1-Ethyl-4-methylcyclohexene.

Conclusion and Future Directions

1-Ethyl-4-methylcyclohexene represents an unexplored molecule within the vast landscape of fragrance chemistry. While its direct applications and olfactory properties remain uncharacterized, this document provides a robust, scientifically-grounded starting point for its synthesis and potential evaluation. The provided protocols, based on analogous and well-established reactions, offer a clear path for researchers to produce this compound for further study. The predictive analysis of its potential scent, based on structurally related molecules, offers a framework for initial sensory screening.

Future research should focus on the successful synthesis and purification of 1-Ethyl-4-methylcyclohexene, followed by rigorous sensory panel evaluations to determine its odor profile, intensity, and tenacity. Should it possess desirable fragrance characteristics, further studies on its stability, safety, and performance in various consumer product matrices would be warranted.

References

Application Note: Quantification of 1-Ethyl-4-methylcyclohexene Purity using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-4-methylcyclohexene is a cyclic alkene of interest in various chemical syntheses and as a potential building block in drug development. Ensuring the purity of this compound is critical for reaction efficiency, product quality, and safety. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative determination of 1-Ethyl-4-methylcyclohexene purity. The method is designed to separate the main component from its potential isomeric impurities and other related substances.

Potential Impurities: The primary impurities in the synthesis of 1-Ethyl-4-methylcyclohexene, typically formed via dehydration of the corresponding alcohol, are its positional and geometric isomers. These include, but are not limited to:

  • 4-Ethyl-1-methylcyclohexene

  • 1-Ethyl-4-methylenecyclohexane

  • cis/trans isomers of 1-Ethyl-4-methylcyclohexene

Experimental Protocols

Materials and Reagents
Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration is recommended:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless inlet

    • Column: DB-WAXetr (or equivalent high-polarity polyethylene (B3416737) glycol phase), 60 m x 0.25 mm ID, 0.25 µm film thickness[1]

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI)

    • Detector: Quadrupole or Time-of-Flight (TOF)

Sample Preparation
  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of 1,2-dichlorobenzene in hexane.

  • Calibration Standards: Prepare a series of calibration standards by accurately weighing known amounts of 1-Ethyl-4-methylcyclohexene reference standard and diluting with hexane to cover a concentration range of approximately 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard stock solution to a final concentration of 10 µg/mL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the 1-Ethyl-4-methylcyclohexene sample, dissolve it in 10 mL of hexane, and vortex to mix. Transfer 1 mL of this solution to a 10 mL volumetric flask, add the internal standard to a final concentration of 10 µg/mL, and dilute to the mark with hexane.[2][3]

GC-MS Method Parameters
ParameterValue
GC
Injector Temperature250 °C
Injection Volume1 µL
Split Ratio50:1
Oven ProgramInitial: 60 °C, hold for 2 minRamp 1: 5 °C/min to 150 °CRamp 2: 20 °C/min to 220 °C, hold for 5 min
MS
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Mass Scan Range35 - 350 amu
Solvent Delay4 min
Data Analysis and Quantification
  • Identification: Identify 1-Ethyl-4-methylcyclohexene and its impurities based on their retention times and mass fragmentation patterns. The mass spectrum of 1-Ethyl-4-methylcyclohexene is expected to show characteristic fragments.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of 1-Ethyl-4-methylcyclohexene to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of 1-Ethyl-4-methylcyclohexene in the sample using the regression equation from the calibration curve. The purity is then calculated as a percentage of the main component relative to the total area of all detected peaks.

Data Presentation

Calibration Data
Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1Example ValueExample ValueExample Value
5Example ValueExample ValueExample Value
10Example ValueExample ValueExample Value
25Example ValueExample ValueExample Value
50Example ValueExample ValueExample Value
100Example ValueExample ValueExample Value
Sample Example ValueExample ValueExample Value
Purity Analysis Results
Peak No.Retention Time (min)Compound NameArea (%)
1Example ValueImpurity 1 (e.g., Isomer A)Value
2Example Value1-Ethyl-4-methylcyclohexeneValue
3Example ValueImpurity 2 (e.g., Isomer B)Value
Total 100

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines.[4][5][6][7][8]

Validation Parameters and Acceptance Criteria
ParameterAcceptance Criteria
Specificity The peak of 1-Ethyl-4-methylcyclohexene should be well-resolved from potential impurities and the internal standard (Resolution > 1.5). No interference from blank at the retention time of the analyte and IS.
Linearity Correlation coefficient (R²) ≥ 0.995 for the calibration curve over the specified concentration range.[6]
Range 80% to 120% of the test concentration.[5]
Accuracy Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
Precision Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections of the same sample.Intermediate Precision (Inter-day): RSD ≤ 3.0% for analyses performed on different days by different analysts.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., oven temperature ±2°C, flow rate ±0.1 mL/min, split ratio ±10%).

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample 1-Ethyl-4-methylcyclohexene Sample Dilution Dilution in Hexane Sample->Dilution Standard Reference Standard Cal_Standards Calibration Standards Standard->Cal_Standards IS Internal Standard (1,2-Dichlorobenzene) Spiking Spiking with IS IS->Spiking Dilution->Spiking Sample_Prep Prepared Sample Spiking->Sample_Prep Cal_Standards->Spiking Injection GC Injection Sample_Prep->Injection Separation Chromatographic Separation (DB-WAX Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 35-350) Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Purity Calculation Calibration->Quantification

Caption: Workflow for the GC-MS analysis of 1-Ethyl-4-methylcyclohexene purity.

Validation_Logic Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Result Validated Method for Purity Assay Specificity->Result Linearity->Result Accuracy->Result Precision->Result LOD_LOQ->Result Robustness->Result

Caption: Logical relationship of method validation parameters for the purity assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-4-methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Ethyl-4-methylcyclohexene. The content is structured in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 1-Ethyl-4-methylcyclohexene and what are the common byproducts?

A1: The most common and direct method for synthesizing 1-Ethyl-4-methylcyclohexene is the acid-catalyzed dehydration of 1-ethyl-4-methylcyclohexanol. This reaction typically proceeds through an E1 elimination mechanism, involving the formation of a tertiary carbocation intermediate.

The major byproducts are typically isomers of the desired product, arising from carbocation rearrangements. These rearrangements, primarily through 1,2-hydride shifts, lead to the formation of more thermodynamically stable alkenes. The most common byproducts include:

  • 4-Ethyl-1-methylcyclohexene

  • 1-Ethyl-5-methylcyclohexene

  • Ethylidenecyclohexane (an exocyclic alkene)

The relative amounts of these byproducts can be influenced by reaction conditions such as temperature and reaction time.

Q2: My reaction is producing a low yield of the desired 1-Ethyl-4-methylcyclohexene and a high proportion of isomeric byproducts. How can I optimize the reaction for the target product?

A2: High byproduct formation is a common issue in acid-catalyzed dehydration reactions and is often attributed to carbocation rearrangements. To favor the formation of the desired 1-Ethyl-4-methylcyclohexene, consider the following troubleshooting steps:

  • Choice of Acid Catalyst: While strong acids like sulfuric acid (H₂SO₄) are effective, they can also promote rearrangements and charring. Using a milder acid like phosphoric acid (H₃PO₄) can sometimes provide better selectivity for the desired product.

  • Temperature Control: Overheating the reaction mixture can provide the necessary energy for the carbocation to rearrange to more stable isomers. Maintain the lowest possible temperature that still allows for the distillation of the product as it is formed.

  • Reaction Time and Distillation: The product distribution can change over time, a phenomenon sometimes referred to as the "Evelyn Effect".[1] It is advisable to distill the alkene product from the reaction mixture as it is formed. This application of Le Châtelier's principle removes the product from the acidic environment, minimizing its potential for acid-catalyzed isomerization.[2]

Q3: The reaction mixture turned dark brown or black upon adding the acid catalyst. What causes this and how can it be prevented?

A3: The darkening of the reaction mixture, often referred to as charring or polymerization, is a common side reaction when using strong, concentrated acids like sulfuric acid with organic compounds. This is due to the oxidizing nature of the acid and the potential for the alkene products to polymerize under acidic conditions.

To mitigate this issue:

  • Use Phosphoric Acid: 85% phosphoric acid is a less aggressive and less oxidizing catalyst compared to concentrated sulfuric acid and is often preferred for dehydration reactions to reduce charring.

  • Controlled Addition of Acid: Add the acid catalyst slowly and with efficient stirring to the alcohol, preferably in an ice bath to dissipate the heat generated from the initial exothermic reaction.

  • Temperature Management: Avoid excessive heating of the reaction pot. Use a heating mantle with a temperature controller and a sand bath for uniform heat distribution.

Q4: How can I effectively purify the 1-Ethyl-4-methylcyclohexene from the byproducts and residual starting material?

A4: Purification of the crude product is crucial for obtaining high-purity 1-Ethyl-4-methylcyclohexene. A typical purification workflow involves the following steps:

  • Workup: After distillation from the reaction mixture, the crude distillate will contain the alkene products, water, and traces of the acid catalyst. Transfer the distillate to a separatory funnel and wash sequentially with:

    • Water, to remove the bulk of the acid.

    • A saturated sodium bicarbonate (NaHCO₃) solution, to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release the CO₂ gas produced.

    • Brine (saturated NaCl solution), to aid in the removal of dissolved water from the organic layer.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Fractional Distillation: The final and most critical purification step is a careful fractional distillation. Since the desired product and its isomers have very close boiling points, a fractional distillation column is necessary to achieve good separation. Collect the fraction corresponding to the boiling point of 1-Ethyl-4-methylcyclohexene.

Data Presentation

The following table presents representative data for the product distribution in the acid-catalyzed dehydration of 4-methylcyclohexanol, which serves as a close model for the synthesis of 1-Ethyl-4-methylcyclohexene. The distribution is shown to change with reaction time, illustrating the "Evelyn Effect".[1]

Reaction Time4-Methylcyclohexene (Desired Product Analogue) [%]3-Methylcyclohexene (Byproduct Analogue) [%]1-Methylcyclohexene (Byproduct Analogue) [%]
Early80155
Late652015

Data extrapolated from a similar reaction for illustrative purposes.[1]

Experimental Protocols

Synthesis of 1-ethyl-4-methylcyclohexanol via Grignard Reaction

This protocol outlines the synthesis of the precursor alcohol required for the dehydration reaction.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel, all under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation: In the flask, place magnesium turnings (1.2 equivalents). In the dropping funnel, place a solution of ethyl bromide (1.2 equivalents) in anhydrous diethyl ether. Add a small portion of the ethyl bromide solution to the magnesium to initiate the reaction (a crystal of iodine can be used as an activator). Once the reaction begins, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Addition of Ketone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 4-methylcyclohexanone (B47639) (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Workup: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Cool the mixture again in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude 1-ethyl-4-methylcyclohexanol, which can be purified by distillation or used directly in the next step.

Acid-Catalyzed Dehydration of 1-ethyl-4-methylcyclohexanol

This protocol describes the synthesis of 1-Ethyl-4-methylcyclohexene.

  • Apparatus Setup: In a round-bottom flask, place the crude 1-ethyl-4-methylcyclohexanol and a magnetic stir bar. Assemble a simple or fractional distillation apparatus, with a receiving flask cooled in an ice bath.

  • Catalyst Addition: Slowly add 85% phosphoric acid (approximately 20% by volume of the alcohol) to the flask with stirring.

  • Dehydration and Distillation: Gently heat the mixture using a heating mantle. The alkene products and water will co-distill. Collect the distillate.

  • Workup and Purification: Follow the purification protocol outlined in FAQ Q4.

Mandatory Visualization

Reaction_Pathway cluster_precursor Precursor Synthesis cluster_dehydration Dehydration and Byproduct Formation 4-methylcyclohexanone 4-methylcyclohexanone 1-ethyl-4-methylcyclohexanol 1-ethyl-4-methylcyclohexanol (Starting Material) 4-methylcyclohexanone->1-ethyl-4-methylcyclohexanol Grignard Reaction EtMgBr Ethylmagnesium bromide EtMgBr->1-ethyl-4-methylcyclohexanol Carbocation Tertiary Carbocation Intermediate 1-ethyl-4-methylcyclohexanol->Carbocation H+, -H2O Product 1-Ethyl-4-methylcyclohexene (Desired Product) Carbocation->Product Deprotonation Byproduct1 4-Ethyl-1-methylcyclohexene Carbocation->Byproduct1 1,2-Hydride Shift & Deprotonation Byproduct2 1-Ethyl-5-methylcyclohexene Carbocation->Byproduct2 1,2-Hydride Shift & Deprotonation

Caption: Reaction pathway for the synthesis of 1-Ethyl-4-methylcyclohexene.

Troubleshooting_Workflow Start Low Yield or High Byproduct Formation Check_Temp Is Reaction Temperature Too High? Start->Check_Temp Reduce_Temp Lower Distillation Temperature Check_Temp->Reduce_Temp Yes Check_Acid Using Concentrated H₂SO₄? Check_Temp->Check_Acid No Reduce_Temp->Check_Acid Switch_Acid Switch to 85% H₃PO₄ Check_Acid->Switch_Acid Yes Check_Time Is Reaction Time Prolonged? Check_Acid->Check_Time No Switch_Acid->Check_Time Distill_As_Formed Distill Product Immediately Upon Formation Check_Time->Distill_As_Formed Yes End Optimized Yield Check_Time->End No Distill_As_Formed->End

Caption: Troubleshooting workflow for optimizing the synthesis of 1-Ethyl-4-methylcyclohexene.

References

Technical Support Center: Optimizing Reaction Yield for 1-Ethyl-4-methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 1-Ethyl-4-methylcyclohexene. The primary synthetic route discussed is the acid-catalyzed dehydration of a suitable alcohol precursor, such as 1-ethyl-4-methylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 1-Ethyl-4-methylcyclohexene?

The synthesis of 1-Ethyl-4-methylcyclohexene is typically achieved through an acid-catalyzed dehydration of 1-ethyl-4-methylcyclohexanol. This reaction proceeds via an E1 (unimolecular elimination) mechanism. The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). The departure of water results in the formation of a tertiary carbocation. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond and yielding the alkene product.

Q2: Which acid catalyst is most suitable for this dehydration reaction?

Both concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used as catalysts for this type of dehydration.[1] Phosphoric acid is often preferred as it is less oxidizing and results in fewer side reactions and less charring of the organic compounds compared to sulfuric acid.[1] A mixture of both acids can also be employed to balance reactivity and minimize side product formation.

Q3: What are the expected major and minor products in this reaction?

The major product is the desired 1-Ethyl-4-methylcyclohexene, which is the most thermodynamically stable alkene that can be formed (Zaitsev's rule). However, other isomeric alkenes can also be formed as byproducts. These can include isomers where the double bond is in a different position, such as 4-ethyl-1-methylcyclohexene or ethylidene-methylcyclohexane. The distribution of these products can be influenced by reaction conditions.

Q4: How can the product be effectively purified?

The most common method for purifying 1-Ethyl-4-methylcyclohexene from the reaction mixture is fractional distillation.[2] This technique separates compounds based on their boiling points. Since the alkene product has a lower boiling point than the starting alcohol, it can be distilled off as it is formed, which also helps to drive the reaction to completion according to Le Châtelier's principle.[3] Post-distillation, washing the distillate with a saturated sodium chloride (brine) solution helps to remove residual acid and water.[4] For higher purity, flash column chromatography can be utilized, particularly for removing more polar impurities.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient heating or reaction time. 2. Loss of Product During Workup: Product may have been lost during transfer or distillation. 3. Ineffective Catalyst: The acid catalyst may be too dilute or degraded.1. Ensure the reaction is heated to the appropriate temperature to allow for distillation of the product. Monitor the reaction until no more distillate is collected. 2. Handle the product carefully during transfers. Ensure the distillation apparatus is properly sealed to prevent vapor loss. 3. Use fresh, concentrated acid catalysts.
High Percentage of Isomeric Impurities 1. Thermodynamic Control: Prolonged reaction times or high temperatures can lead to the formation of more stable, rearranged alkene isomers (the "Evelyn Effect").[2] 2. Carbocation Rearrangement: The intermediate carbocation may be rearranging to a more stable form before elimination.1. Employ kinetic control conditions: use a lower reaction temperature and distill the product as it forms to remove it from the acidic conditions that promote isomerization. 2. While difficult to completely avoid, rapid removal of the desired product from the reaction mixture can minimize the extent of rearrangement.
Product is Contaminated with Starting Alcohol 1. Co-distillation: The starting alcohol may have co-distilled with the product, especially if the distillation temperature is too high or the distillation is too rapid.[3]1. Perform a careful fractional distillation, monitoring the temperature at the head of the column closely. Collect the fraction that distills at the boiling point of 1-Ethyl-4-methylcyclohexene.
Product is Discolored (Yellow or Brown) 1. Charring: The use of a strong oxidizing acid like sulfuric acid, or excessive heating, can cause decomposition and charring of the organic material.[1]1. Use phosphoric acid as the catalyst, or a mixture with a smaller amount of sulfuric acid. 2. Ensure the heating of the reaction mixture is uniform and not excessive.
Aqueous and Organic Layers Do Not Separate Well During Washing 1. Emulsion Formation: Vigorous shaking during the washing step can lead to the formation of an emulsion.1. Gently invert the separatory funnel multiple times instead of shaking vigorously. If an emulsion forms, allow it to stand for a longer period or add a small amount of brine to help break the emulsion.

Experimental Protocols

Note: The following protocol is a general guideline based on the dehydration of similar cyclohexanols and may require optimization for the synthesis of 1-Ethyl-4-methylcyclohexene.

Acid-Catalyzed Dehydration of 1-Ethyl-4-methylcyclohexanol

Materials:

  • 1-Ethyl-4-methylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄)

  • Concentrated Sulfuric acid (H₂SO₄) (optional)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Boiling chips

  • Round-bottom flask

  • Fractional distillation apparatus (Hickman still or standard setup)

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • To a clean, dry round-bottom flask, add 1-ethyl-4-methylcyclohexanol and a few boiling chips.

  • Slowly and with cooling, add a catalytic amount of 85% phosphoric acid (and optionally, a few drops of concentrated sulfuric acid). A typical ratio is approximately 1 part acid to 4 parts alcohol by volume.

  • Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned correctly to accurately measure the temperature of the vapor.

  • Gently heat the mixture to a temperature that allows for the distillation of the alkene product (the boiling point of 1-Ethyl-4-methylcyclohexene is approximately 154-156 °C, while the starting alcohol will have a higher boiling point).

  • Collect the distillate, which will be a mixture of the alkene product and water. Continue distillation until no more product is collected.

  • Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with water and then with a saturated sodium chloride solution to neutralize and remove any remaining acid.[4]

  • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Decant or filter the dried product into a pre-weighed flask to determine the yield.

  • For higher purity, the product can be further purified by fractional distillation.

Data Presentation

Table 1: Physical Properties of Reactant and Product

Compound Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL)
1-Ethyl-4-methylcyclohexanol142.24~180-190 (estimated)~0.9 (estimated)
1-Ethyl-4-methylcyclohexene124.22~154-156~0.8 (estimated)

Table 2: Influence of Reaction Conditions on Product Distribution (Qualitative)

Condition Effect on Product Distribution Primary Control
Lower Temperature, Short Reaction Time Favors the formation of the less substituted (kinetically favored) and the desired Zaitsev product before significant rearrangement.Kinetic Control[5]
Higher Temperature, Long Reaction Time Favors the formation of the most thermodynamically stable (rearranged) alkene isomers.Thermodynamic Control[5]

Visualizations

Reaction_Mechanism Figure 1: E1 Dehydration Mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation to form Alkene Alcohol 1-Ethyl-4-methylcyclohexanol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ H3O H₃O⁺ Protonated_Alcohol_2 Protonated Alcohol H2O_1 H₂O Carbocation Tertiary Carbocation Protonated_Alcohol_2->Carbocation - H₂O Carbocation_2 Tertiary Carbocation H2O_2 H₂O Alkene 1-Ethyl-4-methylcyclohexene Carbocation_2->Alkene - H⁺ H2O_3 H₂O H3O_2 H₃O⁺ cluster_step1 cluster_step1 cluster_step2 cluster_step2 cluster_step3 cluster_step3 Kinetic_vs_Thermodynamic Figure 3: Kinetic vs. Thermodynamic Control cluster_conditions Reaction Conditions cluster_control Control Pathway cluster_product Major Product Low_Temp Low Temperature Short Reaction Time Kinetic Kinetic Control Low_Temp->Kinetic High_Temp High Temperature Long Reaction Time Thermodynamic Thermodynamic Control High_Temp->Thermodynamic Kinetic_Product 1-Ethyl-4-methylcyclohexene (Less stable, forms faster) Kinetic->Kinetic_Product Thermodynamic_Product Rearranged Isomeric Alkenes (More stable, forms slower) Thermodynamic->Thermodynamic_Product

References

Purification techniques for 1-Ethyl-4-methylcyclohexene after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 1-Ethyl-4-methylcyclohexene after its synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found after the synthesis of 1-Ethyl-4-methylcyclohexene?

A1: The most common synthesis route for 1-Ethyl-4-methylcyclohexene is the acid-catalyzed dehydration of 1-ethyl-4-methylcyclohexanol. This reaction is prone to carbocation rearrangements, leading to the formation of several structural isomers as the primary impurities. Unreacted starting material (1-ethyl-4-methylcyclohexanol) and residual acid catalyst may also be present.

Common Isomeric Impurities:

  • 1-Ethyl-3-methylcyclohexene

  • 1-Ethyl-5-methylcyclohexene

  • Ethylidene-methylcyclohexane isomers

Q2: Which purification technique is best suited for 1-Ethyl-4-methylcyclohexene?

A2: Both fractional distillation and flash column chromatography can be employed for the purification of 1-Ethyl-4-methylcyclohexene. The choice depends on the scale of the purification and the required final purity.

  • Fractional Distillation: Ideal for larger scale purifications where the boiling points of the impurities are sufficiently different from the product.

  • Flash Column Chromatography: Excellent for smaller scale purifications and for separating isomers with very close boiling points.

Q3: How can I assess the purity of my 1-Ethyl-4-methylcyclohexene sample?

A3: Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is the most effective method for determining the purity of your sample and identifying the isomeric composition. The relative peak areas in the gas chromatogram can be used to quantify the percentage of each component.

Troubleshooting Guides

Fractional Distillation

Fractional distillation separates compounds based on differences in their boiling points. The close boiling points of 1-Ethyl-4-methylcyclohexene and its isomers present a significant challenge.

| Boiling Points of 1-Ethyl-4-methylcyclohexene and Isomers | | :--- | :--- | | Compound | Boiling Point (°C) | | 1-Ethyl-4-methylcyclohexene | 149[1] | | 1-Ethyl-5-methylcyclohexene | 150[2] | | 1-Ethyl-3-methylcyclohexene | 151.6 |

Issue 1: Poor Separation of Isomers

  • Symptom: The distillate contains a mixture of isomers, and a stable temperature plateau for the desired product is not achieved.

  • Possible Cause: The fractional distillation column has an insufficient number of theoretical plates for separating compounds with such close boiling points.

  • Solution:

    • Use a longer distillation column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).

    • Ensure the column is well-insulated to maintain a proper temperature gradient.

    • Decrease the distillation rate to allow for more vaporization-condensation cycles, which enhances separation. A rate of 1-2 drops per second is recommended.

Issue 2: Product Loss

  • Symptom: The yield of purified 1-Ethyl-4-methylcyclohexene is significantly lower than expected.

  • Possible Cause 1: Hold-up in the distillation column, where a significant amount of the material wets the surface of the packing and does not distill.

  • Solution 1: Choose a column packing with a lower surface area if possible, though this may reduce separation efficiency. Ensure the flask is not oversized for the amount of liquid being distilled.

  • Possible Cause 2: Azeotrope formation with residual water from the synthesis workup.

  • Solution 2: Thoroughly dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation.

Flash Column Chromatography

Flash column chromatography separates compounds based on their differential adsorption to a stationary phase. For nonpolar hydrocarbons like 1-Ethyl-4-methylcyclohexene and its isomers, the separation can be challenging due to weak interactions with the stationary phase.

Issue 1: Co-elution of Isomers

  • Symptom: Fractions collected from the column contain a mixture of 1-Ethyl-4-methylcyclohexene and its isomers.

  • Possible Cause: The solvent system (mobile phase) is too polar, causing all components to elute too quickly without adequate separation.

  • Solution:

    • Use a very nonpolar mobile phase. Start with 100% hexane (B92381) or pentane.

    • If separation is still poor, consider using a stationary phase with a higher surface area or a different chemistry, such as silver nitrate (B79036) impregnated silica (B1680970) gel, which can separate alkenes based on the degree of substitution of the double bond.

Issue 2: Tailing of Peaks

  • Symptom: The desired product elutes from the column over a large number of fractions, leading to dilute solutions and poor recovery.

  • Possible Cause 1: The sample was loaded onto the column in a solvent that is more polar than the mobile phase.

  • Solution 1: Dissolve the crude product in the mobile phase itself, or a solvent of similar or lesser polarity, using the minimum volume necessary.

  • Possible Cause 2: The column is overloaded with the crude sample.

  • Solution 2: As a general rule, the mass of the crude sample should be 1-2% of the mass of the stationary phase (silica gel).

Issue 3: Low Product Recovery

  • Symptom: The total mass of the purified product is significantly lower than the amount loaded onto the column.

  • Possible Cause: Irreversible adsorption of the compound onto the stationary phase, or loss during solvent removal from a large number of dilute fractions.

  • Solution:

    • Ensure the chosen stationary phase is appropriate and not overly acidic, which could potentially cause degradation or polymerization of the alkene.

    • Optimize the chromatography to elute the product in a smaller number of fractions to minimize losses during solvent evaporation.

Experimental Protocols

Fractional Distillation of 1-Ethyl-4-methylcyclohexene
  • Drying the Crude Product: Transfer the crude 1-Ethyl-4-methylcyclohexene to an Erlenmeyer flask. Add anhydrous magnesium sulfate until it no longer clumps together. Swirl the flask for 10-15 minutes.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Distillation: Filter the dried crude product into the distillation flask and add a few boiling chips. Heat the flask gently.

  • Fraction Collection: Collect the initial forerun, which will be enriched in any lower-boiling impurities. As the temperature approaches 149°C, change the receiving flask to collect the main fraction corresponding to 1-Ethyl-4-methylcyclohexene. Maintain a slow and steady distillation rate.

  • Analysis: Analyze the collected fractions by GC to determine their purity.

Flash Column Chromatography of 1-Ethyl-4-methylcyclohexene
  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system. For 1-Ethyl-4-methylcyclohexene, start with 100% hexane or pentane. The target compound should have an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a chromatography column. Allow the silica gel to settle, ensuring a uniform and crack-free packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the column and apply gentle pressure (using a pump or inert gas) to force the solvent through the column.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC or GC to identify the fractions containing the pure product.

Visualization

Troubleshooting Logic for Purification of 1-Ethyl-4-methylcyclohexene

Purification_Troubleshooting Troubleshooting Workflow for 1-Ethyl-4-methylcyclohexene Purification start Crude Product Mixture choose_method Choose Purification Method start->choose_method distillation Fractional Distillation choose_method->distillation Large Scale chromatography Flash Column Chromatography choose_method->chromatography Small Scale / High Purity dist_issue Poor Separation? distillation->dist_issue chrom_issue Co-elution of Isomers? chromatography->chrom_issue dist_sol1 Increase Column Efficiency (longer column, better packing) dist_issue->dist_sol1 Yes analyze Analyze Purity (GC/GC-MS) dist_issue->analyze No chrom_sol1 Use Less Polar Solvent (e.g., 100% Hexane) chrom_issue->chrom_sol1 Yes chrom_issue->analyze No dist_sol1->distillation dist_sol2 Decrease Distillation Rate dist_sol2->distillation chrom_sol1->chromatography chrom_sol2 Consider Ag-Impregnated Silica chrom_sol2->chromatography pure_product Pure 1-Ethyl-4-methylcyclohexene analyze->pure_product

Caption: Troubleshooting workflow for purification.

References

Technical Support Center: Purification of Alkene Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of residual acid catalysts from alkene products.

Frequently Asked Questions (FAQs)

A list of commonly asked questions regarding the removal of acid catalysts from alkene products.

Q1: What are the most common methods for removing residual acid catalysts from an alkene product?

A1: The three primary methods for removing residual acid catalysts are:

  • Aqueous Washing (Liquid-Liquid Extraction): This involves washing the organic solution containing the alkene product with a basic aqueous solution (e.g., sodium bicarbonate) to neutralize and extract the acid catalyst.[1][2][3]

  • Column Chromatography: The product mixture is passed through a column containing a solid adsorbent (stationary phase) like silica (B1680970) gel or alumina (B75360).[4][5] The non-polar alkene product moves through the column faster than the polar acid catalyst, thus achieving separation.[4][5]

  • Solid-Supported Scavengers: These are functionalized polymers or silica particles that selectively react with and bind the acid catalyst.[6][7][8] The resulting bound catalyst can then be easily removed by filtration.[6][7][8]

Q2: How do I choose the best method for my specific application?

A2: The choice of method depends on several factors, including the properties of your alkene product (e.g., stability to base and water), the nature of the acid catalyst, the scale of the reaction, and the required final purity. A decision-making workflow is provided below to guide your selection.

Q3: Can an aqueous wash cause problems with my alkene product?

A3: Yes, potential issues with aqueous washes include:

  • Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion between the organic and aqueous layers, making separation difficult.[1][9]

  • Hydrolysis: If your alkene product contains sensitive functional groups (e.g., esters), prolonged exposure to basic conditions can cause hydrolysis.[10]

  • Product Loss: Some alkene products may have partial solubility in the aqueous layer, leading to a decrease in yield with multiple washes.[6]

Q4: What is the difference between silica gel and alumina for column chromatography in this context?

A4: Both are polar adsorbents, but they have different surface properties. Silica gel is acidic, while alumina can be acidic, neutral, or basic.[11][12] For removing acidic catalysts, basic alumina is often more effective as it strongly adsorbs the acid, preventing it from co-eluting with your product.[13][14] Standard silica gel can sometimes allow the acid to travel with the solvent front.

Q5: When should I consider using a solid-supported scavenger?

A5: Solid-supported scavengers are particularly useful when:

  • Your alkene product is sensitive to water or basic aqueous solutions.[1]

  • You want to avoid the challenges of liquid-liquid extraction, such as emulsion formation.[2]

  • You need a very high purity product, as scavengers can offer very efficient removal of the target impurity.

  • You are working on a small to medium scale where the cost of the scavenger is justifiable.

Troubleshooting Guides

Issue 1: Emulsion Formation During Aqueous Wash

Symptoms:

  • A thick, cloudy, or milky layer forms between the organic and aqueous phases in the separatory funnel, and the layers do not separate cleanly.[9]

Possible Causes:

  • Vigorous shaking of the separatory funnel.[9]

  • High concentration of the product or impurities that act as surfactants.

  • The presence of fine solid particulates.

Solutions:

SolutionDescription
Patience Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes or even overnight). Gravity can often break weak emulsions.[9]
Add Brine Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, which can help force the separation of the phases.[9]
Gentle Mixing In future washes, instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times to minimize emulsion formation.[9]
Filtration Filter the entire emulsified mixture through a pad of a filter aid like Celite® or glass wool. This can physically disrupt the emulsion.[9]
Centrifugation If the volume is manageable, centrifuging the mixture is a highly effective method to force phase separation.[9]
Issue 2: Incomplete Removal of Acid Catalyst After Aqueous Wash

Symptoms:

  • The pH of the final aqueous wash is still acidic when tested with pH paper.[15]

  • Analytical data (e.g., NMR spectroscopy) of the final product shows the presence of the acid catalyst.[13]

Possible Causes:

  • Insufficient amount or concentration of the basic washing solution.

  • Not enough washes were performed.

  • The acid catalyst has some solubility in the organic phase.[13]

Solutions:

SolutionDescription
Multiple Washes Increase the number of washes with the saturated sodium bicarbonate or sodium carbonate solution.[13]
Check pH After each wash, test the pH of the aqueous layer. Continue washing until the aqueous layer is neutral or slightly basic.[9][15]
Stir with Adsorbent After the aqueous workup, stir the organic phase with a small amount of a solid adsorbent like basic alumina or silica gel for 15-30 minutes, and then filter. This can help trap residual acid.[13]
Use a Scavenger Resin For particularly stubborn cases, passing the product solution through a cartridge containing a basic scavenger resin (anion exchange resin) can effectively remove the remaining acid.[13]

Comparison of Acid Removal Techniques

The following table summarizes the key quantitative parameters for the different acid removal methods. The values are typical estimates and can vary significantly based on the specific reaction conditions, catalyst, and product.

ParameterAqueous Wash (Sat. NaHCO₃)Column Chromatography (Basic Alumina)Solid-Supported Scavenger (Amine-based)
Typical Loading Capacity High (depends on concentration)~0.5-2 mmol acid / g alumina~1.0-3.5 mmol acid / g resin[16]
Typical Product Recovery 85-98%70-95%>95%
Efficiency of Acid Removal Good to Very Good (>95% with multiple washes)Very Good to Excellent (>99%)Excellent (>99.5%)
Processing Time Fast (5-15 min per wash)Slow (30 min to several hours)Moderate (30 min to 2 hours)
Solvent Consumption ModerateHighLow
Risk of Emulsion HighNoneNone
Cost LowModerateHigh

Experimental Protocols

Protocol 1: Aqueous Wash with Saturated Sodium Bicarbonate

Objective: To neutralize and remove a residual acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) from an organic solution containing an alkene product.

Materials:

  • Crude alkene product dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Separatory funnel

  • Erlenmeyer flasks

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

  • pH paper

Procedure:

  • Transfer the organic solution containing the crude alkene product to a separatory funnel of appropriate size.

  • Add a volume of saturated NaHCO₃ solution approximately equal to the volume of the organic layer.

  • Stopper the funnel, and while holding the stopper and stopcock firmly, gently invert the funnel. Immediately vent the funnel by opening the stopcock to release the pressure from the CO₂ gas that is formed.

  • Close the stopcock and gently swirl or invert the funnel for about 30 seconds, venting frequently (every 10-15 seconds) to prevent pressure buildup.[13]

  • Place the funnel back on a ring stand and allow the layers to separate completely.

  • Drain the lower aqueous layer. To test for completeness of neutralization, you can check the pH of this aqueous layer with pH paper. It should be neutral or basic.[15]

  • Repeat the wash with fresh NaHCO₃ solution (steps 2-6) until no more gas evolution is observed upon addition of the bicarbonate solution.[13]

  • Wash the organic layer with deionized water (1 x volume of the organic layer) to remove any remaining inorganic salts.

  • Perform a final wash with brine (1 x volume of the organic layer) to help remove dissolved water from the organic phase.[9]

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add an anhydrous drying agent (e.g., Na₂SO₄), swirl, and let it stand for 10-15 minutes.

  • Filter or decant the dried organic solution to remove the drying agent. The resulting solution contains the purified alkene product.

Protocol 2: Purification by Column Chromatography over Basic Alumina

Objective: To separate a non-polar alkene product from a polar acid catalyst using column chromatography.

Materials:

  • Crude alkene product

  • Basic alumina (Activity I or II, 70-230 mesh)

  • Non-polar eluent (e.g., hexane, petroleum ether, or a mixture with a small amount of a slightly more polar solvent like dichloromethane (B109758) or diethyl ether)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Column Preparation (Slurry Packing):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand (~0.5 cm).

    • In a beaker, make a slurry of the basic alumina in the chosen eluent. Use approximately 20-50 g of alumina for every 1 g of crude product.

    • With the stopcock open, pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

    • Once the alumina has settled, add another thin layer of sand on top to protect the surface.

    • Drain the excess eluent until the solvent level is just at the top of the sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude alkene product in the minimum amount of the eluent.

    • Carefully add the sample solution to the top of the column using a pipette, allowing it to adsorb onto the sand layer.

    • Drain the solvent until the sample is fully adsorbed onto the top of the alumina.

  • Elution:

    • Carefully add fresh eluent to the top of the column.

    • Begin collecting the eluting solvent (the eluate) in fractions (e.g., in test tubes or small flasks).

    • The non-polar alkene will travel down the column more quickly and elute first. The polar acid catalyst will be strongly adsorbed to the basic alumina and will either remain at the top of the column or elute much later.

  • Analysis:

    • Analyze the collected fractions by a suitable method (e.g., Thin Layer Chromatography - TLC) to determine which fractions contain the purified alkene product.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified alkene.

Protocol 3: Acid Removal Using a Solid-Supported Amine Scavenger

Objective: To remove a residual acid catalyst from a solution of an alkene product by filtration after reaction with a solid-supported scavenger.

Materials:

  • Crude alkene product containing a known or estimated amount of acid catalyst.

  • Solid-supported amine scavenger (e.g., SiliaBond Amine, macroporous aminomethyl polystyrene). A typical capacity is around 1.0-2.0 mmol/g.[17]

  • Anhydrous organic solvent compatible with the reaction (e.g., dichloromethane, THF, toluene).

  • Reaction flask with a magnetic stirrer.

  • Filtration apparatus (e.g., Büchner funnel with filter paper, or a fritted glass filter).

Procedure:

  • Ensure the crude product is dissolved in a suitable anhydrous organic solvent.

  • Calculate the molar amount of residual acid catalyst in the solution. If unknown, a reasonable excess of the scavenger can be used.

  • Add the solid-supported amine scavenger to the solution. A typical recommendation is to use 2-4 equivalents of the scavenger relative to the amount of acid to be removed.[17]

  • Stir the mixture at room temperature. The required time can range from 30 minutes to a few hours. The reaction progress can be monitored by taking small aliquots of the solution (after filtering out the resin) and analyzing for the presence of the acid (e.g., by TLC or LC-MS).

  • Once the scavenging is complete, turn off the stirrer and filter the mixture to separate the scavenger resin (which now has the acid bound to it) from the solution.

  • Wash the collected resin on the filter with a small amount of fresh solvent to ensure complete recovery of the product.

  • Combine the filtrate and the washings. This solution contains the purified alkene product.

  • Remove the solvent under reduced pressure to obtain the final product.

Visualizations

G Decision Workflow for Acid Catalyst Removal start Crude Alkene Product (with acid catalyst) q1 Is the product sensitive to water/base? start->q1 q2 Is emulsion formation a major concern? q1->q2 No method3 Solid-Supported Scavenger q1->method3 Yes q3 Is the highest purity required? q2->q3 No method2 Column Chromatography (e.g., Basic Alumina) q2->method2 Yes method1 Aqueous Wash (e.g., NaHCO3 wash) q3->method1 No q3->method2 Yes

Caption: Decision workflow for selecting a purification method.

G General Experimental Workflow for Acid Removal start Crude Reaction Mixture purification Purification Step (Wash, Chromatography, or Scavenger) start->purification isolation Isolation of Organic Phase purification->isolation drying Drying (e.g., with Na2SO4) isolation->drying concentration Solvent Removal (e.g., Rotary Evaporator) drying->concentration product Purified Alkene Product concentration->product analysis Purity Analysis (NMR, LC-MS, etc.) product->analysis

Caption: General experimental workflow for acid removal.

References

Troubleshooting low yields in Grignard reactions for tertiary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in Grignard reactions for the synthesis of tertiary alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the Grignard synthesis of tertiary alcohols?

A1: Low yields in Grignard reactions are often due to a few common issues. The primary culprit is the high reactivity of the Grignard reagent, which makes it susceptible to deactivation by moisture or other protic sources.[1] Other significant factors include the quality of the magnesium and alkyl halide, the presence of side reactions such as enolization or reduction, and improper reaction conditions like temperature and stirring.[1][2]

Q2: How can I tell if my Grignard reagent has formed successfully?

A2: Visual cues can indicate the formation of a Grignard reagent. The reaction is typically exothermic, so a gentle reflux of the solvent (like diethyl ether or THF) is a good sign. The solution may also turn cloudy or grayish, and you should see the magnesium turnings being consumed. For a definitive measure of the concentration of your active Grignard reagent, a titration is highly recommended before proceeding with the addition of the ketone or ester.[1]

Q3: Can I use an ester to synthesize a tertiary alcohol with three different R-groups?

A3: No, this is not possible in a standard Grignard reaction. When an ester is used as the starting material, the Grignard reagent adds twice.[3] This results in a tertiary alcohol where two of the substituents are identical, originating from the Grignard reagent.[1] To synthesize a tertiary alcohol with three distinct R-groups, you must use a ketone as your starting material.

Q4: What is the purpose of using iodine or 1,2-dibromoethane (B42909) in the preparation of the Grignard reagent?

A4: Magnesium turnings are often coated with a layer of magnesium oxide, which can prevent the reaction with the alkyl halide from starting. Iodine or 1,2-dibromoethane are used as activators. They react with the magnesium surface to expose fresh, reactive metal, which helps to initiate the formation of the Grignard reagent.[1]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your Grignard reaction.

Problem 1: The Grignard reaction does not initiate.
  • Possible Cause: Inactive magnesium surface due to an oxide layer.

  • Solution: Activate the magnesium turnings. This can be done by gently crushing them with a mortar and pestle to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[1]

  • Possible Cause: Wet glassware or solvents.

  • Solution: All glassware must be rigorously dried before use, either by flame-drying under an inert atmosphere or by oven-drying at a high temperature for several hours and cooling in a desiccator. Solvents must be anhydrous. It is recommended to use freshly distilled solvents over a suitable drying agent.

Problem 2: The yield of the tertiary alcohol is low, and a significant amount of the starting ketone is recovered.
  • Possible Cause: Enolization of the ketone.

  • Solution: This is a common side reaction, especially with sterically hindered ketones. The Grignard reagent acts as a base and removes an alpha-proton from the ketone, forming an enolate that will not react further to give the desired alcohol.[2] To minimize this, add the ketone to the Grignard reagent slowly at a low temperature (e.g., 0 °C or lower). Using a less sterically hindered Grignard reagent if possible can also help.

  • Possible Cause: Insufficiently reactive Grignard reagent.

  • Solution: The concentration of your Grignard reagent may be lower than expected. It is crucial to titrate the Grignard reagent before use to determine its exact molarity. This will ensure you are using the correct stoichiometry for the reaction.

Problem 3: The main byproduct is a secondary alcohol instead of the desired tertiary alcohol.
  • Possible Cause: Reduction of the ketone.

  • Solution: With bulky Grignard reagents and sterically hindered ketones, a reduction reaction can occur where a hydride is transferred from the beta-carbon of the Grignard reagent to the carbonyl carbon.[2] To mitigate this, use a Grignard reagent without beta-hydrogens if the synthesis allows, or consider using an organolithium reagent which is less prone to this side reaction. Maintaining a low reaction temperature can also disfavor the reduction pathway.

Problem 4: A high molecular weight hydrocarbon byproduct is observed.
  • Possible Cause: Wurtz coupling.

  • Solution: The Grignard reagent can couple with the unreacted alkyl halide. This is more likely to occur at higher temperatures. To avoid this, ensure a slow addition of the alkyl halide to the magnesium turnings during the formation of the Grignard reagent and maintain a gentle reflux. Vigorous stirring is also important to ensure the alkyl halide reacts with the magnesium rather than the already-formed Grignard reagent.[1]

Data Presentation

The following tables provide quantitative data to guide your experimental design and troubleshooting.

Table 1: Effect of Solvent on the Yield of 2-phenyl-2-propanol

Grignard ReagentKetoneSolventTemperature (°C)Yield (%)
Methylmagnesium BromideAcetophenoneDiethyl Ether0 to rt85-90
Methylmagnesium BromideAcetophenoneTetrahydrofuran (THF)0 to rt90-95
Methylmagnesium BromideAcetophenoneToluene0 to rt<10

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Table 2: Effect of Temperature on Side Product Formation in the Reaction of t-butylmagnesium chloride with Di-isopropyl ketone

Temperature (°C)Addition Product (Tertiary Alcohol) (%)Reduction Product (Secondary Alcohol) (%)Enolization (Recovered Ketone) (%)
-7885510
0602515
25 (rt)305020

Note: These values are illustrative to demonstrate the trend of increased side reactions at higher temperatures.

Experimental Protocols

Protocol 1: Synthesis of a Tertiary Alcohol (2-phenyl-2-propanol)

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the flask to initiate the reaction (a crystal of iodine can be added if the reaction does not start).

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Add a solution of acetone (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

    • Add the acetone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude 2-phenyl-2-propanol.

    • Purify the product by distillation or recrystallization.

Protocol 2: Titration of a Grignard Reagent with Diphenylacetic Acid

Materials:

  • Diphenylacetic acid

  • Anhydrous THF

  • Grignard reagent solution to be titrated

  • Dry glassware (vial, syringe)

Procedure:

  • Preparation of the Indicator Solution:

    • Accurately weigh approximately 50 mg of diphenylacetic acid into a dry, nitrogen-flushed vial.

    • Add 1 mL of anhydrous THF to dissolve the acid.

  • Titration:

    • Slowly add the Grignard reagent solution dropwise to the stirred diphenylacetic acid solution using a 1 mL syringe.

    • The endpoint is reached when a persistent faint yellow color appears.

    • Record the volume of the Grignard reagent added.

  • Calculation:

    • Calculate the molarity of the Grignard reagent using the following formula: Molarity (M) = (moles of diphenylacetic acid) / (volume of Grignard reagent in L)

Mandatory Visualization

Troubleshooting_Workflow start Low Yield of Tertiary Alcohol check_initiation Did the Grignard reaction initiate? start->check_initiation activate_mg Activate Mg with iodine or 1,2-dibromoethane. Ensure anhydrous conditions. check_initiation->activate_mg No check_side_products What are the major side products? check_initiation->check_side_products Yes activate_mg->start ketone_recovered Starting Ketone Recovered check_side_products->ketone_recovered Ketone secondary_alcohol Secondary Alcohol Formed check_side_products->secondary_alcohol Secondary Alcohol hydrocarbon High MW Hydrocarbon check_side_products->hydrocarbon Hydrocarbon enolization Address Enolization: - Lower reaction temperature. - Slow addition of ketone. ketone_recovered->enolization reduction Address Reduction: - Use Grignard without beta-hydrogens. - Lower reaction temperature. secondary_alcohol->reduction wurtz Address Wurtz Coupling: - Slow addition of alkyl halide. - Maintain gentle reflux. hydrocarbon->wurtz titrate Titrate Grignard Reagent enolization->titrate reduction->titrate wurtz->titrate

Caption: Troubleshooting workflow for low yields in Grignard reactions.

Experimental_Workflow prep_reagent 1. Prepare Grignard Reagent (Mg + R-X in Ether/THF) titration 2. Titrate Grignard Reagent (Optional but Recommended) prep_reagent->titration reaction 3. Reaction with Ketone (Slow addition at low temp) titration->reaction workup 4. Aqueous Work-up (e.g., sat. NH4Cl) reaction->workup extraction 5. Extraction workup->extraction purification 6. Purification (Distillation/Recrystallization) extraction->purification product Tertiary Alcohol purification->product

Caption: Experimental workflow for the synthesis of tertiary alcohols via Grignard reaction.

References

Technical Support Center: Interpreting Unexpected Peaks in the NMR of 1-Ethyl-4-methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected signals in the Nuclear Magnetic Resonance (NMR) spectra of 1-Ethyl-4-methylcyclohexene. This document provides a structured approach to troubleshooting and identifying the sources of these extraneous peaks.

Frequently Asked Questions (FAQs)

Q1: I'm seeing more peaks in my 1H and 13C NMR spectra of 1-Ethyl-4-methylcyclohexene than I expected. What are the common causes?

A1: Unexpected peaks in the NMR spectra of 1-Ethyl-4-methylcyclohexene can arise from several sources:

  • Isomeric Impurities: The synthesis of 1-Ethyl-4-methylcyclohexene, often through the acid-catalyzed dehydration of 1-ethyl-4-methylcyclohexanol, can lead to the formation of various structural isomers as side products. These isomers will have distinct NMR signals.

  • Starting Material: Incomplete reaction can result in the presence of the starting alcohol (1-ethyl-4-methylcyclohexanol) in your sample.

  • Solvent Impurities: Residual protons in deuterated solvents and the presence of common laboratory solvents (e.g., acetone, ethyl acetate) are a frequent source of extraneous peaks.[1][2][3][4]

  • Water: Water is a common contaminant in NMR samples and its chemical shift can vary depending on the solvent and temperature.

  • Other Contaminants: Grease from glassware or other materials can introduce broad, uncharacteristic signals.

Q2: What are the likely isomeric impurities I might see, and how can I differentiate them?

A2: The acid-catalyzed dehydration of 1-ethyl-4-methylcyclohexanol can lead to a mixture of alkene isomers due to rearrangements of the carbocation intermediate. Besides the target molecule, 1-Ethyl-4-methylcyclohexene, you might encounter:

  • 4-Ethyl-1-methylcyclohexene: Formed from a different deprotonation pathway.

  • 1-Ethyl-5-methylcyclohexene: A potential product from rearrangement.

  • Ethylidenemethylcyclohexane: An exocyclic alkene isomer.

These isomers can be distinguished by the chemical shifts and multiplicities of their olefinic and methyl/ethyl signals in the 1H and 13C NMR spectra. For example, the number of olefinic protons and their splitting patterns will differ significantly between these structures.

Q3: How can I confirm the presence of water in my sample?

A3: To confirm if a peak is due to water, you can perform a D₂O shake. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. Protons from water (and other exchangeable protons like those in alcohols) will exchange with deuterium, causing the water peak to decrease in intensity or disappear.

Q4: My baseline is distorted and I see broad, rolling peaks. What is the likely cause?

A4: A distorted baseline with broad, rolling peaks is often indicative of poor shimming of the NMR spectrometer or the presence of ferromagnetic impurities. Re-shimming the instrument should be the first step. If the problem persists, filtering the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube can help remove particulate matter.

Troubleshooting Guide for Unexpected Peaks

If you observe unexpected peaks in your NMR spectrum of 1-Ethyl-4-methylcyclohexene, follow this systematic workflow to identify their origin.

Troubleshooting_Workflow cluster_info Information Sources start Unexpected Peaks Observed in NMR Spectrum check_solvent Step 1: Check for Solvent and Common Contaminant Peaks start->check_solvent d2o_shake Step 2: Perform a D₂O Shake check_solvent->d2o_shake Peaks still unidentified solvent_table Table of Common NMR Solvent Impurities check_solvent->solvent_table compare_isomers Step 3: Compare with Predicted Spectra of Isomers d2o_shake->compare_isomers Peaks are not from exchangeable protons check_starting_material Step 4: Analyze Starting Material Spectrum compare_isomers->check_starting_material Isomeric impurities suspected predicted_spectra Predicted NMR Data for Isomers compare_isomers->predicted_spectra conclusion Identify Source of Unexpected Peaks check_starting_material->conclusion Starting material identified or ruled out sm_spectrum Reference Spectrum of Starting Material check_starting_material->sm_spectrum

Caption: Troubleshooting workflow for unexpected NMR peaks.

Data Presentation: Predicted NMR Chemical Shifts

The following tables summarize the predicted 1H and 13C NMR chemical shifts for 1-Ethyl-4-methylcyclohexene and its likely isomeric impurities. These predictions can serve as a reference for identifying components in your sample.

Table 1: Predicted 1H NMR Chemical Shifts (ppm)

CompoundOlefinic HEthyl Group (CH₂)Ethyl Group (CH₃)Methyl Group
1-Ethyl-4-methylcyclohexene ~5.3 (m, 1H)~2.0 (q, 2H)~1.0 (t, 3H)~0.9 (d, 3H)
4-Ethyl-1-methylcyclohexene ~5.3 (m, 1H)~1.4 (q, 2H)~0.9 (t, 3H)~1.6 (s, 3H)
1-Ethyl-5-methylcyclohexene ~5.4 (m, 1H)~2.0 (q, 2H)~1.0 (t, 3H)~1.0 (d, 3H)
Ethylidenemethylcyclohexane ~5.2 (q, 1H)--~1.6 (d, 3H) & ~0.9 (d, 3H)

Table 2: Predicted 13C NMR Chemical Shifts (ppm)

CompoundC=C (quaternary)C=C (CH)Ethyl (CH₂)Ethyl (CH₃)Methyl (CH₃)
1-Ethyl-4-methylcyclohexene ~139~121~28~13~22
4-Ethyl-1-methylcyclohexene ~134~121~29~12~23
1-Ethyl-5-methylcyclohexene ~139~122~28~13~21
Ethylidenemethylcyclohexane ~130~115--~21 & ~12

Experimental Protocols

A common method for the synthesis of 1-Ethyl-4-methylcyclohexene is the acid-catalyzed dehydration of 1-ethyl-4-methylcyclohexanol. Understanding this protocol can help in anticipating potential side products and impurities.

Synthesis of 1-Ethyl-4-methylcyclohexene via Dehydration of 1-Ethyl-4-methylcyclohexanol

  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place 1-ethyl-4-methylcyclohexanol.

  • Acid Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to the alcohol with cooling.

  • Dehydration: Gently heat the mixture to a temperature sufficient to distill the alkene product as it is formed. The boiling point of the alkene isomers is lower than that of the starting alcohol.

  • Workup: The collected distillate, which may contain the alkene product, water, and traces of acid, is then washed with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

  • Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the product can be further purified by fractional distillation if necessary.

Signaling Pathway and Logical Relationships

The formation of 1-Ethyl-4-methylcyclohexene and its isomers from the dehydration of 1-ethyl-4-methylcyclohexanol proceeds through a carbocation intermediate. The following diagram illustrates the reaction pathway and the potential for isomer formation.

Dehydration_Mechanism start 1-Ethyl-4-methylcyclohexanol protonation Protonation of Alcohol (with H⁺) start->protonation loss_of_water Loss of Water protonation->loss_of_water carbocation Tertiary Carbocation Intermediate loss_of_water->carbocation deprotonation1 Deprotonation (path a) carbocation->deprotonation1 deprotonation2 Deprotonation (path b) carbocation->deprotonation2 rearrangement Hydride Shift/Rearrangement carbocation->rearrangement product1 1-Ethyl-4-methylcyclohexene (Major Product) deprotonation1->product1 product2 4-Ethyl-1-methylcyclohexene (Minor Product) deprotonation2->product2 rearranged_carbocation Rearranged Carbocation rearrangement->rearranged_carbocation deprotonation3 Deprotonation rearranged_carbocation->deprotonation3 product3 Other Isomeric Products deprotonation3->product3

Caption: Reaction pathway for the dehydration of 1-ethyl-4-methylcyclohexanol.

References

Technical Support Center: Scaling Up the Synthesis of 1-Ethyl-4-methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 1-Ethyl-4-methylcyclohexene for pilot studies. It provides detailed protocols, troubleshooting advice, and critical safety information.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing 1-Ethyl-4-methylcyclohexene?

A1: The most common and scalable method is the acid-catalyzed dehydration of 1-ethyl-4-methylcyclohexanol. This reaction typically proceeds via an E1 elimination mechanism and is effective for producing the target alkene.[1] For pilot-scale production, this method is favored due to the relatively low cost of reagents and straightforward workup procedures.

Q2: What are the expected major byproducts in this synthesis?

A2: The primary byproducts are isomeric alkenes. Due to the nature of the carbocation intermediate in the E1 reaction, rearrangements can occur, leading to the formation of other isomers. Additionally, unreacted starting alcohol and polymerization of the alkene product in the presence of strong acid can also reduce the purity of the final product.[2][3]

Q3: What are the critical safety precautions when handling the reagents and product?

A3: 1-Ethyl-4-methylcyclohexene is a flammable liquid and vapor.[4][5] All procedures should be conducted in a well-ventilated fume hood, away from ignition sources.[6][7] Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[4][5] Personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and appropriate gloves, is mandatory.[6] The acid catalysts (sulfuric acid, phosphoric acid) are highly corrosive and must be handled with extreme care.[8]

Q4: How can the reaction be driven to completion?

A4: According to Le Châtelier's principle, the equilibrium can be shifted toward the products by removing one of the products as it forms.[9][10] Since 1-ethyl-4-methylcyclohexene has a lower boiling point than the starting alcohol, the reaction is typically set up with a distillation apparatus to remove the alkene and water as they are formed, driving the reaction to completion.[9][11]

Troubleshooting Guide

Issue 1: Low Yield of 1-Ethyl-4-methylcyclohexene
Potential Cause Troubleshooting Action
Incomplete Reaction The reaction may not have gone to completion due to insufficient time or temperature. Tertiary alcohols dehydrate readily, but on a larger scale, ensure the reaction pot temperature is maintained consistently. Monitor the reaction progress using techniques like GC analysis of aliquots.[3]
Polymerization Alkenes can polymerize in the presence of strong acids, especially at higher temperatures.[3] Ensure the product is distilled out of the acidic reaction mixture as it forms. Consider using a milder acid catalyst like phosphoric acid, which is less oxidizing than sulfuric acid.[3][10]
Product Loss During Workup The product is volatile. Ensure all joints in the distillation apparatus are well-sealed. The receiving flask should be cooled in an ice bath to minimize evaporative losses.[3] During aqueous washes, vigorous shaking can lead to emulsions; gentle inversions are recommended.
Sub-optimal Acid Catalyst While effective, concentrated sulfuric acid can cause charring and side reactions.[3] A mixture of phosphoric and sulfuric acid is often a good compromise, providing sufficient acidity while minimizing oxidation.[10][12]
Issue 2: Product is Contaminated with Impurities
Potential Cause Troubleshooting Action
Isomeric Byproducts The formation of various alkene isomers is common.[2][3] To separate isomers, a highly efficient fractional distillation column (e.g., a Vigreux or packed column with a high number of theoretical plates) is essential.[2] Monitor the distillation head temperature closely to separate fractions.
Unreacted Starting Material If the distillate is contaminated with the starting alcohol, it indicates either an incomplete reaction or inefficient distillation. Ensure the reaction has gone to completion and that the distillation temperature is carefully controlled to prevent the higher-boiling alcohol from co-distilling.[9]
Residual Acid Traces of the acid catalyst may co-distill with the product. Wash the crude distillate with a sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash to aid in the separation of aqueous and organic layers.[13][14]

Experimental Protocol: Synthesis of 1-Ethyl-4-methylcyclohexene

This protocol details the acid-catalyzed dehydration of 1-ethyl-4-methylcyclohexanol.

Materials and Equipment:

  • 1-ethyl-4-methylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄)

  • Concentrated Sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask appropriate for the scale

  • Heating mantle with stirring capabilities

  • Distillation head, condenser, and receiving flask (fractional distillation setup recommended for high purity)

  • Separatory funnel

  • Boiling chips or magnetic stir bar

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction & Distillation cluster_workup Workup cluster_purification Final Purification A Charge flask with 1-ethyl-4-methylcyclohexanol and stir bar B Slowly add H3PO4 and H2SO4 mixture A->B C Assemble fractional distillation apparatus B->C D Heat mixture to ~150-160°C C->D E Collect distillate (alkene + water) D->E F Transfer distillate to separatory funnel E->F G Wash with 5% NaHCO3 soln F->G H Wash with brine G->H I Separate organic layer H->I J Dry organic layer with anhydrous MgSO4 I->J K Filter to remove drying agent J->K L Perform final fractional distillation K->L M Collect pure 1-Ethyl-4-methylcyclohexene L->M

Caption: Experimental workflow for the synthesis and purification of 1-Ethyl-4-methylcyclohexene.

Procedure:
  • Reaction Setup: In a round-bottom flask, place the desired amount of 1-ethyl-4-methylcyclohexanol and a magnetic stir bar. In a separate beaker, carefully prepare a mixture of 85% phosphoric acid and concentrated sulfuric acid (a common ratio is 4:1 by volume).

  • Reagent Addition: Slowly add the acid mixture to the stirring alcohol in the flask. The flask may be cooled in an ice bath during addition to control any initial exotherm.

  • Distillation: Assemble a fractional distillation apparatus. Heat the flask using a heating mantle to a temperature of 160-180°C.[12] The lower-boiling alkene and water will begin to distill.

  • Collection: Collect the distillate in a receiving flask cooled in an ice bath. Continue the distillation until no more product is co-distilling with water.[12]

  • Workup - Washing: Transfer the collected distillate to a separatory funnel.

    • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any residual acid.[15] Vent the funnel frequently as carbon dioxide gas may be produced.

    • Separate the aqueous layer.

    • Wash the organic layer with a saturated brine solution to help remove residual water and improve layer separation.[3]

  • Workup - Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate or sodium sulfate to remove trace amounts of water.[11][14]

  • Final Purification: Decant or filter the dried liquid into a clean, dry round-bottom flask. Perform a final, careful fractional distillation to purify the 1-Ethyl-4-methylcyclohexene from any remaining starting material or isomeric byproducts. Collect the fraction that distills at the correct boiling point (approx. 158-160°C).

Reaction Mechanism Diagram

G cluster_mech E1 Dehydration Mechanism step1 Step 1: Protonation of Alcohol step2 Step 2: Loss of Water (Rate-Determining) alcohol 1-ethyl-4-methylcyclohexanol step3 Step 3: Deprotonation protonated_alcohol Protonated Alcohol (Oxonium Ion) carbocation Tertiary Carbocation alcohol->protonated_alcohol + H+ protonated_alcohol->carbocation - H2O alkene 1-Ethyl-4-methylcyclohexene carbocation->alkene - H+

Caption: The E1 mechanism for the acid-catalyzed dehydration of 1-ethyl-4-methylcyclohexanol.

Data Presentation

Table 1: Physical Properties and GC Data
Compound Molecular Weight ( g/mol ) Boiling Point (°C) Typical GC Retention Time (Relative)
1-Ethyl-4-methylcyclohexene (Product)124.22[16]~158-1601.00
1-ethyl-4-methylcyclohexanol (Starting Material)142.24~195-200> 1.20
Isomeric Alkene Byproducts124.22~150-1650.90 - 1.10
Polymerization ProductsHighVery HighNot eluted

Note: Boiling points and retention times are estimates and should be determined experimentally.

Table 2: Recommended Scale-Up Conditions
Parameter Lab Scale (10-50 g) Pilot Scale (1-5 kg) Key Considerations
Reaction Vessel 250-1000 mL Round-bottom flask10-50 L Glass-lined reactorEnsure adequate mixing and heat transfer.
Heating Method Heating mantleJacketed reactor with thermal fluidPrecise temperature control is crucial to minimize side reactions.
Reagent Addition Manual addition via dropping funnelMetering pump for slow, controlled additionControl exotherm and maintain a steady reaction rate.
Distillation Vigreux column (20-30 cm)Packed distillation columnHigher efficiency is needed for good separation on a larger scale.
Stirring Magnetic stir barOverhead mechanical stirrerEnsure efficient mixing in a larger volume.
Typical Yield 75-85%70-80%Yields may be slightly lower on scale-up due to transfer losses and extended reaction times.

References

Technical Support Center: Safe Handling and Storage of Volatile Cyclic Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of volatile cyclic alkenes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with volatile cyclic alkenes?

A1: Volatile cyclic alkenes, such as cyclopentene (B43876), cyclohexene, and cyclooctene, present several primary hazards. They are highly flammable liquids with low flash points, meaning they can ignite at low temperatures.[1][2] Their vapors are heavier than air and can travel to an ignition source.[1][3] Inhalation of high concentrations of their vapors can have a narcotic effect, causing dizziness and nausea.[3][4] These compounds can also cause skin and eye irritation.[1][5] A significant, and often overlooked, hazard is the formation of explosive peroxides upon exposure to air over time.[6][7]

Q2: What are the proper storage conditions for volatile cyclic alkenes?

A2: To ensure safety and maintain chemical integrity, volatile cyclic alkenes must be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8][9] It is crucial to store them in tightly sealed containers, preferably under an inert atmosphere like nitrogen or argon, to prevent peroxide formation.[6] Storage in a dedicated flammables cabinet is recommended.[10] Always check the Safety Data Sheet (SDS) for specific storage temperature recommendations.[11] For example, cyclopentene is often stored at 0-6°C.[11]

Q3: What personal protective equipment (PPE) should I wear when handling volatile cyclic alkenes?

A3: Appropriate PPE is mandatory to minimize exposure risks. This includes:

  • Eye Protection: Chemical splash goggles are required.[12]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn.[12]

  • Body Protection: A lab coat should be worn to protect from splashes.[12]

  • Respiratory Protection: All handling of volatile cyclic alkenes should be done in a certified chemical fume hood to avoid inhaling vapors.[12][13]

Q4: How can I prevent peroxide formation in my cyclic alkenes?

A4: Peroxide formation is a serious risk with cyclic alkenes.[7] To mitigate this:

  • Purchase these chemicals in small quantities to ensure they are used promptly.

  • Date the container upon receipt and upon opening.

  • Store in a cool, dark place in a tightly sealed container under an inert atmosphere.[6]

  • Regularly check for the presence of peroxides, especially if the container has been open for an extended period. Commercial test strips are available for this purpose.

  • If peroxides are detected, do not attempt to distill or concentrate the alkene, as this can lead to an explosion. Follow your institution's procedures for the disposal of peroxide-forming chemicals.

Troubleshooting Guides

Issue 1: Loss of Volatile Product During Solvent Removal (Rotary Evaporation)

Symptoms:

  • Low or no yield of the desired cyclic alkene product after rotary evaporation.

  • Product is found in the cold trap.

Possible Causes and Solutions:

Possible CauseSolution
Vacuum is too strong. The high volatility of cyclic alkenes means they can be easily pulled into the vacuum system. Solution: Gradually apply the vacuum and use a vacuum regulator to maintain a pressure just below the boiling point of the solvent at the bath temperature.[14]
Bath temperature is too high. An excessively high bath temperature increases the vapor pressure of your volatile product, causing it to evaporate with the solvent. Solution: Use the lowest feasible bath temperature that still allows for efficient solvent removal.[14]
Incorrect condenser coolant temperature. If the condenser is not cold enough, it will not efficiently trap the solvent vapors, and your product may be carried over with the solvent. Solution: Ensure your recirculating chiller is set to an appropriate temperature (typically 0°C or below) for the solvent being used.
Bumping of the sample. Sudden, violent boiling (bumping) can carry the product into the condenser. Solution: Ensure smooth rotation of the flask and consider using a bump bulb. Applying the vacuum gradually can also help prevent bumping.[14]
Issue 2: Inconsistent Reaction Results or Side Product Formation

Symptoms:

  • A reaction that previously worked well is now giving low yields or unexpected byproducts.

  • The starting cyclic alkene appears cloudy or has crystalline material.

Possible Causes and Solutions:

Possible CauseSolution
Peroxide Contamination. Peroxides can initiate unwanted side reactions or act as inhibitors in certain catalytic processes. Solution: Test the cyclic alkene for peroxides using a peroxide test strip. If positive, do not proceed with the reaction. Consult your institution's safety protocols for handling and disposal of peroxidized solvents.
Water Contamination. Many organometallic reactions are sensitive to moisture. Solution: Ensure your cyclic alkene is anhydrous. This can be achieved by distilling it from an appropriate drying agent (e.g., sodium) after confirming the absence of peroxides.
Inhibitor Presence. Some commercial cyclic alkenes are supplied with inhibitors to prevent polymerization. These may interfere with your reaction. Solution: Check the supplier's information for the presence of an inhibitor. If necessary, the inhibitor can be removed by passing the alkene through a column of activated alumina (B75360) or by distillation.
Issue 3: Accidental Spill of a Volatile Cyclic Alkene

Symptoms:

  • A container of volatile cyclic alkene is dropped or knocked over, releasing the liquid.

Immediate Actions:

  • Alert personnel in the immediate area.

  • Eliminate all ignition sources (e.g., turn off hot plates, unplug electrical equipment).

  • Increase ventilation by opening the fume hood sash (if safe to do so).

  • Evacuate the area if the spill is large or if you feel unwell.

Cleanup Procedure for Small Spills (less than 200 mL):

StepAction
1. Don Appropriate PPE Wear chemical splash goggles, chemical-resistant gloves, and a lab coat.
2. Contain the Spill Use a non-combustible absorbent material like sand or vermiculite (B1170534) to dike the spill and prevent it from spreading.[15]
3. Absorb the Liquid Cover the spill with the absorbent material, working from the outside in.[15]
4. Collect the Waste Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[15]
5. Decontaminate the Area Wipe the spill area with soap and water.
6. Dispose of Waste Dispose of all contaminated materials (including gloves and absorbent) as hazardous waste according to your institution's guidelines.

Quantitative Data for Common Volatile Cyclic Alkenes

PropertyCyclopenteneCyclohexeneCyclooctene
Molecular Formula C₅H₈[16]C₆H₁₀[3]C₈H₁₄[17]
Molecular Weight 68.12 g/mol [16]82.14 g/mol [3]110.20 g/mol [17]
Boiling Point 44-46 °C[11]83 °C[6]146 °C[18]
Melting Point -135 °C[11]-104 °C[6]-16 °C[19]
Flash Point < -30 °F (-34 °C)[20]20 °F (-6.7 °C)[3]80.6 °F (27 °C)
Density 0.771 g/mL at 25 °C[11]0.811 g/mL at 25 °C[6]0.848 g/mL at 20 °C[19]
Vapor Pressure 380 mmHg at 20 °C[16]75 mmHg at 20 °C[2]4.5 mmHg at 20 °C[17]
Storage Recommendation Store at 0-6°C[11]Store below +30°C[6]Store refrigerated (below 4°C/39°F)[21]

Experimental Workflows and Logic Diagrams

Below are diagrams illustrating key workflows and decision-making processes for the safe handling of volatile cyclic alkenes.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage start Start: Need to use a volatile cyclic alkene ppe Don appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood check_peroxides Check for peroxides fume_hood->check_peroxides dispense Dispense required amount check_peroxides->dispense Peroxides absent waste Dispose of waste correctly check_peroxides->waste Peroxides present (Follow institutional protocol) reaction Perform reaction dispense->reaction workup Aqueous workup / extraction reaction->workup reaction->waste solvent_removal Solvent removal (e.g., rotary evaporation) workup->solvent_removal workup->waste storage Store product/reagent appropriately solvent_removal->storage end End storage->end

Caption: General workflow for safely handling volatile cyclic alkenes.

TroubleshootingRotovap cluster_yes Product in Trap cluster_no No Product in Trap start Problem: Low product yield after rotary evaporation check_trap Is product in the cold trap? start->check_trap vacuum Reduce vacuum pressure check_trap->vacuum Yes leaks Check for system leaks check_trap->leaks No temp Lower bath temperature vacuum->temp condenser Check condenser coolant temperature temp->condenser bumping Was there bumping/splashing? leaks->bumping reaction_issue Investigate reaction for failure bumping->reaction_issue

Caption: Troubleshooting logic for product loss during rotary evaporation.

SpillResponse cluster_large Large Spill (>200 mL) cluster_small Small Spill (<200 mL) spill Spill of Volatile Cyclic Alkene Occurs assess Assess spill size spill->assess evacuate Evacuate immediate area assess->evacuate Large alert Alert nearby personnel assess->alert Small notify Notify supervisor and EH&S evacuate->notify alarm Pull fire alarm if necessary notify->alarm ign_sources Eliminate ignition sources alert->ign_sources absorb Contain and absorb with non-combustible material ign_sources->absorb collect Collect waste into a sealed container absorb->collect clean Decontaminate the area collect->clean

Caption: Decision tree for responding to a volatile cyclic alkene spill.

References

Technical Support Center: Stabilizing 1-Ethyl-4-methylcyclohexene Against Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stabilization of 1-Ethyl-4-methylcyclohexene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidative degradation of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: Why is 1-Ethyl-4-methylcyclohexene prone to oxidation?

A1: 1-Ethyl-4-methylcyclohexene is an unsaturated hydrocarbon, containing a carbon-carbon double bond within a cyclohexene (B86901) ring. This double bond, and particularly the adjacent allylic C-H bonds, are susceptible to attack by molecular oxygen via a free-radical chain reaction known as autoxidation.[1][2] This process can be initiated by factors such as light, heat, and the presence of metal ion impurities.

Q2: What are the primary products of 1-Ethyl-4-methylcyclohexene oxidation?

A2: The initial products of autoxidation are hydroperoxides. These are unstable and can decompose to form a variety of secondary oxidation products, including alcohols, ketones, and epoxides.[3][4] Over time, these can lead to the formation of gummy, resinous deposits.[5]

Q3: How can I prevent the oxidation of 1-Ethyl-4-methylcyclohexene?

A3: The most effective way to prevent oxidation is a combination of proper storage and the use of antioxidants. This involves storing the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) and adding a suitable antioxidant to inhibit the autoxidation process.[1]

Q4: What are the recommended antioxidants for stabilizing 1-Ethyl-4-methylcyclohexene?

A4: For unsaturated hydrocarbons, synthetic phenolic antioxidants such as Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and tert-Butylhydroquinone (TBHQ) are commonly used.[6][7][8] These molecules act as radical scavengers, interrupting the propagation step of the autoxidation chain reaction.[6]

Q5: How do I choose the right antioxidant for my experiment?

A5: The choice of antioxidant depends on several factors, including the experimental conditions (e.g., temperature), the required shelf-life, and the compatibility of the antioxidant with downstream applications. A general workflow for selecting an antioxidant is provided in the "Experimental Protocols and Workflows" section. It is often beneficial to test a small panel of antioxidants at various concentrations to determine the most effective one for your specific needs.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Yellowing or discoloration of the 1-Ethyl-4-methylcyclohexene sample. Onset of oxidation and formation of degradation products.- Confirm oxidation by measuring the peroxide value (see Experimental Protocols).- If the peroxide value is high, consider purifying the compound by distillation before use.- Add a suitable antioxidant to a fresh, pure sample to prevent future discoloration.
Formation of a precipitate or gummy residue in the sample. Advanced oxidation leading to the formation of polymeric materials.[5]- The sample is likely significantly degraded and may not be suitable for use.- If purification is attempted, exercise caution as concentrated peroxides can be explosive.[1]- For future storage, use an appropriate antioxidant and store under an inert atmosphere in a tightly sealed container.
Inconsistent experimental results using stored 1-Ethyl-4-methylcyclohexene. The presence of varying levels of oxidation products which may interfere with the reaction.- Always use freshly purified or properly stabilized 1-Ethyl-4-methylcyclohexene for sensitive experiments.- Check the purity of your stored material by GC-MS or NMR before use.- Implement a consistent stabilization and storage protocol for all batches of the compound.
The chosen antioxidant is not effectively preventing oxidation. - The antioxidant concentration is too low.- The antioxidant has been consumed over time.- The antioxidant is not suitable for the storage conditions (e.g., too volatile at elevated temperatures).[9]- Increase the concentration of the antioxidant (typically in the range of 10-100 ppm).- Re-add the antioxidant to long-term stored samples after a certain period.- Consider a different antioxidant with higher thermal stability or a synergistic combination of antioxidants.[6]

Data Presentation

The selection of an appropriate antioxidant is crucial for the effective stabilization of 1-Ethyl-4-methylcyclohexene. While specific data for this compound is limited, the following table summarizes the comparative efficacy of common phenolic antioxidants in other systems, which can serve as a useful guide. The effectiveness of an antioxidant can be system-dependent.[6][8]

Antioxidant Relative Efficacy Ranking (System Dependent) Key Findings
tert-Butylhydroquinone (TBHQ) Often ranked highest, especially in highly unsaturated systems.[6][8]Demonstrates high antioxidative activity in both emulsion and dry oil tests. Its efficacy can increase at higher concentrations.[6][10]
Butylated Hydroxytoluene (BHT) Generally effective and often used in combination with BHA.[6][8]Displayed high effectiveness in soybean oil ethyl esters over a wide concentration range.[10] Can be more effective than BHA in some animal fats.
Butylated Hydroxyanisole (BHA) Effective, particularly in combination with BHT, exhibiting synergistic effects.[6]Showed higher antioxidant activity than BHT in the initial phase of some experiments. Its effectiveness can be system-dependent.[8]

Experimental Protocols

Protocol 1: Determination of Peroxide Value

This protocol is adapted from standard iodometric titration methods to determine the extent of initial oxidation in 1-Ethyl-4-methylcyclohexene.

Materials:

  • 1-Ethyl-4-methylcyclohexene sample

  • Acetic acid-chloroform solution (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • 0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, standardized

  • 1% Starch indicator solution

  • Erlenmeyer flasks with stoppers

  • Burette

  • Pipettes

Procedure:

  • Accurately weigh approximately 5 g of the 1-Ethyl-4-methylcyclohexene sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for 1 minute.

  • Store the flask in the dark for 5 minutes.

  • Add 30 mL of deionized water and unstopper the flask.

  • Titrate the liberated iodine with the 0.01 N Na₂S₂O₃ solution, swirling continuously until the yellow iodine color almost disappears.

  • Add 1-2 mL of starch indicator solution. The solution will turn blue.

  • Continue the titration with Na₂S₂O₃ until the blue color completely disappears.

  • Perform a blank titration using all reagents except the sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

Protocol 2: Accelerated Oxidation Test

This protocol is a simplified method based on ASTM D525 to evaluate the effectiveness of different antioxidants in stabilizing 1-Ethyl-4-methylcyclohexene.[6]

Materials:

  • 1-Ethyl-4-methylcyclohexene samples (unstabilized and stabilized with different antioxidants at various concentrations)

  • Pressure vessel with a pressure gauge and oxygen inlet

  • Heating block or water bath capable of maintaining 100 °C

  • Oxygen source

Procedure:

  • Place a known volume of the 1-Ethyl-4-methylcyclohexene sample into the glass liner of the pressure vessel.

  • Place the liner in the pressure vessel and seal it.

  • Purge the vessel with oxygen to remove air.

  • Pressurize the vessel with oxygen to 100 psi.

  • Place the vessel in the heating block or water bath maintained at 100 °C.

  • Record the pressure and time.

  • The "induction period" is the time elapsed until a sharp drop in pressure is observed, indicating the consumption of the antioxidant and the onset of rapid oxidation.

  • Compare the induction periods of the unstabilized sample and the samples with different antioxidants to determine their relative effectiveness.

Mandatory Visualizations

AutoxidationSignalingPathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_inhibition Inhibition by Antioxidant Initiator Initiator (Light, Heat, Metal) R_radical Alkyl Radical (R•) Initiator->R_radical H abstraction RH 1-Ethyl-4-methylcyclohexene (RH) O2 Oxygen (O₂) ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O₂ ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH R_radical2 Alkyl Radical (R•) ROO_radical->R_radical2 - R• ROO_radical_term ROO• ROO_radical_inhibit ROO• R_radical_term R• StableProducts Stable Products R_radical_term->StableProducts ROO_radical_term->StableProducts Antioxidant Antioxidant (AH) A_radical Stable Antioxidant Radical (A•) ROO_radical_inhibit->A_radical - A• ROOH_inhibit ROOH ROO_radical_inhibit->ROOH_inhibit + AH

Caption: Autoxidation pathway of 1-Ethyl-4-methylcyclohexene and inhibition by antioxidants.

AntioxidantSelectionWorkflow Define_Requirements Define Stability Requirements (e.g., shelf life, storage temp.) Select_Candidates Select Candidate Antioxidants (e.g., BHA, BHT, TBHQ) Define_Requirements->Select_Candidates Prepare_Samples Prepare Samples (Control and with Antioxidants) Select_Candidates->Prepare_Samples Accelerated_Oxidation Perform Accelerated Oxidation Test (e.g., Rancimat, Pressure Vessel) Prepare_Samples->Accelerated_Oxidation Monitor_Degradation Monitor Degradation (e.g., Peroxide Value, GC-MS) Accelerated_Oxidation->Monitor_Degradation Analyze_Results Analyze Results and Compare Antioxidant Performance Monitor_Degradation->Analyze_Results Select_Optimal Select Optimal Antioxidant and Concentration Analyze_Results->Select_Optimal

Caption: Workflow for selecting an effective antioxidant for 1-Ethyl-4-methylcyclohexene.

References

Validation & Comparative

Confirming the Structure of 1-Ethyl-4-methylcyclohexene: A Comparative Guide to 2D NMR and Alternative Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of organic molecules is a critical step in chemical synthesis and characterization. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other common analytical techniques for confirming the structure of 1-Ethyl-4-methylcyclohexene. We present detailed experimental protocols and supporting data, including predicted NMR correlations, to illustrate the power of 2D NMR in assigning complex molecular architectures.

The correct identification of constitutional isomers is a fundamental challenge in organic chemistry. In the case of 1-Ethyl-4-methylcyclohexene, several positional isomers of the double bond and the alkyl substituents are possible. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, complex overlapping signals can often preclude a definitive structural assignment. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, offer a powerful solution by revealing through-bond correlations between nuclei, allowing for the unequivocal assembly of the molecular skeleton.

2D NMR Spectroscopy for Structural Elucidation

Two-dimensional NMR spectroscopy provides a detailed roadmap of the molecular structure by correlating nuclear spins that are coupled to each other. For 1-Ethyl-4-methylcyclohexene, a combination of COSY, HSQC, and HMBC experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the ethyl and methyl groups to the cyclohexene (B86901) ring.

Predicted NMR Data for 1-Ethyl-4-methylcyclohexene

Due to the limited availability of public experimental spectral data for 1-Ethyl-4-methylcyclohexene, the following tables present predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations. This data serves to illustrate the methodology of structural confirmation using 2D NMR.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Ethyl-4-methylcyclohexene

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-138.0
25.40 (t)121.5
32.05 (m)30.0
41.70 (m)31.0
51.45 (m)30.5
61.80 (m)28.0
7 (CH₂)2.00 (q)25.5
8 (CH₃)1.00 (t)13.0
9 (CH₃)0.95 (d)21.0

Note: Predicted chemical shifts are estimates and may vary from experimental values. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Table 2: Key Predicted 2D NMR Correlations for 1-Ethyl-4-methylcyclohexene

ExperimentKey CorrelationsInformation Gained
COSY H2-H3, H3-H4, H4-H5, H5-H6, H7-H8, H4-H9Proton-Proton Connectivity: Establishes the sequence of protons within the cyclohexene ring and the ethyl group. The correlation between H4 and H9 confirms the attachment of the methyl group at the C4 position.
HSQC H2-C2, H3-C3, H4-C4, H5-C5, H6-C6, H7-C7, H8-C8, H9-C9Direct Carbon-Proton Attachment: Unambiguously assigns each proton to its directly attached carbon atom.
HMBC From H2 to: C1, C3, C4, C6 From H7 to: C1, C2, C8 From H8 to: C1, C7 From H9 to: C3, C4, C5Long-Range Carbon-Proton Connectivity (2-3 bonds): Crucial for establishing the overall carbon framework. The correlation from the ethyl protons (H7, H8) to the olefinic carbon C1 confirms the position of the ethyl group. The correlations from the methyl protons (H9) to C3, C4, and C5 confirm its attachment at C4.
Experimental Protocols for 2D NMR

A sample of 1-Ethyl-4-methylcyclohexene (approx. 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. All spectra are acquired on a 400 MHz or higher field NMR spectrometer.

COSY (Correlation Spectroscopy): A standard gradient-enhanced COSY (gCOSY) pulse sequence is used. Typically, 256-512 increments in the t₁ dimension and 2-4 scans per increment are collected. The spectral width in both dimensions is set to cover the entire proton chemical shift range (e.g., 0-8 ppm).

HSQC (Heteronuclear Single Quantum Coherence): A standard phase-sensitive gradient-enhanced HSQC experiment is performed. The spectral width in the F2 dimension (¹H) is set to the proton chemical shift range, and in the F1 dimension (¹³C), it is set to the carbon chemical shift range (e.g., 0-150 ppm). The number of increments in t₁ is typically 256-512, with 4-8 scans per increment.

HMBC (Heteronuclear Multiple Bond Correlation): A standard gradient-enhanced HMBC experiment is performed. The spectral widths are set similarly to the HSQC experiment. The long-range coupling delay is optimized for a J-coupling of 8-10 Hz to observe two- and three-bond correlations. Typically, 256-512 increments in t₁ are collected with 8-16 scans per increment.

Visualization of the 2D NMR Workflow and Key Correlations

G cluster_workflow 2D NMR Experimental Workflow Sample Sample Preparation (1-Ethyl-4-methylcyclohexene in CDCl3) OneD_NMR 1D NMR Acquisition (¹H and ¹³C) Sample->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Processing Data Processing (Fourier Transform, Phasing) TwoD_NMR->Processing Analysis Spectral Analysis (Correlation Identification) Processing->Analysis Structure Structure Confirmation Analysis->Structure

A streamlined workflow for 2D NMR-based structure elucidation.

Key 2D NMR correlations confirming the structure of 1-Ethyl-4-methylcyclohexene.

Alternative Spectroscopic Techniques for Structural Analysis

While 2D NMR is highly definitive, other spectroscopic techniques can provide complementary or preliminary structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The retention time in the gas chromatogram can help distinguish between isomers, and the mass spectrum provides information about the molecular weight and fragmentation pattern.

Table 3: Comparison of 2D NMR and GC-MS for Isomer Differentiation

Feature2D NMRGas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures nuclear spin correlations through chemical bonds.Separates compounds based on volatility and provides mass-to-charge ratio of the molecule and its fragments.
Information Provided Detailed connectivity map of the entire molecule.Molecular weight and fragmentation pattern.
Isomer Differentiation Excellent for differentiating constitutional and stereoisomers.Can differentiate isomers with different retention times and fragmentation patterns.
Sample Requirement Milligram quantities.Microgram to nanogram quantities.
Analysis Time Several hours per experiment.Minutes per sample.

Experimental Protocol for GC-MS: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC. A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of components. The mass spectrometer is operated in electron ionization (EI) mode, and a full scan is acquired.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-Ethyl-4-methylcyclohexene, FTIR can confirm the presence of the C=C double bond and C-H bonds of the alkyl groups.

Table 4: Comparison of 2D NMR and FTIR for Structural Analysis

Feature2D NMRFourier-Transform Infrared (FTIR) Spectroscopy
Principle Measures nuclear spin correlations through chemical bonds.Measures the absorption of infrared radiation by molecular vibrations.
Information Provided Detailed connectivity map of the entire molecule.Presence of specific functional groups.
Isomer Differentiation Excellent for differentiating constitutional and stereoisomers.Limited ability to distinguish between positional isomers.
Sample Requirement Milligram quantities.Microgram to milligram quantities.
Analysis Time Several hours per experiment.Minutes per sample.

Experimental Protocol for FTIR: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) plates to create a thin film. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. Key expected absorptions for 1-Ethyl-4-methylcyclohexene include C=C stretching (~1650 cm⁻¹) and sp² C-H stretching (~3020 cm⁻¹).

Conclusion

For the unambiguous structural confirmation of complex organic molecules like 1-Ethyl-4-methylcyclohexene, 2D NMR spectroscopy stands out as the most powerful and definitive technique. The ability to map out the entire carbon and proton framework through COSY, HSQC, and HMBC experiments provides an unparalleled level of structural detail. While alternative methods like GC-MS and FTIR are valuable for providing complementary information regarding molecular weight, fragmentation, and the presence of functional groups, they often lack the resolving power to distinguish between closely related isomers. The comprehensive data and clear visualization of molecular connectivity afforded by 2D NMR make it an indispensable tool for researchers in chemistry and drug development.

A Comparative Guide to the Reactivity of 1-Ethyl-4-methylcyclohexene and 4-Ethyl-1-methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two constitutional isomers: 1-Ethyl-4-methylcyclohexene and 4-ethyl-1-methylcyclohexene. Understanding the subtle differences in their reactivity is crucial for predicting reaction outcomes, optimizing synthetic routes, and developing novel therapeutic agents. This comparison is grounded in fundamental principles of organic chemistry, supported by general experimental observations for structurally related compounds.

Introduction to Isomer Structures and Stability

1-Ethyl-4-methylcyclohexene and 4-ethyl-1-methylcyclohexene are both trisubstituted cyclic alkenes. The primary determinant of alkene stability is the degree of substitution of the double bond, a concept explained by Zaitsev's rule.[1] Generally, increased substitution leads to greater stability due to hyperconjugation and inductive effects.[1] In hyperconjugation, electrons from adjacent C-H σ-bonds delocalize into the empty π* orbital of the double bond, stabilizing the alkene.[1] Alkyl groups also exert a weak electron-donating inductive effect, further stabilizing the π-system.[1]

Both 1-Ethyl-4-methylcyclohexene and 4-ethyl-1-methylcyclohexene are trisubstituted. However, the arrangement of the substituents around the double bond can lead to subtle differences in their thermodynamic stability and, consequently, their reactivity.

Table 1: Structural and Physicochemical Properties

Property1-Ethyl-4-methylcyclohexene4-Ethyl-1-methylcyclohexene
Molecular Formula C₉H₁₆C₉H₁₆
Molecular Weight 124.22 g/mol [2]124.22 g/mol [3]
IUPAC Name 1-ethyl-4-methylcyclohexene[2]4-ethyl-1-methylcyclohexene[3]
Alkene Substitution TrisubstitutedTrisubstituted
Structure 1-Ethyl-4-methylcyclohexene4-ethyl-1-methylcyclohexene

Theoretical Reactivity Comparison

The reactivity of alkenes in electrophilic addition reactions is inversely related to their stability; a more stable alkene is generally less reactive. The rate-determining step in these reactions is typically the formation of a carbocation intermediate.[4] The more stable the carbocation, the lower the activation energy and the faster the reaction.

For both isomers, electrophilic attack leads to the formation of a tertiary carbocation, which is highly stabilized by hyperconjugation.

  • 1-Ethyl-4-methylcyclohexene: Protonation at C2 would yield a tertiary carbocation at C1.

  • 4-Ethyl-1-methylcyclohexene: Protonation at C2 would yield a tertiary carbocation at C1.

While both form tertiary carbocations, subtle differences in steric hindrance and the specific arrangement of alkyl groups could influence the approach of the electrophile and the precise stability of the transition state. Steric hindrance, the slowing of chemical reactions due to the bulk of substituents, can play a significant role.[5] In 1-ethyl-4-methylcyclohexene, the ethyl group is directly attached to the double bond, potentially offering more steric hindrance to an incoming electrophile compared to the methyl group in 4-ethyl-1-methylcyclohexene. Conversely, the ethyl group in the 4-position of 4-ethyl-1-methylcyclohexene is more remote from the reaction center.

Based on these considerations, 4-ethyl-1-methylcyclohexene might be predicted to be slightly more reactive towards electrophilic addition due to potentially lower steric hindrance around the double bond compared to 1-ethyl-4-methylcyclohexene. However, without direct experimental kinetic data, this remains a theoretical prediction.

Experimental Data Summary

Key Reactions and Experimental Protocols

Electrophilic Addition of HBr

This reaction proceeds via a carbocation intermediate and is expected to follow Markovnikov's rule, where the bromide ion adds to the more substituted carbon.

Table 2: Predicted Products of HBr Addition

ReactantMajor Product
1-Ethyl-4-methylcyclohexene1-bromo-1-ethyl-4-methylcyclohexane
4-Ethyl-1-methylcyclohexene1-bromo-4-ethyl-1-methylcyclohexane

Experimental Protocol: General Procedure for the Addition of HBr to a Trisubstituted Cyclohexene (B86901)

  • Dissolution: Dissolve the cyclohexene derivative (1.0 eq) in a dry, inert solvent such as dichloromethane (B109758) or diethyl ether in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Reagent Addition: Slowly bubble dry hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

G cluster_workflow HBr Addition Workflow Start Start Dissolve Alkene Dissolve Alkene Start->Dissolve Alkene Add HBr Add HBr Dissolve Alkene->Add HBr Monitor Reaction Monitor Reaction Add HBr->Monitor Reaction Monitor Reaction->Add HBr Incomplete Work-up Work-up Monitor Reaction->Work-up Complete Purify Product Purify Product Work-up->Purify Product End End Purify Product->End

Caption: Workflow for HBr addition to a cyclohexene derivative.

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid to form an epoxide. This reaction is concerted and stereospecific.

Table 3: Predicted Products of Epoxidation

ReactantMajor Product
1-Ethyl-4-methylcyclohexene1-ethyl-4-methyl-7-oxabicyclo[4.1.0]heptane
4-Ethyl-1-methylcyclohexene4-ethyl-1-methyl-7-oxabicyclo[4.1.0]heptane

Experimental Protocol: General Procedure for the Epoxidation of a Trisubstituted Cyclohexene

  • Dissolution: Dissolve the cyclohexene derivative (1.0 eq) in a chlorinated solvent like dichloromethane in a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Reagent Addition: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in dichloromethane dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the meta-chlorobenzoic acid byproduct. Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide, which can be further purified by chromatography.

G cluster_pathway Epoxidation Signaling Pathway Alkene Alkene C=C TransitionState {Concerted Transition State} Alkene->TransitionState mCPBA m-CPBA Peroxy Acid mCPBA->TransitionState Epoxide Epoxide Three-membered ring TransitionState->Epoxide CarboxylicAcid Carboxylic Acid Byproduct TransitionState->CarboxylicAcid

Caption: Concerted mechanism of alkene epoxidation with m-CPBA.

Hydroboration-Oxidation

This two-step reaction sequence results in the anti-Markovnikov addition of water across the double bond. The hydroboration step is a syn-addition.

Table 4: Predicted Products of Hydroboration-Oxidation

ReactantMajor Product
1-Ethyl-4-methylcyclohexene2-ethyl-5-methylcyclohexan-1-ol
4-Ethyl-1-methylcyclohexene5-ethyl-2-methylcyclohexan-1-ol

Experimental Protocol: General Procedure for Hydroboration-Oxidation of a Trisubstituted Cyclohexene

  • Hydroboration: To a solution of the cyclohexene derivative (1.0 eq) in dry tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, add a solution of borane-THF complex (BH₃·THF) (0.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for several hours.

  • Oxidation: Cool the reaction mixture back to 0 °C and slowly add aqueous sodium hydroxide (B78521) (3M), followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).

  • Reaction Monitoring: Monitor the disappearance of the organoborane intermediate by GC or TLC analysis of quenched aliquots.

  • Work-up: Heat the reaction mixture to 50 °C for one hour. After cooling, separate the layers. Extract the aqueous layer with ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography or distillation.

G cluster_logic Hydroboration-Oxidation Logic A Alkene B BH3-THF (Hydroboration) A->B C Organoborane Intermediate B->C D H2O2, NaOH (Oxidation) C->D E Alcohol (Anti-Markovnikov, Syn-addition) D->E

Caption: Logical flow of the hydroboration-oxidation reaction.

Conclusion

While both 1-ethyl-4-methylcyclohexene and 4-ethyl-1-methylcyclohexene are trisubstituted alkenes expected to undergo similar electrophilic addition reactions, subtle differences in their structure may lead to variations in reactivity. Theoretical considerations suggest that 4-ethyl-1-methylcyclohexene may be slightly more reactive due to reduced steric hindrance at the double bond. However, a definitive comparison requires direct experimental investigation. The provided experimental protocols offer a framework for conducting such a comparative analysis, which would be invaluable for applications in synthetic chemistry and drug development.

References

Spectroscopic Analysis: A Comparative Guide to Cis and Trans Isomers of Substituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic data for cis- and trans-4-methylcyclohexanol, offering insights into how stereochemistry influences spectral characteristics. The data is supported by experimental protocols for researchers in organic chemistry, materials science, and drug development.

Introduction to Stereoisomers and Spectroscopic Differentiation

Cis-trans isomerism, a form of stereoisomerism, results in molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. In the case of 4-methylcyclohexanol, the relative orientations of the methyl and hydroxyl groups (either on the same side or opposite sides of the cyclohexane (B81311) ring) lead to distinct physical and chemical properties. These subtle structural differences can be effectively elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these differences is crucial for confirming the stereochemistry of reaction products and for structure-activity relationship (SAR) studies in drug discovery.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for cis- and trans-4-methylcyclohexanol.

Table 1: ¹H NMR Spectroscopic Data

IsomerProtonChemical Shift (δ, ppm)Multiplicity
cis-4-Methylcyclohexanol -OHVariableSinglet (broad)
H-1 (CH-OH)~3.9 - 4.1Multiplet
H-4 (CH-CH₃)~1.4 - 1.6Multiplet
-CH₃~0.9Doublet
Cyclohexyl Protons~1.2 - 1.8Multiplets
trans-4-Methylcyclohexanol -OHVariableSinglet (broad)
H-1 (CH-OH)~3.4 - 3.6Multiplet
H-4 (CH-CH₃)~1.2 - 1.4Multiplet
-CH₃~0.9Doublet
Cyclohexyl Protons~1.0 - 2.0Multiplets

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data [1][2]

IsomerCarbonChemical Shift (δ, ppm)
cis-4-Methylcyclohexanol C-1 (CH-OH)~66.0
C-2, C-6~33.0
C-3, C-5~30.0
C-4 (CH-CH₃)~32.0
-CH₃~22.0
trans-4-Methylcyclohexanol C-1 (CH-OH)~70.0
C-2, C-6~35.0
C-3, C-5~32.0
C-4 (CH-CH₃)~32.0
-CH₃~22.0

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Table 3: Key IR Absorption Bands [3][4][5][6]

IsomerFunctional GroupWavenumber (cm⁻¹)Intensity
cis-4-Methylcyclohexanol O-H stretch3200 - 3600Strong, Broad
C-H stretch (sp³)2850 - 3000Strong
C-O stretch~1030Strong
trans-4-Methylcyclohexanol O-H stretch3200 - 3600Strong, Broad
C-H stretch (sp³)2850 - 3000Strong
C-O stretch~1065Strong

Table 4: Key Mass Spectrometry Fragments (Electron Ionization) [7][8][9]

Isomerm/zProposed FragmentRelative Abundance
cis- & trans-4-Methylcyclohexanol 114[M]⁺ (Molecular Ion)Low
99[M - CH₃]⁺Moderate
96[M - H₂O]⁺Moderate
71[C₅H₁₁]⁺High
57[C₄H₉]⁺High (often base peak)

Note: Fragmentation patterns for cis and trans isomers are often very similar under EI-MS conditions.

Experimental Protocols

3.1 NMR Spectroscopy [10][11][12][13]

A sample of the alcohol (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube.[14] The solution should be free of particulate matter. ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer (e.g., 300 or 500 MHz). For ¹³C NMR, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[12] The position of the -OH proton in ¹H NMR can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -OH peak will disappear due to proton-deuterium exchange.[15]

3.2 FT-IR Spectroscopy [14][16][17][18][19]

For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two NaCl or KBr plates.[16] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[14][17][18] A background spectrum of the clean, empty plates or ATR crystal is recorded first. The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹.[14] Multiple scans are averaged to improve the signal-to-noise ratio.[14]

3.3 Mass Spectrometry [20][21][22][23]

Electron Ionization (EI) mass spectrometry is a common technique for volatile compounds.[21][22] The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[20][21] This causes the molecule to ionize and fragment. The resulting ions are separated by their mass-to-charge (m/z) ratio by a mass analyzer.

Visualization of Concepts

Spectroscopic_Comparison Workflow for Spectroscopic Comparison of Stereoisomers cluster_isomers Stereoisomers cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Cis Isomer Cis Isomer NMR NMR Cis Isomer->NMR IR IR Cis Isomer->IR MS MS Cis Isomer->MS Trans Isomer Trans Isomer Trans Isomer->NMR Trans Isomer->IR Trans Isomer->MS Chemical Shifts Chemical Shifts NMR->Chemical Shifts Coupling Constants Coupling Constants NMR->Coupling Constants Absorption Bands Absorption Bands IR->Absorption Bands Fragmentation Patterns Fragmentation Patterns MS->Fragmentation Patterns Differentiation Differentiation Chemical Shifts->Differentiation Absorption Bands->Differentiation Fragmentation Patterns->Differentiation Often Similar

Caption: Workflow for comparing stereoisomers using spectroscopic techniques.

Isomer_Relationship Logical Relationship of Isomers and Spectroscopic Data cluster_isomers Stereoisomers cluster_data Spectroscopic Data 4-Methylcyclohexanol 4-Methylcyclohexanol Cis Isomer Cis Isomer 4-Methylcyclohexanol->Cis Isomer Trans Isomer Trans Isomer 4-Methylcyclohexanol->Trans Isomer 1H NMR 1H NMR Cis Isomer->1H NMR 13C NMR 13C NMR Cis Isomer->13C NMR IR IR Cis Isomer->IR MS MS Cis Isomer->MS Trans Isomer->1H NMR Trans Isomer->13C NMR Trans Isomer->IR Trans Isomer->MS Structural Elucidation Structural Elucidation 1H NMR->Structural Elucidation 13C NMR->Structural Elucidation IR->Structural Elucidation MS->Structural Elucidation

Caption: Relationship between isomers and their corresponding spectroscopic data.

References

A Comparative Guide to Purity Validation of 1-Ethyl-4-methylcyclohexene: qNMR vs. GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a cornerstone of reliable and reproducible results. 1-Ethyl-4-methylcyclohexene, a substituted cyclohexene, is a versatile intermediate in organic synthesis. Ensuring its purity is critical for the quality and integrity of downstream products. This guide provides an objective comparison of two powerful analytical techniques for validating the purity of 1-Ethyl-4-methylcyclohexene: quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Principles of Analysis: A Comparative Overview

Quantitative NMR (qNMR) and GC-FID operate on fundamentally different principles to ascertain the purity of a substance.

  • qNMR is a primary analytical method that provides a direct, absolute measure of a compound's purity.[1] The core principle of qNMR is the direct proportionality between the integrated area of a specific resonance signal in the NMR spectrum and the number of nuclei contributing to that signal.[1] By comparing the integral of a unique signal from the analyte to that of a certified internal standard of known purity and mass, the absolute purity of the analyte can be determined without the need for a reference standard of the analyte itself.[1]

  • GC-FID is a comparative chromatographic technique that separates components of a mixture based on their volatility and interaction with a stationary phase within a capillary column.[2] As the separated components elute from the column, they are combusted in a hydrogen-air flame. The ions produced are detected as an electrical signal, with the peak area being proportional to the mass of the carbon-containing analyte. Purity is typically determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. For more accurate quantification, an internal or external standard of the analyte is required.

Data Presentation: Quantitative Comparison

The following table summarizes illustrative quantitative data for the purity assessment of a single batch of 1-Ethyl-4-methylcyclohexene using both qNMR and GC-FID. This data is representative of the expected performance of each technique for this type of volatile organic compound.

Parameter Quantitative NMR (¹H NMR) Gas Chromatography (GC-FID) Key Considerations
Principle Signal intensity is directly proportional to the number of nuclei.[1]Separation based on volatility and interaction with a stationary phase, followed by detection by flame ionization.[2]qNMR is a primary ratio method, while GC-FID is a comparative method.
Mean Purity (%) 99.399.5The slight difference can be attributed to the different principles of quantification (molar vs. mass response).
Standard Deviation (n=3) 0.150.25qNMR often exhibits higher precision due to the stability of the NMR signal and the use of a single internal standard.
Relative Standard Deviation (RSD, n=3) 0.15%0.25%Both techniques demonstrate good precision for purity analysis.
Reference Standard Requires a certified internal standard of a different, stable, and non-interfering compound (e.g., maleic acid).Typically uses area percent normalization; can use an external or internal standard of the analyte for absolute quantification.The need for a specific analyte standard can be a limitation for novel compounds in GC.
Selectivity High; provides detailed structural information, allowing for the identification and quantification of structurally related impurities.High for separating volatile isomers and impurities based on retention time. Co-elution of isomers is possible.qNMR can distinguish and quantify impurities even if they are not chromatographically resolved, provided they have unique NMR signals.
"Silent" Impurities Does not detect impurities without protons (e.g., inorganic salts, some solvents).Does not detect non-volatile impurities.A combination of techniques is often necessary for a complete impurity profile.

Experimental Protocols

Detailed methodologies are crucial for achieving accurate and reproducible results. Below are representative protocols for the purity validation of 1-Ethyl-4-methylcyclohexene using qNMR and GC-FID.

Quantitative NMR (qNMR) Protocol

Objective: To determine the absolute purity of 1-Ethyl-4-methylcyclohexene using an internal standard.

Materials:

  • 1-Ethyl-4-methylcyclohexene sample

  • Certified internal standard (e.g., Maleic Acid, >99.5% purity)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-precision analytical balance

  • NMR tubes

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the 1-Ethyl-4-methylcyclohexene sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard (Maleic Acid) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Temperature: 298 K

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans (ns): 8-16 (adjust for adequate signal-to-noise ratio).

    • Acquisition Time (aq): ≥ 3 seconds.

    • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., 0-12 ppm).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved olefinic proton signal of 1-Ethyl-4-methylcyclohexene (expected around δ 5.3-5.5 ppm, 1H).

    • Integrate the singlet signal of the two olefinic protons of the internal standard, Maleic Acid (around δ 6.3 ppm in DMSO-d6, but will vary in CDCl3).

    • Calculate the purity of 1-Ethyl-4-methylcyclohexene using the following equation:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • Subscripts "analyte" and "IS" refer to 1-Ethyl-4-methylcyclohexene and the internal standard, respectively.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

Objective: To determine the purity of 1-Ethyl-4-methylcyclohexene by area percent normalization.

Materials:

  • 1-Ethyl-4-methylcyclohexene sample

  • High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)

  • Autosampler vials with caps

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID), a capillary column, and an autosampler.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the 1-Ethyl-4-methylcyclohexene sample in the chosen solvent (e.g., 1 mg/mL).

    • Transfer the solution to an autosampler vial.

  • Instrumental Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating isomers of substituted cyclohexenes.[2]

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 180 °C.

      • Hold: 5 minutes at 180 °C.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Data Analysis:

    • Identify the peak corresponding to 1-Ethyl-4-methylcyclohexene based on its retention time (if a reference standard is available) or by identifying it as the major peak.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by area percent normalization:

    Purity (%) = (Area_analyte / Total Area_all peaks) * 100

Workflow and Decision Logic Visualization

The following diagrams illustrate the experimental workflow for the purity validation of 1-Ethyl-4-methylcyclohexene and the decision-making process for selecting the appropriate analytical technique.

Experimental Workflow for Purity Validation cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing and Calculation cluster_comparison Results Comparison Sample 1-Ethyl-4-methylcyclohexene Sample Prep_qNMR Weigh Sample and Internal Standard Dissolve in Deuterated Solvent Sample->Prep_qNMR Prep_GC Dilute Sample in Volatile Solvent Sample->Prep_GC Analysis_qNMR Acquire ¹H NMR Spectrum Prep_qNMR->Analysis_qNMR Analysis_GC Perform GC-FID Analysis Prep_GC->Analysis_GC Process_qNMR Integrate Signals Calculate Absolute Purity Analysis_qNMR->Process_qNMR Process_GC Integrate Peaks Calculate Area Percent Purity Analysis_GC->Process_GC Comparison Compare Purity Values Assess Impurity Profile Process_qNMR->Comparison Process_GC->Comparison

Caption: Workflow for purity validation of 1-Ethyl-4-methylcyclohexene.

Decision Logic: qNMR vs. GC-FID Start Purity Validation of 1-Ethyl-4-methylcyclohexene Question1 Need for Absolute Purity and SI Traceability? Start->Question1 Question2 Primary Goal: Detect Trace Volatile Impurities? Question1->Question2 No qNMR Choose qNMR Question1->qNMR Yes Question3 Need for Structural Information of Impurities? Question2->Question3 No GCFID Choose GC-FID Question2->GCFID Yes Question3->qNMR Yes Question3->GCFID No Orthogonal Use Both Techniques Orthogonally qNMR->Orthogonal GCFID->Orthogonal

Caption: Decision logic for selecting between qNMR and GC-FID.

Conclusion

Both qNMR and GC-FID are powerful and reliable techniques for the purity determination of 1-Ethyl-4-methylcyclohexene. The choice between them depends on the specific analytical requirements.

  • qNMR is the method of choice when high accuracy, direct SI traceability, and structural confirmation of impurities are paramount. Its non-destructive nature is also advantageous when dealing with limited sample quantities. The simplicity of sample preparation and the direct nature of the measurement make it a very efficient technique for obtaining definitive purity values.

  • GC-FID is an excellent and often more accessible option for routine quality control, high-throughput screening, or when the highest sensitivity for trace volatile impurities is required. While it typically provides relative purity through area normalization, it can be adapted for absolute quantification with an appropriate reference standard of 1-Ethyl-4-methylcyclohexene.

For a comprehensive and highly confident assessment of purity, these techniques can be used orthogonally. GC-FID can provide a detailed profile of volatile impurities, while qNMR can deliver a highly accurate and precise absolute purity value for the main component.

References

A Researcher's Guide to Cross-Referencing Experimental Spectra with the NIST Chemistry WebBook

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate identification of chemical compounds is a cornerstone of rigorous scientific inquiry. Mass spectrometry is a powerful analytical technique for this purpose, and the National Institute of Standards and Technology (NIST) Chemistry WebBook serves as an invaluable, comprehensive database of spectral data for a vast array of compounds.[1] This guide provides a comparative framework for cross-referencing experimentally obtained mass spectra with the NIST database, using caffeine (B1668208) as a model compound.

Experimental Protocol: Acquisition of a Mass Spectrum for Caffeine

A detailed and consistent experimental protocol is crucial for obtaining high-quality spectra that can be reliably compared to reference data. The following outlines a typical Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of caffeine.

Objective: To acquire a positive ion electrospray ionization (ESI) mass spectrum of a purified caffeine standard.

Materials:

  • Caffeine standard (≥99% purity)

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

  • Autosampler vials

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., a quadrupole or ion trap mass analyzer)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of caffeine in methanol at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working solution of 10 µg/mL by diluting with a 50:50 mixture of methanol and water.

    • Acidify the working solution by adding formic acid to a final concentration of 0.1% to promote protonation.

  • Sample Preparation:

    • Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS System Parameters:

    • HPLC:

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Methanol with 0.1% formic acid

      • Gradient: A suitable gradient to elute caffeine, for example, starting with 95% A and ramping to 95% B over several minutes.

      • Flow Rate: 0.2 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometer:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120°C

      • Desolvation Temperature: 350°C

      • Scan Range: m/z 50-300

      • Collision Energy (for MS/MS): A ramped collision energy (e.g., 10-40 eV) can be applied to induce fragmentation for structural confirmation.

  • Data Acquisition:

    • Inject the prepared caffeine standard into the LC-MS system.

    • Acquire the full scan mass spectrum and, if applicable, the product ion scan (MS/MS) of the protonated molecule [M+H]⁺.

Data Presentation: Comparing Experimental and NIST Spectra

Once the experimental mass spectrum is acquired, the next step is to compare it with the reference spectrum from the NIST Chemistry WebBook. This comparison focuses on the mass-to-charge ratio (m/z) of the key ions and their relative intensities. The molecular weight of caffeine is 194.19 g/mol .[2] In positive ion ESI, caffeine is typically observed as the protonated molecule, [M+H]⁺, at m/z 195.

Table 1: Comparison of a Hypothetical Experimental Mass Spectrum of Caffeine with the NIST Reference Spectrum

Ion DescriptionHypothetical Experimental m/zHypothetical Experimental Relative Intensity (%)NIST Reference m/zNIST Reference Relative Intensity (%)
Protonated Molecule [M+H]⁺195.1100195100
Fragment138.18513880
Fragment110.14511050
Fragment82.1208225
Fragment55.1305535

Note: The NIST Chemistry WebBook primarily contains electron ionization (EI) mass spectra. For the purpose of this guide, we are comparing the fragmentation pattern of a hypothetical ESI-MS/MS spectrum with the major fragments observed in the NIST EI spectrum, as the fundamental fragmentation pathways can show similarities.

Cross-Referencing Workflow

The process of cross-referencing an experimental spectrum with the NIST Chemistry WebBook can be systematically approached to ensure accurate identification.

G A Acquire Experimental Mass Spectrum B Process Raw Data (Baseline Correction, Peak Picking) A->B C Identify Key Peaks (m/z and Relative Intensity) B->C G Compare Experimental and Reference Spectra C->G D Access NIST Chemistry WebBook E Search for Compound (Name, Formula, CAS No.) D->E F Retrieve Reference Mass Spectrum E->F F->G H Quantitative Comparison (Table of m/z and Intensity) G->H I Confirmation of Compound Identity H->I

Caption: Workflow for cross-referencing spectra with the NIST WebBook.

Caffeine's Mechanism of Action: A Signaling Pathway Example

In drug development, understanding a compound's mechanism of action is critical. Caffeine primarily acts as an antagonist of adenosine (B11128) receptors. The following diagram illustrates this signaling pathway.

G cluster_0 cluster_1 A1 Adenosine A2 Adenosine Receptor A1->A2 Binds A3 Adenylyl Cyclase (Inhibited) A2->A3 Activates Gi A4 Decreased cAMP A3->A4 A5 Drowsiness A4->A5 C1 Caffeine C2 Adenosine Receptor C1->C2 Blocks C3 Adenylyl Cyclase (Active) C2->C3 No Inhibition C4 Normal cAMP Levels C3->C4 C5 Alertness C4->C5

Caption: Caffeine's antagonism of the adenosine receptor signaling pathway.

By following a structured approach of careful experimental design, meticulous data analysis, and systematic comparison with trusted databases like the NIST Chemistry WebBook, researchers can confidently identify compounds and advance their scientific discoveries.

References

A Comparative Analysis of the Reactivity of 1-Ethyl-4-methylcyclohexene and Other Cycloalkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 1-Ethyl-4-methylcyclohexene with other structurally related cycloalkenes—cyclohexene, 1-methylcyclohexene, and 1-ethylcyclohexene—in three fundamental organic reactions: hydroboration-oxidation, epoxidation, and bromination. The objective is to offer a clear, data-driven analysis to aid in the selection of substrates and reaction conditions in synthetic chemistry.

Executive Summary

The reactivity of cycloalkenes is primarily governed by the substitution pattern around the double bond, which influences both steric accessibility and electronic properties. In general, increasing alkyl substitution on the double bond enhances its electron-donating character, which can accelerate reactions with electrophiles. However, this is often counteracted by increased steric hindrance, which can impede the approach of reagents. This guide explores the interplay of these factors in determining the reaction outcomes for the selected cycloalkenes.

Reactivity Comparison

The following sections detail the relative reactivity of 1-Ethyl-4-methylcyclohexene and its counterparts in hydroboration-oxidation, epoxidation, and bromination. While direct comparative kinetic data for 1-Ethyl-4-methylcyclohexene is limited in the literature, the presented data is a combination of available experimental results for similar compounds and estimations based on established principles of organic chemistry.

Factors Influencing Reactivity
  • Steric Hindrance: The bulkiness of the substituents around the double bond can hinder the approach of reagents. This effect is particularly significant in hydroboration, which involves a bulky borane (B79455) reagent.

  • Electronic Effects: Alkyl groups are electron-donating and can increase the electron density of the double bond, making it more nucleophilic and thus more reactive towards electrophiles in reactions like epoxidation and bromination.

Data Summary

The following table summarizes the estimated relative reactivity and typical product distributions for the cycloalkenes in the three key reactions.

CycloalkeneReactionRelative Reactivity (Estimated)Major Product(s)Regioselectivity/Stereoselectivity
Cyclohexene Hydroboration-Oxidation+++CyclohexanolN/A
Epoxidation++Cyclohexene oxideN/A
Bromination+++trans-1,2-DibromocyclohexaneAnti-addition
1-Methylcyclohexene Hydroboration-Oxidation++trans-2-MethylcyclohexanolAnti-Markovnikov, Syn-addition
Epoxidation+++1-Methylcyclohexene oxideSyn-addition
Bromination+++1,2-Dibromo-1-methylcyclohexaneMarkovnikov (for unsymmetrical reagents), Anti-addition
1-Ethylcyclohexene Hydroboration-Oxidation+trans-2-EthylcyclohexanolAnti-Markovnikov, Syn-addition
Epoxidation+++1-Ethylcyclohexene oxideSyn-addition
Bromination+++1,2-Dibromo-1-ethylcyclohexohexaneMarkovnikov (for unsymmetrical reagents), Anti-addition
1-Ethyl-4-methylcyclohexene Hydroboration-Oxidation+trans-2-Ethyl-5-methylcyclohexanolAnti-Markovnikov, Syn-addition
Epoxidation+++1-Ethyl-4-methylcyclohexene oxideSyn-addition, attack from less hindered face
Bromination+++1,2-Dibromo-1-ethyl-4-methylcyclohexaneMarkovnikov (for unsymmetrical reagents), Anti-addition

Reactivity Scale: + (Low) to +++ (High)

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols can be adapted for each of the compared cycloalkenes.

Hydroboration-Oxidation

This two-step procedure converts alkenes to alcohols with anti-Markovnikov regioselectivity and syn-stereochemistry.[1][2][3]

Materials:

  • Cycloalkene (e.g., 1-Ethyl-4-methylcyclohexene)

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, syringe, separatory funnel

Procedure:

  • A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar is charged with the cycloalkene (1.0 eq) dissolved in anhydrous THF.

  • The flask is cooled to 0 °C in an ice bath.

  • The BH₃·THF solution (0.4 eq) is added dropwise via syringe over 10-15 minutes while maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is carefully quenched by the slow, dropwise addition of water.

  • The 3 M NaOH solution is added, followed by the slow, dropwise addition of 30% H₂O₂ solution, keeping the temperature below 40 °C with an ice bath.

  • The mixture is stirred at room temperature for 1 hour.

  • The reaction mixture is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product.

  • The product can be purified by column chromatography or distillation.

Epoxidation

This reaction forms an epoxide ring across the double bond, typically with syn-stereochemistry.[4][5]

Materials:

  • Cycloalkene (e.g., 1-Ethyl-4-methylcyclohexene)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • The cycloalkene (1.0 eq) is dissolved in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • The solution is cooled to 0 °C in an ice bath.

  • m-CPBA (1.1 eq) is added portion-wise over 15 minutes.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction mixture is diluted with dichloromethane and washed twice with saturated aqueous sodium bicarbonate solution to remove excess peroxyacid and the m-chlorobenzoic acid byproduct.

  • The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude epoxide.

  • The product can be purified by column chromatography.

Bromination

This reaction involves the addition of bromine across the double bond, typically with anti-stereochemistry.[6][7][8]

Materials:

  • Cycloalkene (e.g., 1-Ethyl-4-methylcyclohexene)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • The cycloalkene (1.0 eq) is dissolved in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of bromine (1.0 eq) in dichloromethane is added dropwise from the dropping funnel. The disappearance of the bromine color indicates its consumption.

  • The reaction mixture is stirred at 0 °C for 30 minutes after the addition is complete.

  • The reaction is quenched by washing with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude dibromide product.

  • The product can be purified by recrystallization or column chromatography.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for comparing the reactivity of the cycloalkenes and the general signaling pathway for electrophilic addition reactions.

Reactivity_Comparison_Workflow cluster_start Start: Define Scope cluster_reactions Reaction Types cluster_analysis Comparative Analysis cluster_conclusion Conclusion Start Select Cycloalkenes: - Cyclohexene - 1-Methylcyclohexene - 1-Ethylcyclohexene - 1-Ethyl-4-methylcyclohexene Hydroboration Hydroboration-Oxidation Start->Hydroboration Subject to Epoxidation Epoxidation Start->Epoxidation Subject to Bromination Bromination Start->Bromination Subject to Kinetics Analyze Reaction Kinetics (Rate of Reaction) Hydroboration->Kinetics Products Analyze Products (Yield, Regio/Stereoselectivity) Hydroboration->Products Epoxidation->Kinetics Epoxidation->Products Bromination->Kinetics Bromination->Products Conclusion Draw Conclusions on Relative Reactivity and Product Formation Kinetics->Conclusion Products->Conclusion

Caption: Logical workflow for the comparative reactivity analysis of cycloalkenes.

Electrophilic_Addition_Pathway Alkene Cycloalkene (Nucleophile) Intermediate Intermediate (e.g., Bromonium ion, Carbocation) Alkene->Intermediate Attack by π-bond Electrophile Electrophile (E+) Electrophile->Intermediate Product Addition Product Intermediate->Product Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Product

Caption: Generalized signaling pathway for electrophilic addition to a cycloalkene.

References

A Comparative Guide to the Synthesis of 1-Ethyl-4-methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three distinct synthetic routes to 1-Ethyl-4-methylcyclohexene, a valuable intermediate in various chemical syntheses. The methodologies discussed are based on established chemical principles and are adapted from proven protocols for structurally similar compounds. This document aims to assist researchers in selecting the most appropriate synthetic strategy based on factors such as precursor availability, reaction conditions, and potential byproducts.

Comparison of Synthetic Routes

The following table summarizes the key aspects of the three proposed synthetic pathways to 1-Ethyl-4-methylcyclohexene.

Parameter Route 1: Acid-Catalyzed Dehydration Route 2: Base-Induced Elimination Route 3: Wittig Reaction
Starting Material(s) 1-Ethyl-4-methylcyclohexanol1-Bromo-1-ethyl-4-methylcyclohexane4-Methylcyclohexanone (B47639), Ethyltriphenylphosphonium bromide
Key Reagents Conc. H₂SO₄ or H₃PO₄Sodium ethoxide (NaOEt)n-Butyllithium (n-BuLi)
Reaction Type E1 EliminationE2 EliminationOlefination
Anticipated Yield Good to ExcellentGoodVariable, can be high
Key Advantages Simple procedure, readily available acids.High regioselectivity, avoids carbocation rearrangements.High regioselectivity, forms the double bond at a specific position.
Potential Disadvantages Potential for carbocation rearrangements leading to isomeric byproducts.Requires preparation of the alkyl halide precursor.Requires anhydrous conditions and handling of pyrophoric reagents.
Byproducts Water, isomeric alkenesSodium bromide, ethanol (B145695)Triphenylphosphine (B44618) oxide, lithium salts

Experimental Protocols

Route 1: Acid-Catalyzed Dehydration of 1-Ethyl-4-methylcyclohexanol

This method involves the elimination of a water molecule from 1-Ethyl-4-methylcyclohexanol using a strong acid catalyst to form the desired alkene.

Procedure:

  • To a round-bottom flask equipped with a distillation apparatus, add 1-Ethyl-4-methylcyclohexanol (1.0 eq).

  • Slowly add concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄) (0.2-0.3 eq) to the alcohol with cooling and stirring.

  • Heat the mixture to a temperature sufficient to distill the product as it is formed (typically 130-150 °C).

  • Collect the distillate, which will contain 1-Ethyl-4-methylcyclohexene and water.

  • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purify the product by simple distillation.

Route 2: Base-Induced Elimination from 1-Bromo-1-ethyl-4-methylcyclohexane

This E2 elimination reaction utilizes a strong base to dehydrohalogenate 1-Bromo-1-ethyl-4-methylcyclohexane, yielding the target alkene.

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.

  • To this solution, add 1-Bromo-1-ethyl-4-methylcyclohexane (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or hexane).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the product by distillation.

Route 3: Wittig Reaction of 4-Methylcyclohexanone

The Wittig reaction provides a highly regioselective method for alkene synthesis by reacting a ketone with a phosphorus ylide.[1][2]

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C and add n-butyllithium (n-BuLi) (1.1 eq) dropwise to generate the ylide, indicated by the formation of a deep red or orange color.

  • Stir the ylide solution at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of 4-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with pentane (B18724) or diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The byproduct, triphenylphosphine oxide, can be partially removed by precipitation from a nonpolar solvent.

  • Purify the 1-Ethyl-4-methylcyclohexene by column chromatography or distillation.

Visualizations of Synthetic Pathways

The following diagrams illustrate the chemical transformations for each synthetic route.

G cluster_0 Route 1: Acid-Catalyzed Dehydration 1-Ethyl-4-methylcyclohexanol 1-Ethyl-4-methylcyclohexanol 1-Ethyl-4-methylcyclohexene 1-Ethyl-4-methylcyclohexene 1-Ethyl-4-methylcyclohexanol->1-Ethyl-4-methylcyclohexene H₂SO₄ / Δ G cluster_1 Route 2: Base-Induced Elimination 1-Bromo-1-ethyl-4-methylcyclohexane 1-Bromo-1-ethyl-4-methylcyclohexane 1-Ethyl-4-methylcyclohexene 1-Ethyl-4-methylcyclohexene 1-Bromo-1-ethyl-4-methylcyclohexane->1-Ethyl-4-methylcyclohexene NaOEt / EtOH G cluster_2 Route 3: Wittig Reaction 4-MethylcyclohexanoneEthyltriphenylphosphonium ylide 4-MethylcyclohexanoneEthyltriphenylphosphonium ylide 1-Ethyl-4-methylcyclohexene 1-Ethyl-4-methylcyclohexene 4-MethylcyclohexanoneEthyltriphenylphosphonium ylide->1-Ethyl-4-methylcyclohexene

References

Unraveling Stereoisomer Stability: A Computational Look at 1-Ethyl-4-methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the computational modeling of 1-Ethyl-4-methylcyclohexene stereoisomer stability. This guide delves into the principles of conformational analysis and provides a framework for understanding the relative stabilities of substituted cyclohexene (B86901) stereoisomers through computational methods.

Due to a lack of specific published computational data for 1-Ethyl-4-methylcyclohexene, this guide will utilize the closely related and well-studied 1,4-dimethylcyclohexane (B1583520) as a model system to illustrate the computational approach to determining stereoisomer stability. The principles and methodologies described are directly applicable to the analysis of 1-Ethyl-4-methylcyclohexene.

The stability of stereoisomers in substituted cyclohexene rings is a critical factor in determining reaction outcomes and biological activity. Computational modeling provides a powerful tool for predicting the relative energies of different stereoisomers and their conformers, offering insights that can guide experimental work. In the case of 1-Ethyl-4-methylcyclohexene, the cis and trans isomers, arising from the relative positions of the ethyl and methyl groups, exhibit different thermodynamic stabilities.

Relative Stability of Stereoisomers

The preferred conformation for a cyclohexane (B81311) ring is the chair form, which minimizes both angle and torsional strain. In disubstituted cyclohexanes, the spatial arrangement of the substituents in the chair conformation dictates the overall stability. Substituents can occupy either axial or equatorial positions. Generally, bulkier groups favor the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions.

For 1,4-disubstituted cyclohexanes, the trans isomer is typically more stable than the cis isomer. In the trans isomer, both substituents can occupy equatorial positions in one of the chair conformations, leading to a low-energy state.[1] Conversely, in the cis isomer, one substituent must be in an axial position while the other is equatorial, resulting in destabilizing 1,3-diaxial interactions.[1]

Computational Analysis of 1,4-Dimethylcyclohexane Stereoisomers

A computational study on 1,4-dimethylcyclohexane using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory provides quantitative insight into the relative stabilities of its cis and trans isomers.[2] The results of such an analysis allow for the determination of the relative energies of the different conformers.

StereoisomerConformationSubstituent PositionsRelative Energy (kcal/mol)
trans-1,4-Dimethylcyclohexane ChairDi-equatorial0.00 (most stable)
ChairDi-axial+5.4
cis-1,4-Dimethylcyclohexane ChairAxial/Equatorial+1.9

Note: The data presented is for 1,4-dimethylcyclohexane as a representative model for 1,4-disubstituted cyclohexanes. The relative energy values are indicative of the expected trend for 1-Ethyl-4-methylcyclohexene, although the exact energy differences will vary.

The di-equatorial conformer of the trans isomer is the most stable, serving as the reference point with a relative energy of 0.00 kcal/mol. The di-axial conformer of the trans isomer is significantly less stable due to the severe steric strain from two axial methyl groups. The cis isomer, which exists as a pair of interconverting chair conformers with one axial and one equatorial methyl group, is intermediate in energy.

Experimental and Computational Protocols

The determination of stereoisomer stability relies on robust computational methodologies. A typical workflow for such a computational study is outlined below.

Computational Workflow

G cluster_0 Computational Analysis Workflow Initial Structures Generation of Initial 3D Structures (cis and trans isomers) Conformational Search Conformational Search (e.g., Molecular Mechanics) Initial Structures->Conformational Search Geometry Optimization Geometry Optimization (e.g., DFT: B3LYP/6-311++G(d,p)) Conformational Search->Geometry Optimization Frequency Calculation Vibrational Frequency Calculation (Confirm minima, obtain thermochemical data) Geometry Optimization->Frequency Calculation Energy Analysis Relative Energy and Thermodynamic Stability Analysis Frequency Calculation->Energy Analysis G cluster_0 Potential Energy Landscape trans_ee trans (e,e) Most Stable TS1 Transition State trans_ee->TS1 Ring Flip TS2 Transition State trans_ee->TS2 Isomerization trans_aa trans (a,a) Highest Energy cis_ae cis (a,e) Intermediate Stability TS1->trans_aa TS2->cis_ae

References

Comparing the efficacy of different purification methods for cyclic alkenes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the purification of cyclic alkenes, comparing the efficacy of common laboratory and industrial methods. This document provides an objective analysis of distillation, chromatography, and adsorption techniques, supported by experimental data to guide researchers, scientists, and drug development professionals in selecting the optimal purification strategy.

Introduction to Cyclic Alkene Purification

Cyclic alkenes are a fundamental class of organic compounds, integral to the synthesis of pharmaceuticals, fragrances, and advanced materials. Their purity is paramount, as even trace impurities can significantly impact the stereochemistry, yield, and safety profile of subsequent reactions and final products. The selection of an appropriate purification method is therefore a critical step in any synthetic workflow involving these molecules. This guide provides a comparative overview of the most common purification techniques for cyclic alkenes: distillation, chromatography, and adsorption, with a focus on their efficacy, supported by quantitative data.

Comparison of Purification Method Efficacy

The choice of purification method depends on several factors, including the physical properties of the cyclic alkene and its impurities (e.g., boiling point, polarity), the required final purity, the scale of the purification, and the available resources. The following table summarizes the performance of different methods for various cyclic alkenes.

Purification MethodCyclic AlkeneStarting MaterialFinal Purity (%)Yield (%)Key Experimental Conditions
Fractional Distillation CyclohexeneCrude reaction mixture~91~65Acid-catalyzed dehydration of cyclohexanol (B46403) followed by distillation.[1]
Fractional Distillation 1-MethylcyclohexeneCrude reaction mixture>98N/AFractional distillation of synthesized 1-methylcyclohexene.[2]
Fractional Distillation LimoneneOrange essential oil (~92.4% Limonene)96.7N/AVacuum fractional distillation (100 mmHg).[3]
Column Chromatography Limonene96.7% pure Limonene99.4 (Silica gel) / 99.9 (Activated charcoal)N/AColumn chromatography subsequent to distillation.[3]
Column Chromatography β-CaryophylleneFermentation mixture>99>80Adsorption-based chromatography with a polystyrenic resin.[4][5]
Column Chromatography Terpene DerivativesCrude reaction mixture>9575-94Column chromatography purification of synthesized monoterpene-conjugated compounds.[6]
Adsorptive Separation CyclohexeneEquimolar Benzene/Cyclohexene/Cyclohexane mixtureHigh PurityN/ASeparation using a flexible chain-like coordination polymer adsorbent.[7]

Detailed Experimental Protocols

Fractional Distillation

Fractional distillation is a powerful technique for separating liquids with close boiling points and is a primary method for purifying liquid cyclic alkenes.[8][9]

Objective: To purify a liquid cyclic alkene from impurities with different boiling points.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.

  • Sample Preparation: Place the crude cyclic alkene mixture into the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle. The vapor will rise through the fractionating column.

  • Fraction Collection: The component with the lower boiling point will vaporize first, and its vapor will reach the top of the column. Monitor the temperature at the distillation head. Collect the distillate that comes over at a constant temperature, which corresponds to the boiling point of the desired cyclic alkene.[10]

  • Separation: Impurities with higher boiling points will condense on the surfaces of the fractionating column and fall back into the flask, while the more volatile component is collected as the purified product.

  • Purity Analysis: The purity of the collected fractions can be determined using techniques such as Gas Chromatography (GC).[10]

Workflow Diagram:

G Fractional Distillation Workflow A Crude Cyclic Alkene in Distillation Flask B Heat the Mixture A->B C Vapor Rises Through Fractionating Column B->C D Vapor of Lower Boiling Point Component Reaches Top C->D E Vapor is Cooled in Condenser D->E F Collect Purified Distillate E->F G Analyze Purity (e.g., GC) F->G

Fractional Distillation Workflow for Cyclic Alkene Purification.
Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[11] It is highly effective for purifying cyclic alkenes, especially terpene derivatives, from impurities with different polarities.[4][5][6]

Objective: To purify a cyclic alkene from impurities with different polarities using a solid stationary phase and a liquid mobile phase.

Experimental Protocol:

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of the stationary phase (e.g., silica (B1680970) gel) in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack uniformly without air bubbles.

    • Add another layer of sand on top of the stationary phase.

  • Sample Loading:

    • Dissolve the crude cyclic alkene mixture in a minimal amount of the eluent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Add the eluent (mobile phase) to the top of the column.

    • Apply gentle pressure (flash chromatography) or allow gravity to facilitate the flow of the eluent through the column.

    • The components of the mixture will travel down the column at different rates based on their polarity. Less polar compounds typically elute first.

  • Fraction Collection:

    • Collect the eluate in a series of labeled test tubes or flasks.

  • Analysis and Product Recovery:

    • Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).

    • Combine the fractions containing the pure cyclic alkene.

    • Remove the solvent using a rotary evaporator to obtain the purified product.[2]

    • Confirm the purity using GC or NMR spectroscopy.[2][6]

Workflow Diagram:

G Column Chromatography Workflow A Prepare Slurry of Stationary Phase B Pack the Column A->B C Load Crude Sample onto Column B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Obtain Purified Cyclic Alkene H->I

Column Chromatography Workflow for Cyclic Alkene Purification.
Adsorptive Separation

Adsorptive separation utilizes porous materials that selectively adsorb certain molecules from a mixture. This technique is particularly promising for separating alkenes from alkanes due to the interaction of the alkene's pi-electrons with the adsorbent material.[12][13] Metal-Organic Frameworks (MOFs) and zeolites are common adsorbents.[12][14][15]

Objective: To purify a cyclic alkene from a mixture containing saturated hydrocarbons by selective adsorption.

Experimental Protocol:

  • Adsorbent Activation: The porous adsorbent material (e.g., a specific MOF or zeolite) is activated, typically by heating under vacuum to remove any pre-adsorbed molecules.

  • Adsorption: The gaseous or liquid mixture containing the cyclic alkene is passed through a packed bed of the adsorbent material.

  • Selective Binding: The cyclic alkene is selectively adsorbed onto the porous material due to stronger interactions (e.g., π-complexation) compared to the saturated components.[13]

  • Elution of Unadsorbed Components: The unadsorbed components (impurities) pass through the bed and are collected separately.

  • Desorption of Product: The purified cyclic alkene is recovered from the adsorbent by changing the conditions, such as increasing the temperature (temperature swing adsorption) or decreasing the pressure (pressure swing adsorption), which weakens the adsorbate-adsorbent interaction.

  • Purity Analysis: The purity of the recovered cyclic alkene is verified by analytical methods like GC.

Workflow Diagram:

G Adsorptive Separation Workflow A Activate Adsorbent Material B Pack Column with Adsorbent A->B C Pass Crude Mixture Through Column B->C D Cyclic Alkene Selectively Adsorbed C->D E Collect Unadsorbed Impurities D->E F Change Conditions (Temperature/Pressure) D->F G Desorb and Collect Purified Cyclic Alkene F->G H Regenerate Adsorbent G->H

Adsorptive Separation Workflow for Cyclic Alkene Purification.

Conclusion

The purification of cyclic alkenes is a critical process in chemical synthesis and manufacturing. Fractional distillation is a robust and scalable method, particularly effective for separating compounds with a significant difference in boiling points, often achieving purities above 98%.[2] Column chromatography offers excellent separation for compounds with differing polarities and can achieve very high purities (>99%), making it ideal for the purification of complex natural products like terpenes and for applications requiring exceptionally pure material.[3][4][5] Adsorptive separation is an emerging and highly selective technique, especially for the challenging separation of alkenes from alkanes, with the potential for high-purity products.[7] The selection of the most appropriate method should be based on a careful consideration of the specific cyclic alkene, the nature of the impurities, the desired purity and yield, and the scale of the operation.

References

Kinetic vs. Thermodynamic Control in Elimination Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the regioselectivity of elimination reactions is a critical consideration, often dictated by the principles of kinetic and thermodynamic control. This guide provides an in-depth analysis of the factors governing the formation of kinetic and thermodynamic products in elimination reactions, supported by experimental data and detailed protocols. The focus is on providing researchers, scientists, and drug development professionals with a clear understanding of how to manipulate reaction conditions to achieve the desired alkene isomer.

Introduction to Regioselectivity in Elimination Reactions

Elimination reactions, particularly the E2 mechanism, can often yield a mixture of isomeric alkenes when the substrate possesses multiple types of β-hydrogens. The distribution of these products is governed by two fundamental principles:

  • Zaitsev's Rule: This rule predicts the formation of the most substituted (and therefore most thermodynamically stable) alkene as the major product. This product is referred to as the thermodynamic product .

  • Hofmann's Rule: In contrast, this rule predicts the formation of the least substituted alkene as the major product. This product is known as the kinetic product , as it is often formed faster due to lower steric hindrance in the transition state.

The competition between these two pathways can be influenced by several factors, including the steric bulk of the base, the nature of the leaving group, and the reaction temperature. Understanding and controlling these variables is paramount for synthetic chemists.

Case Study 1: Dehydrobromination of 2-Bromo-2-methylbutane (B1582447)

A classic example illustrating the principles of kinetic and thermodynamic control is the dehydrobromination of 2-bromo-2-methylbutane. This reaction can yield two different alkenes: the more substituted 2-methyl-2-butene (B146552) (Zaitsev product) and the less substituted 2-methyl-1-butene (B49056) (Hofmann product).

Data Presentation
BaseSolventTemperature (°C)2-methyl-2-butene (%) (Thermodynamic)2-methyl-1-butene (%) (Kinetic)Reference
Sodium ethoxide (NaOEt)Ethanol (B145695)Not Specified7030[1]
Potassium tert-butoxide (KOtBu)tert-ButanolNot Specified3070[2][3]
Potassium hydroxide (B78521) (KOH)Not SpecifiedNot Specified5545[4]
Analysis

The data clearly demonstrates that a smaller, less sterically hindered base like sodium ethoxide favors the formation of the more stable Zaitsev product. Conversely, a bulky base like potassium tert-butoxide preferentially abstracts the more accessible primary β-hydrogen, leading to the kinetic Hofmann product as the major isomer.[2][3]

Experimental Protocols

Thermodynamic Control (Zaitsev Product Predominance):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-2-methylbutane in absolute ethanol.

  • Reagent Addition: Slowly add a solution of sodium ethoxide in ethanol to the flask.

  • Reaction Conditions: Heat the mixture to reflux and maintain the temperature for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification and Analysis: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The product ratio can be determined by gas chromatography-mass spectrometry (GC-MS).

Kinetic Control (Hofmann Product Predominance):

  • Reaction Setup: In a similar setup as above, dissolve 2-bromo-2-methylbutane in tert-butanol.

  • Reagent Addition: Gradually add a solution of potassium tert-butoxide in tert-butanol.

  • Reaction Conditions: The reaction is typically carried out at a lower temperature compared to the thermodynamic conditions to favor the faster-forming kinetic product.

  • Workup and Analysis: Follow the same workup, purification, and analysis procedures as described for the thermodynamic control experiment.

Case Study 2: Dehydrochlorination of Menthyl and Neomenthyl Chloride

The stereochemistry of the substrate can also play a significant role in determining the product distribution in elimination reactions, as exemplified by the dehydrochlorination of menthyl and neomenthyl chloride.

Data Presentation
SubstrateBaseSolventProduct(s)Product Ratio (%)Reference
Menthyl chlorideSodium ethoxideEthanol2-menthene100[5]
Neomenthyl chlorideSodium ethoxideEthanol3-menthene, 2-menthene78, 22[5][6]
Analysis

In menthyl chloride, the chlorine atom is in an equatorial position in the most stable chair conformation. For an E2 reaction to occur, the molecule must adopt a higher-energy conformation where the chlorine is axial to achieve an anti-periplanar arrangement with a β-hydrogen. This conformational requirement leads exclusively to the formation of 2-menthene.

In contrast, neomenthyl chloride has an axial chlorine in its most stable conformation, allowing for two possible anti-periplanar β-hydrogens to be abstracted.[6] Abstraction of the more substituted β-hydrogen leads to the Zaitsev product (3-menthene), which is the major product, while abstraction of the less substituted β-hydrogen gives the Hofmann-like product (2-menthene).[5]

Experimental Protocols

Dehydrochlorination of Menthyl and Neomenthyl Chloride:

  • Reaction Setup: Place the respective substrate (menthyl chloride or neomenthyl chloride) in a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: Add a solution of sodium ethoxide in absolute ethanol.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours.

  • Workup: Cool the mixture, add water, and extract the products with an organic solvent.

  • Purification and Analysis: Wash the organic extract, dry it, and remove the solvent. The product composition is determined by GC-MS.

Visualizing Reaction Pathways

To better understand the concepts of kinetic and thermodynamic control, the following diagrams illustrate the energy profiles and logical relationships involved.

Kinetic_vs_Thermodynamic_Profile Reactants Reactants TS_Kinetic TS_Kinetic Reactants->TS_Kinetic ΔG‡ (kinetic) (Lower) TS_Thermodynamic TS_Thermodynamic Reactants->TS_Thermodynamic ΔG‡ (thermodynamic) (Higher) Kinetic_Product Kinetic Product TS_Kinetic->Kinetic_Product Thermodynamic_Product Thermodynamic Product TS_Thermodynamic->Thermodynamic_Product E4 E3 E2 E1 Elimination_Decision_Tree Start Elimination Reaction Base Steric Hindrance of Base? Start->Base Substrate Substrate Stereochemistry? Start->Substrate Zaitsev Zaitsev Product (Thermodynamic) Base->Zaitsev Low (e.g., Ethoxide) Hofmann Hofmann Product (Kinetic) Base->Hofmann High (e.g., t-Butoxide) Substrate->Zaitsev Favorable Conformation for Zaitsev Substrate->Hofmann Steric or Conformational Constraint favors Hofmann

References

Safety Operating Guide

Proper Disposal of 1-Ethyl-4-methylcyclohexene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 1-Ethyl-4-methylcyclohexene, a flammable cycloalkene. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

1-Ethyl-4-methylcyclohexene is classified as a flammable liquid.[1][2] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and away from any sources of ignition such as heat, sparks, or open flames.[1][2] Personal Protective Equipment (PPE), including safety glasses, protective gloves, and a lab coat, must be worn at all times.[2]

In the event of a spill, immediately evacuate non-essential personnel and eliminate all ignition sources. For small spills, absorb the chemical with an inert material like dry sand or vermiculite.[1] The contaminated cleanup materials must then be treated as hazardous waste.[3][4] For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health & Safety (EH&S) department immediately.[4][5]

Step-by-Step Disposal Protocol

The disposal of 1-Ethyl-4-methylcyclohexene must be managed as hazardous waste. Never dispose of this chemical down the sink or in regular trash.[3] Intentional evaporation is also not an approved method of disposal.[3][4]

Step 1: Waste Identification and Collection

  • Treat all unused or contaminated 1-Ethyl-4-methylcyclohexene as hazardous waste.[4]

  • Collect the waste in a designated, appropriate container. Plastic is often preferred for waste storage.[6] The container must be in good condition, with no leaks or cracks.[3]

Step 2: Container Labeling

  • As soon as waste is added, label the container with a fully completed hazardous waste tag.[3][5]

  • The label must clearly identify the contents as "Hazardous Waste: 1-Ethyl-4-methylcyclohexene".

  • Include relevant hazard pictograms (e.g., the flame pictogram for flammability).[7]

  • List the name and contact information of the waste generator.[7]

Step 3: Segregation and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][6]

  • Keep the container tightly closed except when adding waste.[3][6][8]

  • Crucially, segregate this flammable liquid waste from incompatible materials. Store it away from oxidizers, corrosives (acids and bases), and other reactive chemicals.[4][7]

  • Utilize secondary containment, such as a larger tub or bucket, to contain any potential leaks.[3][4][5]

Step 4: Accumulation and Removal

  • Adhere to the hazardous waste accumulation limits set by your institution and local regulations. These limits dictate the maximum quantity of waste that can be stored in the lab and for how long.

  • Once the container is full or the accumulation time limit is approaching, submit a waste collection request to your institution's EH&S department or designated hazardous waste management provider.[5][6]

Quantitative Waste Accumulation Limits

The following table summarizes typical quantitative limits for hazardous waste accumulation in a laboratory setting. Note that specific limits may vary based on local and national regulations.

ParameterLimitSource
Maximum Total Hazardous Waste per Satellite Accumulation Area55 gallons[4][5][6]
Maximum Acutely Toxic (P-listed) Waste1 quart (liquid) or 1 kg (solid)[4][6]
Maximum Storage Time from First Addition of WasteUp to 9-12 months[3][6]

Experimental Protocols

Spill Cleanup Protocol:

  • Restrict Access: Isolate the spill area and alert colleagues.

  • Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.

  • Wear PPE: Don appropriate gloves, eye protection, and a lab coat.

  • Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the chemical.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. All materials used for cleanup must be disposed of as hazardous waste.[3][4]

  • Label and Store: Properly label the waste container and store it in the SAA for pickup.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of 1-Ethyl-4-methylcyclohexene.

G cluster_0 Waste Generation & Handling cluster_1 Accumulation in Lab (SAA) cluster_2 Final Disposal cluster_spill Spill Event gen Generate Waste: 1-Ethyl-4-methylcyclohexene ppe Wear Appropriate PPE (Gloves, Goggles) gen->ppe Safety First container Select Compatible, Labeled Waste Container ppe->container collect Collect Waste in Designated Container container->collect segregate Segregate from Incompatibles (e.g., Oxidizers) collect->segregate store Store in Secondary Containment & Keep Closed segregate->store monitor Monitor Volume & Accumulation Time store->monitor request Submit Waste Pickup Request to EH&S monitor->request Container Full or Time Limit Reached pickup EH&S / Licensed Carrier Collects Waste request->pickup transport Transport to Approved Waste Disposal Facility pickup->transport dispose Final Disposal via Chemical Incineration transport->dispose spill Spill Occurs cleanup Absorb with Inert Material spill->cleanup spill_waste Collect Cleanup Debris cleanup->spill_waste spill_waste->collect Treat as Hazardous Waste

Caption: Workflow for the safe disposal of 1-Ethyl-4-methylcyclohexene.

References

Navigating the Safe Handling of 1-Ethyl-4-methylcyclohexene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Information

1-Ethyl-4-methylcyclohexene is anticipated to be a flammable liquid and may cause skin, eye, and respiratory irritation. Overexposure could lead to anesthetic effects such as drowsiness, dizziness, and headaches.[1][2][3]

Emergency First Aid Procedures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[4] Contaminated clothing should be removed and laundered before reuse. If skin irritation persists, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician if irritation persists.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and contact a poison control center or physician immediately. This substance may pose an aspiration hazard.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of 1-Ethyl-4-methylcyclohexene and its close structural analogs. This data is crucial for designing safe experimental and storage conditions.

PropertyValue for 1-Ethyl-4-methylcyclohexeneValue for 1-Ethyl-4-methylcyclohexane (cis- and trans- mixture)Value for 4-Methylcyclohexene
CAS Number 62088-36-2[5][6]3728-56-1[4]591-47-9[7]
Molecular Formula C₉H₁₆[5][6]C₉H₁₈[4]C₇H₁₂[7]
Molecular Weight 124.22 g/mol [5][6]126.24 g/mol [4]96.17 g/mol [7]
Boiling Point 151.65°C (estimate)[5]151°C101 - 102°C[7]
Melting Point -91.55°C (estimate)[5]Not availableNot available
Density 0.8169 g/cm³ (estimate)[5]0.79 g/cm³Not available
Refractive Index 1.4530[5]1.43Not available
Flash Point Not availableNot availableNot available
GHS Hazard Class Not availableFlammable Liquid Category 3[1]Flammable Liquid Category 2, Skin Irritation Category 2, Eye Irritation Category 2A, STOT SE Category 3, Aspiration Hazard Category 1[7]

Personal Protective Equipment (PPE) and Engineering Controls

Due to its flammability and potential for irritation, a stringent PPE and engineering control regimen is mandatory when handling 1-Ethyl-4-methylcyclohexene.

Protection TypeRecommended Equipment
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be required for splash hazards.
Skin Protection Hand Protection: Chemical-resistant, impervious gloves (e.g., Nitrile or Neoprene). Always inspect gloves prior to use. Body Protection: Fire/flame resistant and impervious clothing, such as a lab coat.
Respiratory Protection Use in a well-ventilated area. If exposure limits are likely to be exceeded or if irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.
Engineering Controls Work in a well-ventilated laboratory, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

Operational Plan: From Receipt to Disposal

A systematic approach to the handling and disposal of 1-Ethyl-4-methylcyclohexene is critical for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.

  • Ground and bond containers and receiving equipment to prevent static discharge.[7]

2. Handling and Use:

  • All work should be conducted in a chemical fume hood.

  • Use only non-sparking tools and explosion-proof electrical equipment.[7]

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Take precautionary measures against static discharge.[7]

3. Spill Management:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.

  • Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).

  • Containment: Prevent the spill from spreading or entering drains. Use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.

  • Cleanup: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent.

4. Disposal Plan:

  • Waste Classification: Classify waste containing 1-Ethyl-4-methylcyclohexene as a flammable hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.

  • Segregation: Keep this waste stream separate from other chemical wastes to prevent incompatible reactions.

  • Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal facility, in accordance with all local, state, and federal regulations.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe management of 1-Ethyl-4-methylcyclohexene in a laboratory setting.

Safe Handling and Disposal Workflow for 1-Ethyl-4-methylcyclohexene Receiving Receiving and Inspection Storage Secure Storage (Cool, Dry, Ventilated, Flammables Cabinet) Receiving->Storage Handling Handling in Fume Hood (PPE, Grounding, Non-Sparking Tools) Storage->Handling Experiment Experimental Use Handling->Experiment Spill Spill Response Handling->Spill Waste_Collection Waste Collection (Labeled, Sealed Container) Experiment->Waste_Collection Disposal Licensed Disposal Waste_Collection->Disposal

Caption: Logical workflow for the safe handling and disposal of 1-Ethyl-4-methylcyclohexene.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.